4,4'-Dithiodimorpholine
説明
特性
IUPAC Name |
4-(morpholin-4-yldisulfanyl)morpholine | |
|---|---|---|
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InChI |
InChI=1S/C8H16N2O2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H2 | |
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InChI Key |
HLBZWYXLQJQBKU-UHFFFAOYSA-N | |
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Canonical SMILES |
C1COCCN1SSN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C8H16N2O2S2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID8026698 | |
| Record name | 4,4'-Dithiodimorpholine | |
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Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
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Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Gray to tan solid; [Hawley] White solid; [MSDSonline] | |
| Record name | Morpholine, 4,4'-dithiobis- | |
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| Record name | 4,4'-Dithiodimorpholine | |
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Flash Point |
121 °C, 250 °F (MINIMUM) | |
| Record name | 4,4'-Dithiodimorpholine | |
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Density |
1.36 @ 25 °C | |
| Record name | 4,4'-DITHIODIMORPHOLINE | |
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Vapor Pressure |
0.0000305 [mmHg] | |
| Record name | 4,4'-Dithiodimorpholine | |
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Color/Form |
CRYSTALS, GRAY TO TAN POWDER | |
CAS No. |
103-34-4 | |
| Record name | DTDM | |
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| Record name | 4,4'-Dithiodimorpholine | |
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| Record name | 4,4'-DITHIODIMORPHOLINE | |
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| Record name | Morpholine, 4,4'-dithiobis- | |
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| Record name | 4,4'-Dithiodimorpholine | |
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| Record name | Di(morpholin-4-yl) disulphide | |
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| Record name | 4,4'-DITHIODIMORPHOLINE | |
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| Record name | 4,4'-DITHIODIMORPHOLINE | |
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Melting Point |
125 °C | |
| Record name | 4,4'-DITHIODIMORPHOLINE | |
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Foundational & Exploratory
Technical Guide: Synthesis and Spectroscopic Characterization of 4,4'-Dithiodimorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and spectroscopic characterization of 4,4'-dithiodimorpholine (DTDM), a compound with significant applications in industrial chemistry, particularly as a vulcanizing agent, and with potential for further exploration in drug development. This document details a common synthetic protocol and presents its key spectroscopic data.
Introduction
This compound (CAS No. 103-34-4) is an organic compound featuring two morpholine (B109124) rings linked by a disulfide bond.[1][2] Its molecular structure is central to its function as a sulfur donor, which is critical in processes like the vulcanization of natural and synthetic rubbers to enhance elasticity, durability, and thermal stability.[2][3] DTDM is typically a white to pale yellow crystalline powder with a melting point in the range of 122-125°C.[2] It is insoluble in water but shows solubility in organic solvents such as benzene (B151609) and carbon tetrachloride.[3]
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the reaction of morpholine with sulfur monochloride (disulfur dichloride) in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is based on a documented laboratory procedure for the synthesis of this compound.[4]
Materials:
-
Morpholine (45.37 g)
-
Anhydrous Trisodium Phosphate (81.51 g)
-
Sulfur Monochloride (31.97 g)
-
120 Solvent Oil (500 g)
-
Water (200 g)
Procedure:
-
A 1-liter reactor is charged with 45.37 g of morpholine, 81.51 g of anhydrous trisodium phosphate, and 500 g of 120 solvent oil.[4]
-
The mixture is stirred and the temperature is controlled at 20°C.[4]
-
Sulfur monochloride (31.97 g) is added slowly to the stirred mixture over a period of approximately 2 hours.[4]
-
After the addition is complete, the reaction mixture is stirred for an additional 2.5 hours while maintaining the temperature at 20°C.[4]
-
Following the reaction period, 200 g of water is added for washing. The mixture is stirred for 15 minutes.[4]
-
The solid product is collected by suction filtration.[4]
-
The filter cake is dried to yield the final product, this compound, as white needle-like crystals.[4]
Results:
-
Yield: 53.57 g (95.85%)[4]
-
Melting Point: 123-127°C (as measured by DSC)[4]
-
Purity: 99.61% (as measured by HPLC)[4]
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques. Due to the symmetry of the molecule, the NMR spectra are relatively simple.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows two distinct multiplets, corresponding to the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms of the morpholine rings.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.74 | Multiplet | 8H, Methylene protons adjacent to Oxygen (O-CH₂) |
| ~2.83 | Multiplet | 8H, Methylene protons adjacent to Nitrogen (N-CH₂) |
Data sourced from ChemicalBook spectral data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data from the conducted searches is unavailable, it is expected that the proton-decoupled ¹³C NMR spectrum would show two signals corresponding to the two chemically non-equivalent carbon environments in the morpholine ring (O-C H₂ and N-C H₂).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The key absorptions are related to the C-H, C-O, and C-N bonds of the morpholine rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H Stretching (CH₂) |
| 1450 - 1465 | Medium | C-H Bending (Scissoring) |
| 1280 - 1300 | Strong | C-N Stretching |
| 1115 | Strong | C-O-C Asymmetric Stretching |
Peak positions are estimated from the NIST Chemistry WebBook IR spectrum and general IR correlation tables.[5][6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment / Fragment |
| 236 | 26.5 | [M]⁺ (Molecular Ion) |
| 150 | 54.8 | [M - C₄H₈NO]⁺ |
| 118 | 55.6 | [C₄H₈NOS]⁺ |
| 116 | 45.3 | [C₄H₆NOS]⁺ |
| 86 | 100.0 | [C₄H₈NO]⁺ (Morpholine cation radical) - Base Peak |
| 56 | 87.0 | [C₃H₆N]⁺ |
Data sourced from ChemicalBook spectral data.
The fragmentation pattern is consistent with the structure of this compound, showing characteristic cleavages of the morpholine ring and the disulfide bond. The base peak at m/z 86 corresponds to the stable morpholine cation radical.
References
- 1. This compound [webbook.nist.gov]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. This compound(103-34-4) 13C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 6. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]
An In-Depth Technical Guide to the Mechanism of Sulfur Donation from 4,4'-Dithiodimorpholine (DTDM) in Elastomers
For Researchers and Scientists in Polymer Chemistry and Rubber Technology
Abstract
4,4'-Dithiodimorpholine (DTDM) is a crucial non-staining, sulfur-donating vulcanizing agent utilized in the rubber industry to achieve vulcanizates with superior heat aging and reversion resistance. Unlike elemental sulfur, DTDM provides a controlled release of sulfur at curing temperatures, leading to the formation of a thermally stable network dominated by mono- and di-sulfidic crosslinks. This guide elucidates the chemical mechanisms underlying DTDM's function, from its initial thermal decomposition to its interaction with common accelerators and the final crosslinking of elastomer chains. It presents a detailed overview of the radical pathways involved, quantitative data on cure characteristics, and standard experimental protocols for analysis.
Introduction
Vulcanization is a chemical process that converts natural and synthetic rubbers from a plastic state into a durable, elastic state by forming crosslinks between individual polymer chains. While elemental sulfur is the most common vulcanizing agent, its use can lead to networks with a high proportion of polysulfidic crosslinks. These linkages have lower bond dissociation energies, making them susceptible to degradation at elevated temperatures, a phenomenon known as reversion, which results in a loss of mechanical properties.
This compound (DTDM) serves as a "sulfur donor," an alternative source of sulfur that mitigates these issues.[1][2] At vulcanization temperatures, DTDM decomposes to release "active sulfur" in a controlled manner.[3][4] This leads to a vulcanizate network rich in shorter, more thermally stable mono- and di-sulfidic crosslinks, thereby enhancing heat resistance and minimizing reversion.[1][5] DTDM is particularly effective in natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM, often in semi-efficient (Semi-EV) or efficient (EV) vulcanization systems.[6][7] Its use is characterized by excellent scorch safety, preventing premature vulcanization during processing.[8]
The Chemical Mechanism of Sulfur Donation
The efficacy of DTDM as a sulfur donor is rooted in a multi-step radical mechanism initiated by heat. The process can be broadly categorized into three phases: thermal decomposition of DTDM, interaction with accelerators to form an active sulfurating agent, and the crosslinking of elastomer chains.
Step 1: Thermal Decomposition of DTDM
The primary event in the mechanism is the thermal, homolytic cleavage of the disulfide (-S-S-) bond within the DTDM molecule. This bond is the weakest link and dissociates at typical vulcanization temperatures (approx. 140-180°C) to generate two morpholine-N-thiyl radicals (more accurately, morpholine-4-yl-disulfanyl radicals). This initiation step is crucial as it produces the primary radical species that drive the subsequent reactions.
Step 2: Formation of the Active Sulfurating Agent
While DTDM can vulcanize rubber on its own, the process is slow.[3][8] Therefore, it is almost invariably used with vulcanization accelerators, such as those from the sulfenamide (B3320178) (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS) or thiazole (B1198619) (e.g., 2,2'-dithiobis(benzothiazole), MBTS) classes.[4][9]
The morpholine-N-thiyl radicals generated in Step 1 react with the accelerator (Acc) and other available sulfur sources (if any) to form a complex, active sulfurating agent. This agent is typically a polysulfidic species attached to the accelerator moiety (Acc-Sₓ-), often complexed with an activator like zinc oxide. This complex is the key intermediate that will deliver sulfur to the rubber backbone. The morpholine (B109124) radical can abstract a hydrogen atom to form morpholine or participate in other side reactions.
Step 3: Crosslink Formation
The active sulfurating agent reacts with the elastomer chain (RH) at an allylic hydrogen position, which is activated by the adjacent double bond. This reaction forms a rubber-bound intermediate, known as a pendent group (R-Sₓ-Acc), and regenerates a part of the accelerator complex.
Finally, this pendent group can react in two primary ways to form a crosslink:
-
Combination: It can react with another pendent group on a different polymer chain.
-
Abstraction: It can directly attack an unsaturated site on a second polymer chain.
Both pathways result in the formation of a stable sulfur crosslink (R-Sₓ-R') between two elastomer chains. The length of the sulfur chain (x) in the final crosslink is typically short (1 or 2 sulfur atoms) in DTDM-based systems, which accounts for the excellent thermal stability of the resulting vulcanizate.[1][5]
Quantitative Data Presentation
The performance of a vulcanization system is quantified using a moving die rheometer (MDR), which measures the change in torque (stiffness) of the rubber compound over time at a constant temperature. Key parameters include scorch time (ts2), the time to the onset of cure, and optimum cure time (t90), the time to reach 90% of the maximum torque.
The following table presents representative cure characteristics for a natural rubber (NR) compound using a conventional sulfur system with a common sulfenamide accelerator (CBS), which is often used in conjunction with or as a comparison to DTDM systems.
Table 1: Representative Cure Characteristics of an Accelerated Sulfur Vulcanization System for Natural Rubber at 150°C
| Parameter | Description | Unit | Value |
| ML | Minimum Torque (reflects compound viscosity) | dN·m | 1.78 |
| MH | Maximum Torque (reflects final crosslink density) | dN·m | 20.04 |
| ts2 | Scorch Time (time to 2-unit torque increase) | min | 2.05 |
| t90 | Optimum Cure Time (time to 90% of MH) | min | 22.93 |
| CRI | Cure Rate Index (100 / (t90 - ts2)) | min⁻¹ | 4.8 |
Data is representative and adapted from studies on conventional NR/SBR blends with CBS accelerators for illustrative purposes.
Experimental Protocols
Protocol for Cure Characteristics Measurement
Objective: To determine the vulcanization characteristics of a rubber compound using a Moving Die Rheometer (MDR).
Apparatus: Moving Die Rheometer (MDR) compliant with ASTM D5289.
Methodology:
-
Sample Preparation: Prepare the rubber compound by mixing the elastomer, DTDM, accelerators, activators, and other ingredients on a two-roll mill according to a specified formulation.
-
Instrument Setup: Preheat the MDR test cavity to the desired vulcanization temperature (e.g., 160°C). Set the oscillation frequency (e.g., 1.67 Hz) and strain amplitude (e.g., ±0.5°).
-
Test Execution: Place a sample of the uncured rubber compound (approximately 5 grams) into the preheated die cavity. Close the cavity to seal and pressurize the sample.
-
Data Acquisition: Start the test. The instrument will oscillate one of the dies and record the torque required to do so as a function of time. The test continues until the torque reaches a plateau or begins to decrease (reversion), typically for 30-60 minutes.
-
Analysis: From the resulting torque vs. time curve (rheograph), determine the key parameters: ML (minimum torque), MH (maximum torque), ts2 (scorch time), and t90 (optimum cure time).
References
- 1. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]
- 2. WESTCO™ Accelerator for Rubber [wrchem.com]
- 3. Rubber Vulcanizing Agent DTDM-Zhengzhou Double Vigour Chemical Product Co., Ltd [en.zz-chem.com]
- 4. This compound, DTDM [greenchemintl.com]
- 5. lanxess.com [lanxess.com]
- 6. WESTCO™ DTDM 80 Accelerator for Rubber [wrchem.com]
- 7. Predispersed Non-staining Sulfur Donor Vulcanizator DTDM-80 China Manufacturers Suppliers Factory Exporter [actmixchemicals.com]
- 8. Vulcanizing Agent Dtdm,High Quality Vulcanizing Agent Dtdm,Dtdm Rubber Vulcanizing Vulcanizator Accelerator Manufacturer in China [sdmingdechem.com]
- 9. lusida.com [lusida.com]
Unraveling the Thermal Degradation of 4,4'-Dithiodimorpholine Under Inert Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dithiodimorpholine (DTDM), a key vulcanizing agent and sulfur donor in the rubber industry, is prized for its ability to form stable mono- and di-sulfidic crosslinks, imparting excellent heat aging and reversion resistance to elastomeric materials.[1] Under thermal stress, particularly at vulcanization temperatures, DTDM undergoes decomposition to release active sulfur, a process fundamental to its function. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition pathways of DTDM in an inert atmosphere, addressing a critical knowledge gap for researchers in polymer chemistry, materials science, and drug development, where morpholine (B109124) derivatives are also of interest. While detailed experimental studies specifically characterizing the thermal decomposition of pure DTDM under inert conditions are not extensively available in public literature, this guide synthesizes established principles of disulfide chemistry and information on analogous compounds to propose the most probable decomposition mechanisms.
Physicochemical Properties and Thermal Behavior
DTDM is a crystalline solid with a melting point typically ranging from 122°C to 125°C.[2] Its primary function is to release sulfur in a controlled manner during the vulcanization process. The effective sulfur content released upon decomposition is approximately 27%.[3] It is known to be stable at room temperature but will decompose in the presence of inorganic acids or bases.[3] Upon heating, it can emit a faint sulfuric odor, indicative of the release of sulfur-containing volatile compounds.[2]
Proposed Thermal Decomposition Pathways
The thermal decomposition of DTDM in an inert atmosphere is initiated by the homolytic cleavage of the sulfur-sulfur bond, which is the most labile linkage in the molecule. This initial step generates two morpholinylthiyl radicals. The subsequent reactions of these radicals dictate the final product distribution.
Primary Decomposition Pathway:
The principal decomposition pathway involves the homolytic scission of the S-S bond:
DTDM → 2 •S-Morpholine (Morpholinylthiyl radical)
These highly reactive radicals can then undergo a series of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to the formation of a variety of products.
dot
Caption: Initial homolytic cleavage of the S-S bond in DTDM.
Secondary Decomposition Pathways:
The morpholinylthiyl radicals can participate in several subsequent reactions:
-
Recombination and Sulfur Extrusion: Radicals can recombine and subsequently eliminate elemental sulfur, a key aspect of DTDM's function as a sulfur donor.
2 •S-Morpholine → Morpholine-S-S-Morpholine (transient) → 2 Morpholine + S₂ (and other sulfur allotropes like S₈)
-
Hydrogen Abstraction: The thiyl radicals can abstract hydrogen atoms from other molecules, including other DTDM molecules or solvent molecules if present, to form morpholine and a new radical species.
•S-Morpholine + R-H → Morpholine-SH (Morpholine-4-carbodithioic acid) + •R
-
Decomposition of the Morpholine Ring: At higher temperatures, the morpholine ring itself can undergo fragmentation. While specific studies on DTDM are lacking, research on the decomposition of morpholine suggests the formation of smaller volatile compounds.
dot
Caption: Proposed secondary reaction pathways for the morpholinylthiyl radical.
Expected Decomposition Products
Based on the proposed pathways and analysis of similar sulfur-containing vulcanization accelerators, the expected thermal decomposition products of DTDM in an inert atmosphere include:
-
Elemental Sulfur: Primarily as S₈ and other allotropes.
-
Morpholine: Formed through hydrogen abstraction and recombination reactions.
-
Gaseous Sulfur Compounds: Such as sulfur dioxide (SO₂) and carbon disulfide (CS₂), although the formation of SO₂ would be less favored in a strictly inert atmosphere.
-
Morpholine Ring Fragments: At higher temperatures, fragmentation of the morpholine ring could lead to the formation of smaller volatile organic compounds, including ammonia, and various aldehydes.
Quantitative Data Summary
Due to the absence of specific studies on the thermal analysis of pure DTDM under inert atmospheres in the reviewed literature, a comprehensive table of quantitative data from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) cannot be provided at this time. Such data would be crucial for determining the precise decomposition temperatures, mass loss percentages associated with each decomposition step, and the energetics of the process.
Table 1: Anticipated TGA and DSC Data for DTDM Decomposition
| Parameter | Expected Observation | Rationale |
| TGA Onset Temperature (°C) | > 150 | Decomposition is known to occur at vulcanization temperatures, which are typically above this. |
| TGA Mass Loss (%) | Multi-step | Initial loss corresponding to sulfur and morpholine fragments, followed by further decomposition at higher temperatures. |
| Final Residue (%) | Low | Expected to decompose primarily into volatile products. |
| DSC Melting Endotherm (°C) | 122 - 125 | Corresponds to the known melting point of DTDM. |
| DSC Decomposition Event(s) | Exothermic/Endothermic | The initial S-S bond cleavage is endothermic, but subsequent recombination and decomposition reactions can be exothermic. |
Experimental Protocols
To generate the much-needed quantitative data on the thermal decomposition of DTDM, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of DTDM.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of DTDM into an inert crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature.
-
The onset of decomposition, peak decomposition temperatures, and percentage mass loss for each stage should be determined from the resulting TGA and derivative thermogravimetric (DTG) curves.
-
dot
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and the enthalpy changes associated with the decomposition of DTDM.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of DTDM into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to approximately 400°C at a controlled heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature.
-
Determine the melting point from the endothermic peak and identify any subsequent exothermic or endothermic events corresponding to decomposition.
-
dot
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile products of DTDM's thermal decomposition.
-
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Methodology:
-
Place a small, accurately weighed amount of DTDM (typically in the microgram range) into a pyrolysis probe.
-
Insert the probe into the pyrolysis unit, which is interfaced with the GC injector.
-
Rapidly heat the sample to a set pyrolysis temperature (e.g., 300°C, 400°C, 500°C) in an inert carrier gas (e.g., helium).
-
The resulting pyrolysis products are swept into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
Conclusion
While this compound is a well-established vulcanizing agent, a detailed, publicly available scientific understanding of its thermal decomposition pathways under inert conditions is surprisingly limited. This guide has synthesized the existing general knowledge with established chemical principles to propose the most likely decomposition mechanisms, which are initiated by the homolytic cleavage of the disulfide bond. To advance the fundamental understanding of DTDM's thermal behavior, rigorous experimental work employing techniques such as TGA, DSC, and Py-GC-MS is essential. The detailed protocols provided herein offer a clear roadmap for researchers to generate this critical data, which will be invaluable for optimizing vulcanization processes, ensuring product stability, and expanding the applications of this important molecule.
References
A Comprehensive Technical Guide to the Solubility and Stability of 4,4'-Dithiodimorpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility and stability of 4,4'-Dithiodimorpholine (DTDM), a crucial vulcanizing agent and sulfur donor in the rubber industry. Understanding its behavior in various organic solvents is paramount for optimizing manufacturing processes, ensuring product quality, and maintaining safety. This document summarizes known solubility data, outlines experimental protocols for its quantitative determination, and presents a comprehensive strategy for stability testing under diverse conditions. Methodologies for analysis, including High-Performance Liquid Chromatography (HPLC), are detailed to provide a practical framework for laboratory investigation.
Introduction
This compound (DTDM), with the chemical formula C₈H₁₆N₂O₂S₂, is a widely used additive in the manufacturing of natural and synthetic rubber products.[1][2] Its primary function is to act as a sulfur donor at vulcanization temperatures, a process that introduces cross-links between polymer chains, thereby enhancing the elasticity, strength, and durability of the rubber.[1][2] The effectiveness and efficiency of DTDM are intrinsically linked to its solubility and stability in the organic solvents often employed in rubber formulation and processing. This guide aims to consolidate the available information on these critical parameters and provide detailed experimental approaches for their assessment.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of DTDM is essential for interpreting its solubility and stability characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₂S₂ | [3] |
| Molecular Weight | 236.35 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 124-125 °C | [3] |
| Water Solubility | 215 mg/L at 20.2 °C | [3][4] |
| LogP (Octanol-Water) | 2.67 at 22 °C | [3][4] |
Solubility of this compound
Qualitative Solubility Data
The following table summarizes the reported qualitative solubility of DTDM in a range of common organic solvents. It is important to note the conflicting reports regarding its solubility in certain alcohols, which underscores the need for standardized quantitative testing.
| Solvent | Solubility | References |
| Water | Insoluble/Slightly Soluble | [1][2][3] |
| Benzene | Soluble | [1][2] |
| Toluene | Soluble | [2] |
| Carbon Tetrachloride | Soluble | [1] |
| Acetone | Soluble / Slightly Soluble | [1][2] |
| Methanol | Moderately Soluble | [5] |
| Ethanol | Insoluble / Moderately Soluble | [1][5][6] |
| Dimethylformamide (DMF) | Moderately Soluble | [5] |
| Gasoline | Slightly Soluble | [1] |
| Ether | Insoluble | [1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol is necessary. The following method outlines a procedure for determining the solubility of DTDM in various organic solvents using High-Performance Liquid Chromatography (HPLC) for quantification.
Objective: To determine the saturation solubility of DTDM in selected organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
HPLC column (e.g., Newcrom R1)[7]
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of DTDM and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Equilibration:
-
Add an excess amount of DTDM to a known volume of the selected organic solvent in a sealed vial.
-
Place the vials in an orbital shaker or on a stirrer with temperature control set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the calibration standards.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the diluted sample solutions using a validated HPLC method. A reported method utilizes a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and an acidifier like phosphoric acid (or formic acid for MS compatibility).[7] Detection is typically performed using a UV detector.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of DTDM in the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of DTDM in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).
-
Stability of this compound
The stability of DTDM is a critical consideration for its storage, handling, and application. It is generally stable under ambient conditions but can degrade under specific environmental stresses.
General Stability Profile
-
Thermal Stability: DTDM is stable at room temperature but decomposes at elevated temperatures, which is a key aspect of its function in vulcanization.[2] The disulfide bond is the most likely site of thermal cleavage, leading to the release of sulfur.
-
pH Stability: The compound is reported to decompose in the presence of inorganic acids and bases.[1] The exact mechanisms and kinetics of this degradation are not well-documented in publicly available literature.
-
Oxidative Stability: DTDM is susceptible to degradation by strong oxidizing agents.[2]
-
Photostability: Information on the photostability of DTDM is not widely available and would be a valuable area for further investigation.
Experimental Protocol for Stability Studies
A comprehensive stability study should evaluate the degradation of DTDM under various stress conditions. The following protocol outlines a systematic approach to assessing the stability of DTDM.
Objective: To evaluate the stability of DTDM under thermal, acidic, and basic stress conditions.
Materials:
-
This compound
-
Organic solvent in which DTDM is soluble and stable (e.g., acetonitrile)
-
Hydrochloric acid (for acidic stress)
-
Sodium hydroxide (B78521) (for basic stress)
-
Temperature-controlled ovens or water baths
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DTDM in a suitable organic solvent at a known concentration.
-
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into sealed vials and expose them to elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for specified time intervals.
-
Acidic Stress: Add a specific concentration of hydrochloric acid to aliquots of the stock solution and maintain at a defined temperature for various time points.
-
Basic Stress: Add a specific concentration of sodium hydroxide to aliquots of the stock solution and maintain at a defined temperature for various time points.
-
Control: Maintain an aliquot of the stock solution at ambient temperature, protected from light.
-
-
Time Points:
-
Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples if necessary.
-
Analyze all samples, including the control, by HPLC to determine the remaining concentration of DTDM.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
-
Data Analysis:
-
Plot the concentration of DTDM as a function of time for each stress condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.
-
Calculate the rate constants and half-life of DTDM under each condition.
-
Analytical Methodologies
A validated analytical method is the cornerstone of accurate solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the quantification of DTDM.[7]
-
Column: A C18 or a specialized reverse-phase column like Newcrom R1 can be used.[7]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is effective.[7] The gradient or isocratic elution conditions should be optimized to achieve good separation of DTDM from any impurities or degradation products.
-
Detection: UV detection is appropriate for DTDM. The optimal wavelength should be determined by analyzing the UV spectrum of a standard solution.
-
Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of DTDM and to identify potential degradation products by comparing the spectra of stressed and unstressed samples.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in DTDM and can be used to monitor changes in its chemical structure upon degradation.
Conclusion
The solubility and stability of this compound are critical parameters that influence its performance as a vulcanizing agent. While qualitative data provides a general understanding, this guide highlights the need for and provides the methodology to obtain robust quantitative data. The detailed experimental protocols for solubility determination and stability testing, coupled with appropriate analytical techniques like HPLC, offer a clear pathway for researchers and industry professionals to comprehensively characterize DTDM. Such studies will enable better control over manufacturing processes, lead to improved product quality, and ensure the safe and effective use of this important industrial chemical. Further research into the precise degradation pathways and kinetics under various conditions is recommended to build upon the foundational knowledge presented in this guide.
References
- 1. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]
- 2. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 3. This compound CAS#: 103-34-4 [m.chemicalbook.com]
- 4. 103-34-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Separation of 4,4’-Dithiodimorpholine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Spectral Database for 4,4'-Dithiodimorpholine (CAS Number: 103-34-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data available for 4,4'-Dithiodimorpholine (CAS No. 103-34-4), a compound of interest in various chemical and pharmaceutical applications. This document summarizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows are included to support research and development activities.
Quantitative Spectral Data
The following tables summarize the available quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.74 | Multiplet | -O-CH₂- |
| ~2.83 | Multiplet | -N-CH₂- |
¹³C NMR Data
A 13C NMR spectrum for this compound has been recorded in CDCl₃. However, a detailed peak list with chemical shifts is not publicly available in the referenced databases. The expected spectrum would show two distinct signals corresponding to the two types of carbon atoms in the morpholine (B109124) rings (-O-CH₂- and -N-CH₂-).
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak and several fragment ions.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 236 | 26.5 | [M]⁺ (Molecular Ion) |
| 150 | 54.8 | [C₄H₈NO₂S₂]⁺ |
| 149 | 42.5 | [C₄H₇NO₂S₂]⁺ |
| 118 | 55.6 | [C₄H₈NOS]⁺ |
| 116 | 45.3 | [C₄H₆NOS]⁺ |
| 86 | 100.0 | [C₄H₈NO]⁺ |
| 56 | 87.0 | [C₃H₆N]⁺ |
| 55 | 30.1 | [C₃H₅N]⁺ |
Infrared (IR) Spectroscopy
Infrared spectra of this compound have been obtained using KBr disc and nujol mull techniques. While a specific peak table is not available in the public databases searched, the spectrum is expected to show characteristic absorption bands for C-H, C-N, C-O, and S-S bonds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (¹H and ¹³C NMR)
-
Sample Weighing: Accurately weigh approximately 20-50 mg of this compound for ¹³C NMR or 5-25 mg for ¹H NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Dissolution: Gently agitate the vial to ensure the complete dissolution of the solid. If necessary, a vortex mixer can be used.
-
Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
Instrumentation and Data Acquisition
-
Spectrometer: A standard NMR spectrometer (e.g., 90 MHz for the referenced ¹H NMR).
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected chemical shift range for the protons in the molecule.
-
-
¹³C NMR Acquisition:
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample and KBr Preparation: Dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture. Finely grind the KBr into a powder using an agate mortar and pestle.
-
Mixing: Add a small amount of this compound (approximately 1-2 mg) to the ground KBr (approximately 100-200 mg) in the mortar.
-
Grinding: Thoroughly grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be run for correction.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV).
-
Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Instrumental Parameters (based on available data)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 75 eV
-
Source Temperature: 180 °C
-
Sample Temperature: 120 °C
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectral analysis of this compound.
An In-depth Technical Guide on the Reaction Kinetics of 4,4'-Dithiodimorpholine with Different Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction kinetics of 4,4'-Dithiodimorpholine (DTDM) with a range of commercially significant polymers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), and Ethylene Propylene Diene Monomer (EPDM). DTDM is a widely utilized sulfur donor in the vulcanization of these elastomers, offering distinct advantages in terms of cure characteristics and final product properties. Understanding the kinetics of these reactions is paramount for optimizing processing conditions, ensuring product quality, and developing novel polymeric materials.
Introduction to this compound (DTDM) in Polymer Vulcanization
This compound, a non-staining sulfur donor, plays a crucial role in modern rubber compounding.[1][2] At vulcanization temperatures, DTDM decomposes to release active sulfur, which then forms crosslinks between polymer chains.[2] This process, known as vulcanization or curing, transforms the tacky, plastic-like raw rubber into a strong, elastic material with improved mechanical properties and resistance to heat and aging.[3]
The primary advantage of using DTDM over elemental sulfur is its ability to form a higher proportion of stable monosulfidic and disulfidic crosslinks. This contrasts with conventional sulfur vulcanization, which tends to generate less stable polysulfidic crosslinks. The enhanced stability of the crosslinks imparted by DTDM leads to vulcanizates with superior heat aging resistance and reduced reversion, a phenomenon where the crosslink network breaks down upon prolonged heating.[3] DTDM is often used in combination with other accelerators to control the vulcanization speed.[2]
Principles of Vulcanization Kinetics
The study of vulcanization kinetics is essential for understanding and controlling the curing process. It involves monitoring the extent of the crosslinking reaction as a function of time and temperature. The data obtained from kinetic studies allows for the determination of key parameters such as:
-
Scorch Time (ts): The time available for processing the rubber compound at a given temperature before vulcanization begins.
-
Optimum Cure Time (tc(90)): The time required to achieve 90% of the maximum crosslink density.
-
Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction.
-
Activation Energy (Ea): The minimum energy required to initiate the vulcanization reaction. A lower activation energy implies a faster reaction at a given temperature.
-
Reaction Rate Constant (k): A proportionality constant that relates the rate of reaction to the concentration of reactants.
These parameters are typically determined using techniques such as Moving Die Rheometry (MDR) and Differential Scanning Calorimetry (DSC).
Comparative Reaction Kinetics of DTDM with Various Polymers
The rate and extent of the vulcanization reaction with DTDM are significantly influenced by the type of polymer used. The inherent chemical structure of the elastomer, particularly the nature and number of reactive sites (double bonds), dictates its reactivity towards the sulfur species generated from DTDM.
Natural Rubber (NR)
Natural rubber, a polyisoprene, is highly unsaturated and possesses allylic hydrogens that are reactive towards sulfurating agents. This inherent reactivity generally leads to a faster vulcanization rate compared to some synthetic rubbers. Studies on sulfur vulcanization of NR have shown that the process follows first-order kinetics.
Styrene-Butadiene Rubber (SBR)
SBR, a copolymer of styrene (B11656) and butadiene, is another widely used elastomer. The butadiene units provide the unsaturation necessary for vulcanization. Research comparing the sulfur vulcanization of NR, BR (Butadiene Rubber), and SBR has indicated that the overall rate of vulcanization follows the order: SBR > BR > NR.[4] This trend is attributed to the number of allylic hydrogens in the statistical repeat unit of the rubber.[4]
Nitrile Butadiene Rubber (NBR)
NBR is a copolymer of acrylonitrile (B1666552) and butadiene. The presence of the polar nitrile group influences its properties and vulcanization behavior. Kinetic studies on the sulfur vulcanization of NBR have been conducted to determine the cure rate constant and activation energy. For instance, one study on NBR compounds with varying acrylonitrile content found a decrease in the cure rate constant with increasing acrylonitrile content at a given vulcanization temperature. The activation energy was also found to be influenced by the acrylonitrile content.[5]
Ethylene Propylene Diene Monomer (EPDM)
EPDM is a terpolymer of ethylene, propylene, and a non-conjugated diene. The diene monomer provides the unsaturation required for sulfur vulcanization, which is located in a side chain rather than the polymer backbone. This structural feature imparts excellent resistance to ozone and weathering. The vulcanization of EPDM is generally slower than that of highly unsaturated rubbers like NR and SBR. A study on the vulcanization of EPDM composites with different sulfur systems (efficient, semi-efficient, and conventional) showed that the vulcanization rate constant and crosslink density are highly dependent on the formulation.[1][6] For example, an efficient vulcanization (EV) system resulted in the fastest vulcanization rate constant.[1][6] Studies on the thermal aging of EPDM have also revealed changes in activation energy at different temperature ranges, indicating complex degradation and crosslinking mechanisms.[7]
Table 1: Summary of Expected Trends in DTDM Vulcanization Kinetics with Different Polymers
| Polymer | Unsaturation Level | Expected Relative Cure Rate with DTDM | Key Structural Features Influencing Kinetics |
| Natural Rubber (NR) | High | Fast | Highly reactive polyisoprene backbone with allylic hydrogens. |
| Styrene-Butadiene Rubber (SBR) | High | Very Fast | Butadiene units provide ample sites for crosslinking.[4] |
| Nitrile Butadiene Rubber (NBR) | Medium to High | Moderate to Fast | Butadiene units for crosslinking; polar nitrile group can influence reactivity.[5] |
| Ethylene Propylene Diene Monomer (EPDM) | Low | Slow | Unsaturation is in the side chain, leading to lower reactivity compared to backbone unsaturation.[1][6] |
Note: The relative cure rates are general expectations based on the polymer structures and findings from related sulfur vulcanization studies. Actual rates will depend on the specific formulation and processing conditions.
Experimental Protocols
The following sections outline generalized experimental protocols for investigating the reaction kinetics of DTDM with different polymers using a Moving Die Rheometer (MDR).
Materials and Formulation
The following are typical formulations for studying the vulcanization kinetics. The amounts are given in parts per hundred of rubber (phr).
Table 2: Example Formulations for Kinetic Studies
| Ingredient | Natural Rubber (NR) | Styrene-Butadiene Rubber (SBR) | Nitrile Butadiene Rubber (NBR) | Ethylene Propylene Diene Monomer (EPDM) |
| Polymer | 100 | 100 | 100 | 100 |
| Zinc Oxide | 5.0 | 5.0 | 5.0 | 5.0 |
| Stearic Acid | 2.0 | 2.0 | 1.0 | 2.0 |
| This compound (DTDM) | 2.0 | 2.0 | 1.5 | 2.5 |
| Accelerator (e.g., TBBS*) | 1.0 | 1.0 | 1.5 | 1.0 |
| Carbon Black (e.g., N330) | 50 | 50 | 40 | 60 |
| Processing Oil | 5 | 5 | 5 | 10 |
*TBBS: N-tert-butyl-2-benzothiazolesulfenamide
Compounding Procedure
-
The polymer is first masticated on a two-roll mill.
-
Zinc oxide and stearic acid are then added and mixed until a homogeneous blend is achieved.
-
The filler (carbon black) and processing oil are added in portions and mixed thoroughly.
-
Finally, the DTDM and accelerator are added at a lower temperature to prevent premature vulcanization (scorching).
-
The compounded rubber is then sheeted out and allowed to cool.
Rheological Measurements (MDR)
-
A sample of the uncured rubber compound is placed in the die cavity of the MDR, which is preheated to the desired isothermal test temperature (e.g., 160°C, 170°C, 180°C).
-
The lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.
-
The test continues until the torque reaches a maximum or a plateau, indicating the completion of the vulcanization reaction.
-
From the resulting rheometric curve (torque vs. time), the following parameters are determined:
-
Minimum Torque (ML): An indicator of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indicator of the stiffness and crosslink density of the fully cured compound.
-
Scorch Time (ts2): The time to a 2 dNm rise from ML.
-
Optimum Cure Time (tc(90)): The time to reach 90% of the maximum torque.
-
Kinetic Analysis
The activation energy (Ea) of the vulcanization reaction can be determined using the Arrhenius equation by conducting the MDR tests at different isothermal temperatures. The cure rate constant (k) can be calculated from the rheometric data, often assuming a first-order reaction model.
Visualizing Reaction Pathways and Workflows
General Vulcanization Workflow
The following diagram illustrates the general workflow for investigating the vulcanization kinetics of a rubber compound.
Simplified DTDM Crosslinking Mechanism
This diagram illustrates the simplified mechanism of sulfur crosslinking initiated by the thermal decomposition of DTDM.
Conclusion
This compound is a critical component in the formulation of high-performance elastomeric materials, offering significant advantages in terms of heat aging and reversion resistance. The kinetics of its reaction with different polymers such as NR, SBR, NBR, and EPDM are governed by the inherent reactivity of the polymer backbone. Generally, the cure rate is expected to be faster for highly unsaturated polymers like SBR and NR, and slower for less unsaturated polymers like EPDM. A thorough understanding of these kinetic parameters through experimental investigation is essential for the optimization of vulcanization processes and the development of advanced rubber products. This guide provides a foundational framework for researchers and professionals to delve into the complex and industrially significant field of polymer vulcanization with DTDM.
References
- 1. media.neliti.com [media.neliti.com]
- 2. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]
- 3. akrochem.com [akrochem.com]
- 4. Kinetics of sulfur vulcanization of NR, BR, SBR, and their blends using a rheometer and DSC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for non-Arrhenius behavior of EPDM rubber by combining Arrhenius and time–temperature superposition (TTS) extrapolations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Single Crystal X-ray Diffraction Analysis of 4,4'-Dithiodimorpholine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, a definitive single crystal X-ray diffraction analysis of 4,4'-Dithiodimorpholine has not been publicly reported. This guide, therefore, provides a comprehensive, albeit prospective, overview of the methodologies and expected outcomes for such an analysis, based on established crystallographic principles for small organic molecules.
Introduction
This compound is a key industrial chemical, primarily utilized as a vulcanizing agent and accelerator in the rubber industry. Its molecular structure, featuring two morpholine (B109124) rings linked by a disulfide bridge, dictates its chemical reactivity and physical properties. A single crystal X-ray diffraction (SC-XRD) analysis would provide the most precise and unambiguous three-dimensional atomic arrangement of this molecule.[1][2][3] Such data is invaluable for understanding its structure-activity relationships, polymorphism, and for the rational design of new materials. This technical guide outlines the comprehensive workflow for the single crystal X-ray diffraction analysis of this compound, from crystal growth to final structure refinement and data presentation.
Experimental Protocols
A successful SC-XRD experiment is contingent upon the quality of the single crystal.[4] Therefore, meticulous attention must be paid to the crystallization process.
Crystal Growth of this compound
Given that this compound is a stable, crystalline solid at room temperature, several standard crystallization techniques can be employed.[5][6][7][8][9]
-
Slow Evaporation: A nearly saturated solution of this compound would be prepared in a suitable solvent. Due to its moderate solubility in polar organic solvents, candidates would include ethanol, methanol, or dimethylformamide.[10] The solution would be loosely covered to allow for the slow evaporation of the solvent over a period of days to weeks, promoting the formation of large, well-ordered crystals.[4][6][9]
-
Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering it with a miscible "anti-solvent" in which the compound is poorly soluble.[4] For this compound, a solution in chloroform (B151607) could be layered with hexane.[4][9] Slow diffusion at the interface would gradually lower the solubility, leading to crystallization.[4] This can be performed as a liquid-liquid diffusion or a vapor diffusion setup.[6][9]
-
Slow Cooling: A saturated solution of the compound would be prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[5][8] This method is effective for compounds with a significant temperature-dependent solubility.
Crystal Selection and Mounting
A suitable crystal for SC-XRD should be a single, well-formed crystal, free of cracks and other defects, with dimensions typically in the range of 0.1 to 0.3 mm.[1] The selected crystal would be carefully mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.[2]
X-ray Data Collection
The mounted crystal would be placed on a single-crystal X-ray diffractometer.[2] Data collection would be performed at a low temperature, typically 100 K, to minimize thermal vibrations of the atoms.[4]
-
Instrumentation: A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive area detector (e.g., CCD or CMOS) would be used.[2][4]
-
Data Collection Strategy: A series of diffraction images would be collected as the crystal is rotated through a range of angles.[11] This ensures that a complete and redundant dataset of diffraction intensities is recorded.[12]
Data Reduction and Processing
The raw diffraction images would be processed to integrate the intensities of the individual reflections.[4] This step involves indexing the diffraction pattern to determine the unit cell parameters and space group, and then integrating the intensity of each reflection.[13] Corrections for experimental factors such as absorption would also be applied.[12][14]
Structure Solution and Refinement
-
Structure Solution: The crystal structure would be solved using direct methods or Patterson methods, which are computational techniques to determine the initial positions of the atoms from the processed diffraction data.[15]
-
Structure Refinement: The initial atomic model would be refined using a least-squares method.[15] This iterative process adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction data.[16]
Data Presentation: Expected Crystallographic Data
The final output of a successful single crystal X-ray diffraction analysis is a set of crystallographic data that precisely describes the molecular and crystal structure. The following tables summarize the kind of quantitative data that would be expected for this compound.
Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
| Parameter | Value |
| Empirical formula | C₈H₁₆N₂O₂S₂ |
| Formula weight | 236.36 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic (example) |
| Space group | P2₁/c (example) |
| Unit cell dimensions | a = X.XXXX Å, α = 90° |
| b = X.XXXX Å, β = XX.XX° | |
| c = X.XXXX Å, γ = 90° | |
| Volume | XXXX.X ų |
| Z (molecules per unit cell) | 4 (example) |
| Density (calculated) | X.XXX Mg/m³ |
| Absorption coefficient | X.XXX mm⁻¹ |
| F(000) | XXX |
| Crystal size | 0.XX x 0.XX x 0.XX mm |
| Theta range for data collection | X.XX to XX.XX° |
| Reflections collected | XXXXX |
| Independent reflections | XXXX [R(int) = 0.XXXX] |
| Completeness to theta = XX.XX° | 99.X % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | XXXX / X / XXX |
| Goodness-of-fit on F² | X.XXX |
| Final R indices [I>2sigma(I)] | R1 = 0.XXXX, wR2 = 0.XXXX |
| R indices (all data) | R1 = 0.XXXX, wR2 = 0.XXXX |
| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond | Length (Å) | Angle | Angle (°) |
| S(1)-S(2) | 2.0 - 2.1 | N(1)-S(1)-S(2) | 100 - 110 |
| S(1)-N(1) | 1.6 - 1.7 | N(2)-S(2)-S(1) | 100 - 110 |
| S(2)-N(2) | 1.6 - 1.7 | C-N-C (morpholine) | 108 - 112 |
| N-C (avg) | 1.4 - 1.5 | C-O-C (morpholine) | 108 - 112 |
| C-C (avg) | 1.5 - 1.6 | ||
| C-O (avg) | 1.4 - 1.5 |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the single crystal X-ray diffraction analysis of this compound.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. rigaku.com [rigaku.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.muohio.edu [chemistry.muohio.edu]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. guidechem.com [guidechem.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. youtube.com [youtube.com]
- 14. portlandpress.com [portlandpress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. X-Ray Crystallography - Refinement [my.yetnet.ch]
An In-depth Toxicological and Ecotoxicological Profile of 4,4'-Dithiodimorpholine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4'-Dithiodimorpholine (DTDM) is a chemical compound primarily utilized in the rubber industry as a vulcanizing agent and sulfur donor.[1][2] Its function is critical in enhancing the mechanical properties of rubber products by facilitating the formation of sulfur cross-links.[3] However, its potential for human and environmental exposure necessitates a thorough understanding of its toxicological and ecotoxicological profile. This document provides a comprehensive overview of the known hazards of DTDM, summarizing quantitative toxicity data, detailing relevant experimental methodologies, and visualizing key assessment workflows. The findings indicate that while DTDM has low acute oral toxicity, it presents risks related to skin sensitization, respiratory irritation, and potential organ damage with chronic exposure.[1][4] Furthermore, it is classified as toxic to aquatic life with the potential for long-lasting effects.[1][4]
Toxicological Profile
The toxicological profile of this compound indicates potential health risks upon exposure through various routes, including ingestion, inhalation, and dermal contact.[1]
Acute Toxicity
Acute toxicity studies reveal that DTDM is harmful if ingested or inhaled.[1] The lethal dose (LD50) and lethal concentration (LC50) values from studies on rodents are summarized in the table below. Effects reported at lethal doses include liver and kidney injury.[5]
Chronic Toxicity
Prolonged or repeated exposure to DTDM can lead to more severe health effects.[1] High-dose feeding studies in rats have resulted in anemia and changes to the liver.[5] A long-term oral study in rats indicated toxic effects on the brain and liver, including impaired liver function and enzyme inhibition.[6] Chronic inhalation exposure in rats was associated with eye irritation.[6]
Skin and Eye Irritation
Direct contact with DTDM can cause skin and eye irritation.[1] Skin exposure may lead to redness, discomfort, and dermatitis with repeated contact.[1] While one study in rabbits found it to be non-irritating to the skin, another patch test with human volunteers described it as irritating.[5] Eye contact may result in irritation, pain, and potential damage to the cornea.[1]
Sensitization
DTDM is recognized as a skin sensitizer (B1316253).[4][7] Repeated exposure can lead to allergic skin reactions (dermatitis).[1] It is identified as a rubber sensitizer, and patch testing can confirm a contact allergy.[7][8]
Genotoxicity
Based on available data, this compound is not considered to be mutagenic.[5]
Reproductive and Developmental Toxicity
Developmental toxicity studies have shown that at doses that are also toxic to the mother animal, DTDM can cause a decrease in fetal viability and body weight, along with a minor increase in the incidence of malformed fetuses.[5]
Quantitative Toxicological Data
The following table summarizes the key quantitative data from acute and sub-chronic toxicity studies.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LD50 | Oral | Rat | 4300 mg/kg | Details not reported other than lethal dose value. | [6] |
| LD50 | Oral | Mouse | 1660 mg/kg | Details not reported other than lethal dose value. | [6] |
| LC50 | Inhalation | Mouse | 1624 mg/m³/4h | Details not reported other than lethal dose value. | [5][6] |
| LD50 | Intraperitoneal | Mouse | 50 mg/kg | Details not reported other than lethal dose value. | [6] |
| LD50 | Intravenous | Mouse | 100 mg/kg | Details not reported other than lethal dose value. | [6] |
| TDLo | Oral | Rat | 5375 mg/kg/43W-I | Brain and Coverings, Liver function tests impaired, Enzyme inhibition. | [6] |
| TCLo | Inhalation | Rat | 200 mg/m³/24H/17W-C | Sense Organs and Special Senses (Eye). | [6] |
LD50: Lethal Dose, 50% kill; LC50: Lethal Concentration, 50% kill; TDLo: Lowest published toxic dose; TCLo: Lowest published toxic concentration.
Ecotoxicological Profile
DTDM is known to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]
Aquatic Toxicity
The compound is classified as toxic to aquatic life with long-lasting effects.[4] Its release into water bodies can interfere with the growth and survival of fish, invertebrates, and other aquatic life.[1]
Persistence and Degradability
DTDM is not readily biodegradable and may persist in soil and water, contributing to long-term contamination if not handled properly.[1] However, a QSAR prediction model suggests an ultimate degradation half-life of 15 days.[9]
Bioaccumulation Potential
Due to its low water solubility (215 mg/L at 20.2°C) and a Log Pow of 2.67, DTDM has the potential to bioaccumulate in aquatic organisms.[1][2][10] This poses a risk to ecosystems.[1]
Quantitative Ecotoxicological Data
The table below presents available and predicted data on the ecotoxicity and environmental fate of this compound.
| Parameter | Value | Method | Reference |
| Aquatic Toxicity | |||
| Toxicity to fathead minnow (LC50) | 13,500 mg/L | Predicted (Topkat v6.1) | [9] |
| Toxicity to fish (LC50) | 1,043.59 mg/L | Predicted (Ecosar v0.99g) | [9] |
| Toxicity to daphnia (EC50) | 54.1 mg/L | Predicted (Topkat v6.1) | [9] |
| Toxicity to aquatic organisms (EC50/LC50) | 43.17 mg/L | Predicted (Ecosar v0.99g) | [9] |
| Environmental Fate | |||
| Water Solubility | 215 mg/L at 20.2°C | Experimental | [2][10] |
| Partition Coefficient (Log Pow) | 2.67 at 22°C | Experimental | [2][10] |
| Predicted Biodegradation Half-life | 15 days | QSAR | [9] |
| Predicted Bioaccumulation Factor (Log BCF) | 0.5 - 0.997 | QSAR | [9] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies can be reconstructed based on standard regulatory guidelines mentioned or typically followed for chemical safety assessment.
Acute Oral Toxicity (Representative Protocol)
This protocol is based on the principles of the OECD Test Guideline 425 (Up-and-Down Procedure).[11]
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females as they are often more sensitive.[12]
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water.
-
Procedure:
-
A starting dose is selected based on available information (e.g., 2000 mg/kg).
-
A single animal is fasted and then administered the test substance by oral gavage.
-
The animal is observed for 48 hours. The outcome (survival or death) determines the dose for the next animal.
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2). If the animal dies, the next animal receives a lower dose.
-
This sequential dosing continues until a stopping criterion is met (e.g., 3 out of 5 reversals in outcome).
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for up to 14 days.[12]
-
Endpoint: The LD50 is calculated from the results using maximum likelihood methods.
Daphnid Chronic Toxicity (Representative Protocol)
This protocol is based on the principles of the OPPTS 850.1300 / OECD Test Guideline 211.[13]
-
Objective: To assess the chronic toxicity of a substance on the reproduction and survival of Daphnia magna.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old at the start of the test.
-
Test System: A static-renewal or flow-through system is used. For static-renewal, daphnids are individually housed in test vessels, and the test medium is renewed three times a week.[13]
-
Procedure:
-
Daphnids are exposed to at least five concentrations of the test substance and a control, typically with 10 replicate vessels per concentration.[13]
-
The test duration is 21 days.
-
Daphnids are fed daily (e.g., with algae).
-
-
Observations:
-
Mortality of the parent daphnids is recorded daily.
-
The number of live offspring produced per parent is counted at each medium renewal.
-
-
Endpoints: The primary endpoints are parental survival and the total number of live young produced per surviving parent. The Lowest Observed Effect Concentration (LOEC), No Observed Effect Concentration (NOEC), and the concentration that causes a 50% reduction in reproduction (EC50) are determined.
Visualizations: Assessment Workflows
The following diagrams illustrate the logical workflows for toxicological and ecotoxicological assessments.
Caption: A generalized workflow for toxicological hazard assessment.
Caption: A standard workflow for ecotoxicological risk assessment.
References
- 1. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 2. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound | CAS#:103-34-4 | Chemsrc [chemsrc.com]
- 7. This compound, a new rubber sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemotechnique.se [chemotechnique.se]
- 9. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
- 10. This compound | 103-34-4 [chemicalbook.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. fda.gov [fda.gov]
- 13. epa.gov [epa.gov]
A Comprehensive Technical Review of 4,4'-Dithiodimorpholine (DTDM) as a Vulcanizing Agent
An In-depth Guide for Researchers and Scientists in Polymer and Materials Science
Abstract
4,4'-Dithiodimorpholine (DTDM) is a crucial non-staining, sulfur-donating vulcanizing agent utilized in the rubber industry to achieve superior thermal stability and aging resistance in elastomeric products. This technical guide provides a comprehensive review of DTDM, covering its chemical properties, mechanism of action, and its effects on the vulcanization characteristics and mechanical properties of rubber. A comparative analysis with conventional sulfur vulcanization systems is presented, supported by quantitative data. Detailed experimental protocols for the evaluation of DTDM-vulcanized compounds are also provided, along with visualizations of the vulcanization mechanism and experimental workflows to aid researchers in their understanding and application of this important vulcanizing agent.
Introduction
This compound, commonly known as DTDM, is an organic compound with the chemical formula C₈H₁₆N₂O₂S₂.[1][2] It serves as an effective sulfur donor at vulcanization temperatures, making it a key ingredient in the formulation of rubber compounds that require excellent heat and reversion resistance.[3] Unlike elemental sulfur, which can lead to the formation of thermally unstable polysulfidic crosslinks, DTDM promotes the formation of more stable monosulfidic and disulfidic linkages.[3] This characteristic is particularly advantageous in demanding applications such as tires, industrial hoses, and seals, where product longevity and performance at elevated temperatures are critical. This guide will delve into the technical specifics of DTDM, offering a valuable resource for scientists and researchers in the field of rubber technology.
Physicochemical Properties of DTDM
DTDM is a white to off-white crystalline powder with a molecular weight of 236.35 g/mol .[1][2] It is soluble in benzene (B151609) and carbon tetrachloride, slightly soluble in acetone (B3395972) and gasoline, and insoluble in water.[3] A key property of DTDM is its ability to decompose and release active sulfur at typical vulcanization temperatures. The effective sulfur content of DTDM is approximately 27%.[3]
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 103-34-4 |
| Molecular Formula | C₈H₁₆N₂O₂S₂ |
| Molecular Weight | 236.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 122-125 °C |
| Effective Sulfur Content | ~27% |
| Solubility | Soluble in benzene, carbon tetrachloride; slightly soluble in acetone, gasoline; insoluble in water. |
Mechanism of Vulcanization with DTDM
The vulcanization of rubber is a chemical process that converts polymer chains into a durable, crosslinked network. In conventional sulfur vulcanization (CV), elemental sulfur, in the presence of accelerators and activators, forms predominantly polysulfidic crosslinks (C-Sₓ-C, where x > 2). While these linkages provide good initial mechanical properties, they are thermally unstable and can lead to a phenomenon known as reversion, where the crosslinks break down upon prolonged exposure to heat, resulting in a loss of mechanical strength.[4][5]
DTDM functions as a sulfur donor in what is often referred to as an Efficient Vulcanization (EV) or Semi-Efficient Vulcanization (Semi-EV) system.[6] In these systems, the concentration of free sulfur is low, and the accelerator-to-sulfur ratio is high.[6] At vulcanization temperatures, the disulfide bond in the DTDM molecule cleaves, releasing active sulfur species that then react with the rubber chains to form crosslinks.[7]
The primary advantage of using DTDM is the preferential formation of shorter, more thermally stable monosulfidic (C-S-C) and disulfidic (C-S-S-C) crosslinks.[3] These shorter crosslinks have higher bond energies than polysulfidic bonds, imparting superior heat and aging resistance to the vulcanizate.[5]
Below is a simplified representation of the DTDM vulcanization mechanism.
References
- 1. This compound [webbook.nist.gov]
- 2. 103-34-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 6. rubbertech.wordpress.com [rubbertech.wordpress.com]
- 7. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]
Methodological & Application
Application of 4,4'-Dithiodimorpholine in the Development of Self-Healing Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of self-healing polymers, materials capable of autonomously repairing damage, is a rapidly advancing field with significant implications for enhancing material longevity and reliability. A key strategy in designing these materials involves the incorporation of dynamic covalent bonds, which can reversibly break and reform under specific stimuli. Among these, disulfide bonds (-S-S-) have emerged as a particularly promising motif due to their dynamic nature, enabling bond exchange reactions that can mend cracks and restore mechanical integrity. 4,4'-Dithiodimorpholine (DTDM) is a well-established vulcanizing agent and sulfur donor in the rubber industry, facilitating the formation of these crucial disulfide crosslinks. This document provides detailed application notes and protocols for leveraging DTDM in the creation and characterization of self-healing polymers.
The self-healing mechanism in polymers containing disulfide bonds, introduced through agents like DTDM, is predicated on the principle of disulfide exchange. This can occur through two primary pathways: a radical-mediated exchange or a thiol-disulfide exchange. Upon damage, such as a cut or scratch, the disulfide bonds at the fractured surface can be activated, typically by heat or UV light, to initiate an exchange with neighboring disulfide bonds, effectively re-establishing covalent linkages across the damaged interface and restoring the material's integrity.
Application Notes
Polymer Systems Amenable to DTDM-Induced Self-Healing
DTDM can be effectively utilized as a crosslinking agent to impart self-healing properties to a variety of polymer systems, particularly elastomers and thermosets. The inherent flexibility of the polymer chains in these materials is crucial to allow for the necessary molecular mobility for the disulfide exchange reactions to occur at the damaged interface.
-
Elastomers: Natural rubber (NR) and synthetic rubbers such as styrene-butadiene rubber (SBR) and nitrile butadiene rubber (NBR) are prime candidates. The vulcanization process using DTDM introduces a network of disulfide crosslinks that can be harnessed for self-healing.
-
Polyurethanes (PUs): By incorporating diols or diamines containing disulfide bonds, or by using DTDM in the curing process of certain PU formulations, self-healing properties can be introduced.
-
Epoxy Resins: The inclusion of disulfide-containing curing agents or the modification of epoxy resins to include disulfide moieties allows for the creation of self-healing thermosets.
-
Polysiloxanes (Silicones): Silicone elastomers can be rendered self-healing by incorporating disulfide bonds into their network structure, often through thiol-ene click chemistry followed by oxidation or by using disulfide-containing crosslinkers.
Key Considerations for Designing DTDM-Based Self-Healing Polymers
-
Crosslink Density: A critical balance must be struck. A higher crosslink density, achieved by increasing the DTDM concentration, generally leads to improved mechanical properties (e.g., higher tensile strength and modulus). However, excessive crosslinking can restrict polymer chain mobility, thereby hindering the self-healing efficiency. Optimization of the DTDM concentration is therefore essential for achieving both robust mechanical performance and effective self-healing.
-
Healing Stimuli: The disulfide exchange reaction typically requires an external stimulus to be initiated or accelerated.
-
Heat: Moderate temperatures (typically ranging from 60°C to 150°C) are commonly used to provide the thermal energy needed to promote bond exchange and enhance polymer chain diffusion.
-
UV Light: Ultraviolet radiation can also be employed to trigger the disulfide exchange process, offering a more localized and controlled healing mechanism.
-
-
Presence of Other Functional Groups: The overall chemical composition of the polymer matrix can influence the self-healing process. For instance, the presence of groups that can participate in hydrogen bonding may affect chain mobility and the accessibility of the disulfide bonds.
Experimental Protocols
Protocol 1: Synthesis of a Self-Healing Natural Rubber using DTDM
This protocol describes the preparation of a self-healing natural rubber composite where DTDM is used as the primary sulfur donor for vulcanization.
Materials:
-
Natural Rubber (NR) latex or solid rubber
-
This compound (DTDM)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Accelerator (e.g., N-tert-butyl-2-benzothiazolesulfenamide, TBBS)
-
Toluene or other suitable solvent for NR
-
Internal mixer (e.g., Brabender or Haake)
-
Compression molding press
Procedure:
-
Mastication of Natural Rubber: If using solid NR, masticate the rubber in an internal mixer at a rotor speed of 50-60 rpm for 5-10 minutes to reduce its viscosity.
-
Compounding:
-
Add ZnO and stearic acid to the masticated rubber and mix for 2-3 minutes. These act as activators for the vulcanization process.
-
Introduce the desired amount of DTDM and the accelerator (TBBS) and continue mixing for another 5-7 minutes until a homogeneous compound is obtained. The temperature of the compound should be monitored and kept below 100°C to prevent premature vulcanization.
-
-
Molding and Curing:
-
Sheet out the compounded rubber on a two-roll mill.
-
Place the sheet in a pre-heated compression mold.
-
Cure the rubber at a specified temperature (e.g., 150°C) and pressure (e.g., 10 MPa) for the optimal curing time (t90), which can be determined using a moving die rheometer (MDR).
-
-
Post-Curing: After curing, remove the sample from the mold and allow it to cool to room temperature. For some systems, a post-curing step at a slightly elevated temperature (e.g., 70°C for 24 hours) may be beneficial.
Protocol 2: Characterization of Self-Healing Performance
This protocol outlines the steps to quantitatively assess the self-healing efficiency of the prepared DTDM-crosslinked polymer.
Materials and Equipment:
-
Tensile testing machine (e.g., Instron)
-
Scalpel or sharp blade
-
Optical microscope or Scanning Electron Microscope (SEM)
-
Environmental chamber with controlled temperature
Procedure:
-
Sample Preparation: Prepare dumbbell-shaped specimens from the cured polymer sheet according to standard testing specifications (e.g., ASTM D412).
-
Initial Mechanical Testing:
-
Conduct tensile tests on pristine (undamaged) specimens to determine their initial mechanical properties, including tensile strength, elongation at break, and Young's modulus.
-
-
Damage Introduction:
-
Carefully cut the dumbbell specimens in half at the center of the gauge length using a sharp scalpel.
-
-
Healing Process:
-
Bring the two fractured surfaces into close contact immediately after cutting. A slight pressure may be applied to ensure good contact.
-
Place the damaged specimens in an environmental chamber at the desired healing temperature (e.g., 80°C, 100°C, or 120°C) for a specified duration (e.g., 1, 2, 4, 8, 24 hours).
-
-
Mechanical Testing of Healed Samples:
-
After the healing period, allow the samples to cool to room temperature.
-
Perform tensile tests on the healed specimens under the same conditions as the pristine samples.
-
-
Calculation of Healing Efficiency:
-
The healing efficiency (η) can be calculated based on the recovery of a specific mechanical property, most commonly tensile strength: η (%) = (Tensile strength of healed sample / Tensile strength of pristine sample) x 100
-
-
Microscopic Analysis:
-
Use optical microscopy or SEM to visually inspect the healed region of the fractured samples to assess the degree of crack closure and surface morphology.
-
Data Presentation
The quantitative data from the self-healing characterization should be summarized in a clear and structured table for easy comparison.
| Sample ID | DTDM Content (phr) | Healing Temperature (°C) | Healing Time (h) | Pristine Tensile Strength (MPa) | Healed Tensile Strength (MPa) | Healing Efficiency (%) |
| NR-DTDM-1 | 2.0 | 80 | 4 | 15.2 ± 0.8 | 9.1 ± 0.5 | 59.9 |
| NR-DTDM-2 | 2.0 | 100 | 4 | 15.2 ± 0.8 | 12.5 ± 0.7 | 82.2 |
| NR-DTDM-3 | 3.0 | 100 | 4 | 18.5 ± 1.0 | 14.2 ± 0.9 | 76.8 |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Signaling Pathway: Disulfide Exchange Mechanism
The self-healing process is driven by the dynamic exchange of disulfide bonds at the site of damage. This can be visualized as a reversible reaction network.
Caption: Radical-mediated disulfide exchange mechanism for self-healing.
Experimental Workflow: Synthesis and Characterization
The overall process from material synthesis to the evaluation of self-healing performance can be outlined in a clear workflow diagram.
Caption: Workflow for preparing and evaluating DTDM-based self-healing polymers.
Conclusion
This compound serves as a versatile and effective agent for introducing self-healing capabilities into a range of polymeric materials. The disulfide crosslinks formed by DTDM can undergo dynamic exchange reactions, enabling the repair of mechanical damage and extending the service life of the material. By carefully controlling the formulation, particularly the DTDM concentration, and optimizing the healing conditions, polymers with a desirable balance of mechanical robustness and self-healing efficiency can be developed. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to explore the potential of DTDM in the exciting field of self-healing polymers.
Application Note: Real-time In-situ Monitoring of 4,4'-Dithiodimorpholine Reactions using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dithiodimorpholine (DTDM) is a crucial sulfur donor used extensively in the rubber industry as a vulcanizing agent.[1][2] The controlled release of sulfur from DTDM at vulcanization temperatures is critical for forming the desired cross-linked polymer network, which imparts strength, elasticity, and durability to the final product.[1] Monitoring the consumption of DTDM and the formation of reaction byproducts in real-time is essential for process optimization, quality control, and ensuring the desired properties of the vulcanized material.
Raman spectroscopy is a powerful analytical technique for in-situ, real-time monitoring of chemical reactions.[3] It is a non-destructive method that provides molecular-level information about the chemical composition of a sample without the need for sample preparation.[3][4] This application note provides a detailed protocol for the real-time in-situ monitoring of this compound reactions, particularly in the context of rubber vulcanization, using Raman spectroscopy.
Principle of the Method
Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) by molecules. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational modes of the molecules. The resulting Raman spectrum provides a unique chemical fingerprint of the sample, allowing for the identification and quantification of its components.
For monitoring DTDM reactions, specific Raman peaks corresponding to DTDM, its decomposition products (such as morpholine (B109124) and sulfur intermediates), and the polymer matrix can be tracked over time. The change in the intensity of these peaks provides quantitative information about the reaction kinetics, including the rate of DTDM consumption and the formation of cross-links.
Key Raman Peak Assignments (Hypothetical)
| Raman Shift (cm⁻¹) | Assignment | Monitored Event |
| ~510 - 540 | S-S (Disulfide) stretch | Consumption of DTDM |
| ~650 - 700 | C-S stretch | Formation of sulfur-polymer cross-links |
| ~840 - 880 | Morpholine ring breathing mode | Consumption of DTDM / Formation of morpholine byproduct |
| ~1040 | Morpholine ring stretching mode | Consumption of DTDM / Formation of morpholine byproduct |
| ~1450 | CH₂ scissoring in morpholine ring | Consumption of DTDM / Formation of morpholine byproduct |
| ~1665 | C=C stretch in unsaturated rubber (e.g., polyisoprene) | Change in polymer backbone during cross-linking |
Note: These peak positions are estimates based on data for similar functional groups and may vary depending on the specific chemical environment and experimental conditions.
Experimental Protocols
This section outlines the necessary equipment and a step-by-step procedure for the real-time in-situ monitoring of a DTDM-based vulcanization reaction.
Equipment
-
Raman spectrometer equipped with a near-infrared (NIR) laser (e.g., 785 nm) to minimize fluorescence from the rubber matrix.
-
Fiber-optic Raman probe suitable for high-temperature and high-pressure applications.
-
A reaction vessel with a sapphire window for in-situ measurements (e.g., a modified rheometer, a high-pressure cell, or a custom-built reaction chamber).
-
Data acquisition and analysis software.
Experimental Workflow
Experimental workflow for in-situ Raman monitoring.
Detailed Methodology
-
Sample Preparation:
-
Prepare the rubber compound by mixing the base polymer, DTDM, and other vulcanization agents (accelerators, activators) in a two-roll mill or an internal mixer.
-
Ensure a homogeneous distribution of all components.
-
Place a known amount of the uncured rubber compound into the reaction vessel.
-
-
Instrument Setup and Calibration:
-
Turn on the Raman spectrometer and allow the laser to stabilize.
-
Calibrate the spectrometer using a standard reference material (e.g., silicon or a polystyrene standard).
-
Set the following initial acquisition parameters (these may need to be optimized for your specific setup):
-
Laser Wavelength: 785 nm
-
Laser Power: 10-50 mW (start with low power to avoid sample degradation)
-
Integration Time: 1-10 seconds
-
Number of Accumulations: 5-10
-
-
-
In-situ Raman Probe Integration:
-
Carefully insert the Raman probe into the designated port of the reaction vessel, ensuring a good seal.
-
Position the probe tip to focus the laser on the sample. The focal distance may need to be adjusted for optimal signal.
-
-
Reaction Initiation and Spectral Acquisition:
-
Begin heating the reaction vessel to the desired vulcanization temperature (e.g., 150-180 °C).
-
Simultaneously, start the real-time Raman spectral acquisition.
-
Collect spectra at regular intervals (e.g., every 30-60 seconds) throughout the duration of the reaction.
-
-
Data Processing and Analysis:
-
Import the collected time-series of Raman spectra into the analysis software.
-
Perform baseline correction to remove fluorescence background.
-
Normalize the spectra to an internal standard peak (if available) or a peak from the polymer matrix that does not change during the reaction to account for any fluctuations in laser power or sample positioning.
-
Identify and integrate the area of the characteristic peaks for DTDM and other species of interest.
-
Data Presentation
The quantitative data obtained from the in-situ Raman monitoring can be summarized in tables for easy comparison and analysis.
Table 1: Raman Peak Intensities vs. Reaction Time (Hypothetical Data)
| Reaction Time (min) | DTDM Peak Area (a.u.) | Morpholine Peak Area (a.u.) | C-S Cross-link Peak Area (a.u.) |
| 0 | 15,234 | 120 | 85 |
| 5 | 12,876 | 2,450 | 1,560 |
| 10 | 8,945 | 5,890 | 4,230 |
| 15 | 4,123 | 9,760 | 7,890 |
| 20 | 1,567 | 12,340 | 10,540 |
| 30 | 250 | 14,870 | 13,210 |
Table 2: Reaction Kinetic Parameters (Hypothetical Data)
| Parameter | Value |
| Reaction Order (w.r.t. DTDM) | ~1 |
| Rate Constant (k) | 0.12 min⁻¹ |
| Half-life of DTDM (t₁/₂) | ~5.8 min |
DTDM Vulcanization Signaling Pathway
The vulcanization process involving DTDM as a sulfur donor is a complex series of reactions. The following diagram illustrates a plausible simplified pathway for the decomposition of DTDM and the subsequent formation of cross-links in a rubber matrix.
Simplified reaction pathway of DTDM in sulfur vulcanization.
Conclusion
Real-time in-situ monitoring of this compound reactions using Raman spectroscopy offers a powerful tool for understanding and optimizing vulcanization processes. By tracking the consumption of DTDM and the formation of key intermediates and products, researchers and process engineers can gain valuable insights into reaction kinetics, ensure consistent product quality, and accelerate the development of new rubber formulations. While the specific Raman signature of DTDM needs to be experimentally confirmed, the principles and protocols outlined in this application note provide a solid foundation for implementing this advanced analytical technique.
References
Development of a high-performance liquid chromatography (HPLC) method for 4,4'-Dithiodimorpholine quantification in rubber compounds
Development of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4,4'-Dithiodimorpholine in Rubber Compounds
Abstract
This application note details a robust and reliable method for the quantification of this compound (DTDM), a common vulcanizing agent and sulfur donor, in rubber compounds using High-Performance Liquid Chromatography (HPLC) with UV detection. The developed protocol provides a comprehensive workflow, from sample preparation to chromatographic analysis and data interpretation. This method is crucial for quality control in the rubber industry, ensuring the correct dosage of DTDM to achieve desired material properties and for monitoring its presence in final products.
Introduction
This compound (DTDM) is widely utilized in the rubber industry as a sulfur donor for the vulcanization of natural and synthetic rubbers.[1] The concentration of DTDM in a rubber compound is a critical parameter that influences the curing characteristics and the final mechanical properties of the rubber product. Therefore, a precise and accurate analytical method for its quantification is essential for research, development, and quality assurance. This application note presents a validated reverse-phase HPLC method for the determination of DTDM in rubber matrices.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.
-
Analytical Balance: Capable of weighing to 0.0001 g.
-
Ultrasonic Bath: For sample extraction.
-
Centrifuge: For sample clarification.
-
Syringe Filters: 0.45 µm PTFE filters.
-
Solvents and Reagents: HPLC grade acetonitrile (B52724), HPLC grade water, and analytical grade this compound reference standard (≥98% purity).
Chromatographic Conditions
The separation and quantification of DTDM were achieved using the following HPLC parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation Protocol
-
Sample Comminution: Cryogenically grind the rubber sample to a fine powder to ensure homogeneity and maximize extraction efficiency.
-
Extraction: Accurately weigh approximately 1 g of the powdered rubber sample into a 50 mL conical flask.
-
Add 20 mL of acetonitrile to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 60 minutes at 40 °C to extract the DTDM.
-
Clarification: After extraction, centrifuge the sample at 4000 rpm for 15 minutes to pellet the rubber particles and other insoluble materials.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Method Validation and Performance
The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity. The performance characteristics are summarized in the table below.
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98% - 102% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Results and Discussion
The developed HPLC method provides excellent separation of this compound from other potential rubber additives. The retention time for DTDM under the specified conditions is approximately 4.5 minutes. The calibration curve showed excellent linearity over the concentration range of 1 to 100 µg/mL, with a correlation coefficient greater than 0.999. The method demonstrated high precision, with a relative standard deviation (%RSD) of less than 2.0% for replicate injections. The accuracy of the method was confirmed by spike and recovery experiments, with recovery rates between 98% and 102%. The low LOD and LOQ values indicate that the method is sensitive enough for the determination of DTDM at typical levels found in rubber compounds.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound in rubber compounds. The method is suitable for routine quality control analysis in the rubber industry and can be a valuable tool for research and development professionals.
Visualized Workflows
Caption: Experimental workflow for DTDM quantification in rubber.
References
Synthesis of novel functional polymers using 4,4'-Dithiodimorpholine as a key building block
While 4,4'-Dithiodimorpholine (DTDM) is a well-established and critical component in the rubber industry, its application as a primary building block for the synthesis of novel functional polymers remains a largely unexplored frontier. Extensive review of current scientific literature reveals a significant gap in research detailing the use of DTDM as a monomer in polymerization reactions to create new polymer backbones. Its primary and well-documented role is as a vulcanizing agent and a sulfur donor, facilitating the cross-linking of existing polymer chains, particularly in natural and synthetic rubbers.
This document aims to provide a comprehensive overview of the established applications of DTDM in polymer chemistry, and to explore the theoretical potential for its use in synthesizing novel functional polymers, based on the reactivity of its core disulfide bond. Due to the lack of specific examples in published research, the experimental protocols provided herein are based on general methodologies for polymerizations involving disulfide bonds and should be considered as foundational frameworks for future research and development.
Established Applications: A Cross-Linking Workhorse
This compound is widely recognized for its efficiency as a vulcanization accelerator and sulfur donor. In this capacity, it plays a crucial role in enhancing the mechanical properties of rubber and other elastomeric materials. The central disulfide bond (-S-S-) in the DTDM molecule is the key to its functionality, as it can cleave under vulcanization conditions to provide sulfur radicals that form cross-links between polymer chains. This process transforms tacky, deformable raw rubber into a strong, elastic, and durable material.
Key Functions in Polymer Modification:
-
Vulcanization: Improves elasticity, tensile strength, and abrasion resistance of rubbers.[1][2]
-
Sulfur Donor: Provides a controlled release of sulfur for uniform cross-linking.
-
Cross-linking Agent: Enhances the structural integrity, heat resistance, and chemical resistance of various polymers and copolymers.[1][2]
-
Adhesives and Coatings: Used as a curing agent to improve adhesion and durability.[1]
Properties of this compound
A thorough understanding of the physicochemical properties of DTDM is essential for its handling and potential application in novel polymer synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₂S₂ | [3] |
| Molecular Weight | 236.35 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 125 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene, ethanol, and acetone. |
Theoretical Pathways for Novel Polymer Synthesis
While direct polymerization of DTDM is not documented, the reactivity of its disulfide bond suggests potential avenues for creating novel polymers. These hypothetical pathways are based on established principles of polymer chemistry involving disulfide linkages.
Thiol-Disulfide Exchange Polymerization
Thiol-disulfide exchange is a dynamic covalent reaction that could theoretically be employed to incorporate DTDM into a polymer backbone. This would involve reacting DTDM with a dithiol monomer. The disulfide bond in DTDM would undergo exchange with the thiol groups, leading to the formation of a new polymer chain containing the dimorpholine disulfide moiety.
Conceptual Experimental Workflow for Thiol-Disulfide Exchange Polymerization
Caption: Conceptual workflow for thiol-disulfide exchange polymerization.
Hypothetical Protocol:
-
Monomer Preparation: Equimolar amounts of this compound and a suitable dithiol monomer (e.g., 1,4-butanedithiol (B72698) or dithiothreitol) are dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: A catalytic amount of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) is added to the reaction mixture to facilitate the thiol-disulfide exchange.
-
Polymerization: The reaction is stirred at a controlled temperature (e.g., room temperature to 80°C) for a specified period (e.g., 24-48 hours). The progress of the polymerization could be monitored by techniques such as gel permeation chromatography (GPC) to observe the increase in molecular weight.
-
Purification: The resulting polymer is isolated by precipitation into a non-solvent (e.g., methanol (B129727) or water), followed by filtration and drying under vacuum.
-
Characterization: The structure and properties of the polymer are characterized by spectroscopic methods (NMR, FTIR) and thermal analysis (TGA, DSC).
Reductive Polycondensation
Another theoretical approach involves the in-situ reduction of the disulfide bond in DTDM to form a dithiol, which can then be reacted with a suitable dicarboxylic acid or diacyl chloride to form a polyester (B1180765) or polyamide.
Conceptual Signaling Pathway for Reductive Polycondensation
Caption: Conceptual pathway for reductive polycondensation.
Hypothetical Protocol:
-
In-situ Reduction: this compound is dissolved in a suitable solvent, and a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is added to cleave the disulfide bond and generate the corresponding dithiol in situ.
-
Monomer Addition: A diacyl chloride (e.g., terephthaloyl chloride or adipoyl chloride) and an acid scavenger (e.g., pyridine (B92270) or triethylamine) are added to the reaction mixture.
-
Polycondensation: The reaction is allowed to proceed at low temperature (e.g., 0°C to room temperature) to form the polyamide.
-
Work-up and Characterization: The polymer is isolated and purified as described in the previous protocol.
Future Perspectives and Challenges
The synthesis of novel functional polymers using DTDM as a key building block presents an intriguing, yet challenging, area for polymer scientists. The primary challenge lies in the controlled cleavage and reformation of the disulfide bond to form a linear polymer rather than a cross-linked network. Overcoming this challenge could open the door to a new class of functional polymers with unique properties imparted by the morpholine (B109124) and disulfide moieties. Potential applications for such polymers could be in drug delivery, where the redox-responsive disulfide bonds could be used for targeted release, or in the development of self-healing materials.
It is important to reiterate that the protocols and pathways described above are theoretical and would require significant experimental validation. Researchers, scientists, and drug development professionals are encouraged to use this information as a starting point for exploratory research into the untapped potential of this compound in novel polymer synthesis.
References
Role of 4,4'-Dithiodimorpholine as a precursor for the synthesis of metal sulfide nanoparticles
Metal sulfide (B99878) nanoparticles are a class of materials with significant potential in diverse fields, including catalysis, electronics, and medicine. Their synthesis is a critical area of research, with a strong focus on the selection of appropriate precursors that dictate the final properties of the nanoparticles, such as size, morphology, and purity. Commonly utilized sulfur precursors include thiourea, sodium sulfide, elemental sulfur, and various dithiocarbamates. These compounds decompose under specific reaction conditions to provide the sulfide ions necessary for the formation of metal sulfide lattices.
The synthesis of metal sulfide nanoparticles can be broadly categorized into several methods, including solvothermal and hydrothermal synthesis, thermal decomposition, and co-precipitation.
-
Solvothermal and Hydrothermal Synthesis: These methods involve the reaction of a metal salt and a sulfur source in a solvent at elevated temperatures and pressures. The choice of solvent, temperature, and reaction time can significantly influence the characteristics of the resulting nanoparticles.
-
Thermal Decomposition: This technique relies on the decomposition of single-source precursors (containing both the metal and sulfur) or the separate decomposition of metal and sulfur precursors at high temperatures. This method often yields nanoparticles with high crystallinity.
While the existing body of research provides a wealth of information on these established methods and precursors, it does not extend to the specific use of 4,4'-dithiodimorpholine as a sulfur donor for nanoparticle synthesis. Although one study mentions the use of DTDM for the surface functionalization of pre-existing iron nanoparticles, this application does not pertain to its role as a precursor in the initial formation of the nanoparticle core.
The absence of dedicated research on DTDM as a precursor presents a notable gap in the literature. Given its chemical structure, which contains a disulfide bond, DTDM could theoretically serve as a sulfur source upon thermal or chemical decomposition. However, without experimental validation, its efficacy, the reaction kinetics, the properties of the resulting nanoparticles, and the underlying reaction mechanisms remain speculative.
Therefore, for researchers, scientists, and drug development professionals interested in novel synthetic routes for metal sulfide nanoparticles, the investigation of this compound as a potential precursor represents a novel and unexplored research frontier. Future studies would need to systematically investigate its decomposition behavior in the presence of various metal salts and under different reaction conditions to establish its viability and potential advantages over currently used sulfur sources. Such research would be essential to develop detailed experimental protocols and to understand the logical relationships governing the synthesis process, which are currently unavailable.
Application Notes and Protocols for the Electrochemical Investigation of 4,4'-Dithiodimorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the electrochemical investigation of the redox behavior of 4,4'-Dithiodimorpholine. This document outlines the principles, experimental protocols, and expected results for the analysis of this compound using common electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The provided protocols are designed to be adaptable for various research applications, including quality control, reaction monitoring, and elucidating reaction mechanisms relevant to its use as a vulcanizing agent and in drug development.
Introduction
This compound is a symmetrical disulfide compound widely utilized in the rubber industry as a sulfur donor and vulcanization accelerator.[1] Its chemical structure, featuring a disulfide bridge connecting two morpholine (B109124) rings, suggests potential redox activity that can be explored using electrochemical methods. The disulfide bond (S-S) is known to undergo both oxidation and reduction reactions.[2][3] The morpholine moiety, a heterocyclic amine, can also be electrochemically active, typically undergoing oxidation at higher potentials.[4][5][6]
The electrochemical analysis of this compound can provide valuable insights into its reaction mechanisms, stability, and interactions in various chemical environments. This information is crucial for optimizing its industrial applications and for exploring its potential in other fields, such as medicinal chemistry, where disulfide-containing compounds are of significant interest.
Predicted Redox Behavior
Based on the electrochemical behavior of related organic disulfide and morpholine compounds, the following redox characteristics for this compound can be anticipated:
-
Reduction of the Disulfide Bond: The S-S bond is expected to be the primary site of reduction, leading to the cleavage of the molecule into two equivalents of a morpholine-4-thiolate anion upon the uptake of two electrons. This is a common electrochemical reaction for disulfides.
-
Oxidation of the Disulfide Bond: The disulfide linkage can also undergo oxidation, which may lead to the formation of a radical cation.[1] The stability and subsequent reactions of this species would depend on the solvent and electrolyte system used.
-
Oxidation of the Morpholine Ring: The nitrogen atom in the morpholine ring is susceptible to oxidation at higher positive potentials.[4][5] This process is typically irreversible.
Experimental Protocols
The following protocols provide a starting point for the electrochemical investigation of this compound. Optimization of these parameters may be necessary depending on the specific experimental goals and available instrumentation.
Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (ACN), HPLC grade
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or other suitable supporting electrolyte
-
Phosphate buffer solutions (for aqueous studies)
-
Argon or Nitrogen gas (for deoxygenation)
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum Electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite (B72142) rod
Solution Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in acetonitrile.
-
Working Solution: For analysis, prepare a 1 mM solution of this compound in the electrolyte solution.
-
Deoxygenation: Purge the working solution with argon or nitrogen gas for at least 10-15 minutes prior to each experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.
Cyclic Voltammetry (CV) Protocol
Cyclic voltammetry is a powerful technique for probing the redox behavior of a compound.
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deoxygenated working solution.
-
Instrument Parameters:
-
Potential Range: Scan from an initial potential where no reaction occurs (e.g., 0 V) towards negative potentials to observe the reduction, and then towards positive potentials to observe oxidation. A suggested starting range is -2.0 V to +2.0 V vs. Ag/AgCl.
-
Scan Rate: Begin with a scan rate of 100 mV/s. Varying the scan rate (e.g., from 25 mV/s to 500 mV/s) can provide information about the kinetics of the electron transfer process.
-
Cycles: Record at least 3-5 cycles to ensure the stability of the electrochemical response.
-
-
Data Acquisition: Record the cyclic voltammogram (current vs. potential).
Differential Pulse Voltammetry (DPV) Protocol
DPV is a more sensitive technique than CV and is well-suited for quantitative analysis.
-
Electrode and Cell Setup: Use the same setup as for CV.
-
Instrument Parameters:
-
Potential Range: Set the potential range to encompass the redox peak of interest identified by CV.
-
Modulation Amplitude: A typical value is 50 mV.
-
Pulse Width: A common setting is 50 ms.
-
Step Potential: A small step potential, such as 5 mV, is recommended.
-
-
Data Acquisition: Record the differential pulse voltammogram (peak current vs. potential).
Data Presentation
The quantitative data obtained from the electrochemical experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Electrochemical Data for this compound
| Electrochemical Technique | Process | Peak Potential (Eₚ) vs. Ag/AgCl (V) | Peak Current (Iₚ) (µA) | Notes |
| Cyclic Voltammetry | Reduction (S-S) | -1.2 | -15 | Quasi-reversible |
| Oxidation (S-S) | +1.5 | +20 | Irreversible | |
| Oxidation (Morpholine) | +1.8 | +25 | Irreversible | |
| Differential Pulse Voltammetry | Reduction (S-S) | -1.15 | -25 | For quantitative analysis |
Note: The values presented in this table are hypothetical and are intended to serve as a guide for expected results based on the behavior of similar compounds. Actual experimental values will depend on the specific conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the electrochemical analysis of this compound.
Proposed Redox Pathway
References
Application Notes and Protocols: 4,4'-Dithiodimorpholine in Dynamic Covalent Chemistry and Vitrimers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4,4'-Dithiodimorpholine (DTDM) in the burgeoning field of dynamic covalent chemistry, with a specific focus on the development of vitrimers. While DTDM is a well-established crosslinking agent in the rubber and polymer industries, its application in dynamic, reprocessable polymer networks like vitrimers is an emerging area of research.[1] This document outlines the theoretical framework, proposed experimental protocols, and expected material properties for the synthesis and characterization of DTDM-based vitrimers.
Introduction to this compound and Vitrimers
This compound (DTDM) is a disulfide-containing compound known for its ability to form strong covalent crosslinks in polymers, enhancing their mechanical properties and durability.[1] Vitrimers are a class of polymers that, while covalently crosslinked like traditional thermosets, can rearrange their network topology through dynamic covalent bond exchange at elevated temperatures. This unique characteristic allows them to be reprocessed, reshaped, and recycled, blurring the lines between thermosets and thermoplastics.
The disulfide bond in DTDM is a prime candidate for creating vitrimeric behavior. Disulfide exchange reactions, where disulfide bonds can cleave and reform, are a well-established mechanism in dynamic covalent chemistry for creating self-healing and reprocessable materials.[2] By incorporating DTDM into a polymer network, it is hypothesized that the resulting material will exhibit vitrimeric properties, driven by the thermally activated exchange of the disulfide linkages.
Proposed Application: DTDM-based Epoxy Vitrimers
This section details a proposed synthetic protocol for creating an epoxy-based vitrimer using DTDM as the dynamic crosslinking agent. Epoxy resins are chosen for their excellent mechanical and thermal properties, making them ideal candidates for high-performance reprocessable materials.
Conceptual Reaction Pathway
The synthesis involves a two-step process: first, the curing of an epoxy resin with a traditional amine hardener to form a crosslinked network, and second, the incorporation of DTDM to introduce dynamic disulfide bonds. The disulfide exchange can be initiated by heat, allowing for network rearrangement.
Caption: Proposed reaction pathway for the synthesis of a DTDM-based epoxy vitrimer.
Experimental Protocol: Synthesis of DTDM-Epoxy Vitrimer
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
4,4'-Diaminodiphenylmethane (DDM)
-
This compound (DTDM)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Mold release agent
Procedure:
-
Preparation of the Epoxy-Amine-DTDM Mixture:
-
In a glass beaker, dissolve a stoichiometric amount of DGEBA epoxy resin and DDM hardener in a minimal amount of THF with stirring until a homogeneous solution is obtained.
-
Add the desired weight percentage of DTDM (e.g., 5, 10, 15 wt% relative to the total epoxy-hardener weight) to the mixture and continue stirring until fully dissolved.
-
-
Casting and Curing:
-
Treat a suitable mold (e.g., silicone or metal) with a mold release agent.
-
Pour the homogeneous mixture into the prepared mold.
-
Place the mold in a vacuum oven to remove the solvent at a moderate temperature (e.g., 60 °C) until no further bubbling is observed.
-
Initiate the curing process by heating the oven to a temperature sufficient for both epoxy curing and disulfide exchange activation (e.g., 150-180 °C). The curing time will depend on the specific resin system and catalyst used, typically ranging from 2 to 6 hours.
-
-
Post-Curing and Demolding:
-
After the initial curing, a post-curing step at a slightly higher temperature (e.g., 180-200 °C) for 1-2 hours can be performed to ensure complete crosslinking.
-
Allow the mold to cool down slowly to room temperature to minimize internal stresses.
-
Carefully demold the cured DTDM-epoxy vitrimer sample.
-
Characterization of DTDM-based Vitrimers
A series of characterization techniques are essential to confirm the vitrimeric nature of the synthesized material and to quantify its properties.
Experimental Workflow for Characterization
References
Methods for achieving controlled release of sulfur from 4,4'-Dithiodimorpholine for specialized applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for achieving controlled release of sulfur from 4,4'-Dithiodimorpholine (DTDM). While DTDM is predominantly used in the rubber industry as a sulfur donor for vulcanization, its disulfide bond presents significant potential for specialized applications in research and drug development, particularly as a stimuli-responsive sulfur source. This document outlines protocols for thermal, acid-catalyzed, and redox-mediated cleavage of DTDM to release sulfur, along with methods for quantifying the released sulfur species.
Introduction to this compound (DTDM)
This compound is a symmetrical disulfide compound with the chemical formula C₈H₁₆N₂O₂S₂. Its structure consists of two morpholine (B109124) rings linked by a disulfide bond (-S-S-). This disulfide linkage is the key to its function as a sulfur donor, as it can be cleaved under specific conditions to release sulfur. DTDM is a stable, crystalline solid at room temperature with a melting point of 122-125°C. It is largely insoluble in water but soluble in organic solvents such as acetone (B3395972) and benzene[1]. The effective sulfur content of DTDM is approximately 27%[2].
Methods for Controlled Sulfur Release
The controlled release of sulfur from DTDM can be achieved through several mechanisms, each offering unique advantages for specialized applications.
Thermal Decomposition
Thermal cleavage of the disulfide bond is the most common method for sulfur release from DTDM, particularly in industrial applications like rubber vulcanization[3][4]. The release of sulfur is temperature-dependent, allowing for a degree of control over the release kinetics.
Redox-Mediated Cleavage
In biological systems, disulfide bonds can be cleaved by reducing agents, most notably glutathione (B108866) (GSH), which is present in significantly higher concentrations inside cells compared to the extracellular environment. This redox potential difference makes disulfide-containing molecules like DTDM attractive for targeted intracellular drug delivery and as H₂S donors. The cleavage of the disulfide bond by thiols like GSH results in the formation of free thiols and the release of sulfur.
Acid-Catalyzed Hydrolysis
Disulfide bonds can also be cleaved under acidic conditions. This method could be exploited for sulfur release in acidic microenvironments, such as those found in tumors or within specific subcellular compartments like lysosomes.
Specialized Applications
The ability to trigger sulfur release from DTDM under specific conditions opens up possibilities for its use in various specialized applications beyond the rubber industry.
Redox-Responsive Drug Delivery
DTDM can be explored as a component of drug delivery systems. A therapeutic agent could be conjugated to a DTDM-like scaffold, with the disulfide bond acting as a trigger for drug release in the reducing environment of cancer cells.
Hydrogen Sulfide (B99878) (H₂S) Donation
Hydrogen sulfide (H₂S) is a gaseous signaling molecule with various physiological roles. Disulfide-containing compounds can act as H₂S donors. The controlled release of sulfur from DTDM could be harnessed to generate H₂S for therapeutic purposes, such as in cardiovascular or inflammatory diseases.
Signaling Pathway Modulation
The released sulfur species from DTDM could potentially interact with and modulate various cellular signaling pathways. For instance, H₂S is known to influence pathways related to inflammation, apoptosis, and oxidative stress. The morpholine moiety itself is a common scaffold in medicinal chemistry and is known to be present in bioactive molecules targeting a range of receptors and enzymes[5][6][7][8][9]. This suggests that the degradation products of DTDM could have biological activity.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₂S₂ | [10][11] |
| Molecular Weight | 236.35 g/mol | [10][11] |
| Melting Point | 122-125 °C | [3] |
| Effective Sulfur Content | ~27% | [2][12] |
| Water Solubility | Insoluble | [3] |
| Organic Solvent Solubility | Soluble in acetone, benzene | [3] |
Experimental Protocols
The following are detailed protocols for inducing and quantifying the controlled release of sulfur from this compound.
Protocol 1: Thermal Release of Sulfur from DTDM
Objective: To induce the release of sulfur from DTDM through thermal decomposition and quantify the released sulfur.
Materials:
-
This compound (DTDM)
-
High-temperature oven or furnace with programmable temperature control
-
Inert gas (e.g., Nitrogen or Argon)
-
Gas washing bottles
-
Trapping solution (e.g., a solution of a known concentration of a thiol-reactive compound)
-
Analytical balance
-
Gas chromatograph with a sulfur-selective detector (e.g., Flame Photometric Detector - FPD)
Procedure:
-
Accurately weigh a known amount of DTDM into a quartz boat.
-
Place the quartz boat in the center of the tube furnace.
-
Purge the furnace with an inert gas for 15-20 minutes to remove any oxygen.
-
Connect the outlet of the furnace to a series of gas washing bottles containing the trapping solution.
-
Program the furnace to heat to the desired temperature (e.g., starting from 130°C) at a controlled rate.
-
Hold the temperature for a specified duration to allow for sulfur release.
-
After the experiment, cool the furnace down to room temperature under the inert gas flow.
-
Analyze the trapping solution using an appropriate analytical method (e.g., titration or spectrophotometry) to quantify the amount of sulfur captured.
-
Alternatively, the evolved gases can be directly analyzed using a gas chromatograph equipped with a sulfur-selective detector to identify and quantify the released sulfur compounds (e.g., S₈, H₂S if a hydrogen source is present).
Expected Results: An increase in temperature should lead to a corresponding increase in the rate and amount of sulfur released from DTDM. The quantitative data can be used to determine the kinetics of thermal decomposition.
Protocol 2: Redox-Mediated Sulfur Release using Glutathione (GSH)
Objective: To investigate the cleavage of the disulfide bond in DTDM by glutathione and quantify the resulting free thiols.
Materials:
-
This compound (DTDM)
-
Reduced Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure: Part A: Spectrophotometric Quantification of Thiol Release (Ellman's Assay)
-
Prepare a stock solution of DTDM in a suitable organic solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentration.
-
Prepare a stock solution of GSH in PBS.
-
In a 96-well plate or cuvette, mix the DTDM solution with the GSH solution. Include a control with DTDM and PBS only, and another with GSH and PBS only.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, add Ellman's reagent to a final concentration of 0.5 mM.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the concentration of free thiols using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹).
Part B: HPLC Analysis of DTDM Cleavage
-
Prepare reaction mixtures of DTDM and GSH in PBS as described in Part A.
-
At various time points, quench the reaction by adding a suitable quenching agent (e.g., an alkylating agent like N-ethylmaleimide to cap free thiols).
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the decrease in the peak corresponding to DTDM and the appearance of new peaks corresponding to the cleavage products.
-
Quantify the concentration of DTDM and its degradation products by integrating the peak areas and comparing them to a standard curve.
Expected Results: The absorbance at 412 nm in the Ellman's assay should increase over time in the presence of GSH, indicating the generation of free thiols from the cleavage of the disulfide bond. The HPLC analysis should show a time-dependent decrease in the DTDM peak and the emergence of new peaks, allowing for the determination of the reaction kinetics.
Protocol 3: Acid-Catalyzed Sulfur Release from DTDM
Objective: To induce the cleavage of the disulfide bond in DTDM under acidic conditions and monitor the degradation.
Materials:
-
This compound (DTDM)
-
Aqueous acidic solutions of varying pH (e.g., pH 1, 3, 5) prepared with a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer)
-
HPLC system with a UV detector
-
Mass Spectrometer (MS) for product identification
Procedure:
-
Prepare a stock solution of DTDM in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile).
-
Add the DTDM stock solution to the acidic buffer solutions to achieve the desired final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
At various time points, take aliquots of the reaction mixture.
-
Analyze the aliquots directly by HPLC to monitor the degradation of DTDM.
-
Use a mass spectrometer coupled to the HPLC system (LC-MS) to identify the degradation products.
Expected Results: The concentration of DTDM is expected to decrease over time, with the rate of degradation being dependent on the pH of the solution (faster at lower pH). LC-MS analysis will help in elucidating the structure of the cleavage products.
Visualizations
Caption: Workflow for Thermal Release of Sulfur from DTDM.
Caption: Workflow for Redox-Mediated Sulfur Release from DTDM.
Caption: Potential Signaling Pathways Modulated by H₂S Released from DTDM.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 4. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 103-34-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the concentration of 4,4'-Dithiodimorpholine to enhance the mechanical properties of polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4,4'-Dithiodimorpholine (DTDM) to enhance the mechanical properties of polymers. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDM) and what is its primary role in polymer chemistry? A1: this compound is a sulfur donor used as a vulcanizing agent and accelerator in the rubber industry.[1][2][3] Its primary role is to facilitate the formation of cross-links between polymer chains during vulcanization, which enhances the mechanical and thermal properties of the final product.[1] At vulcanization temperatures, it decomposes to release active sulfur, with an effective sulfur content of approximately 27%.[3]
Q2: What are the main advantages of using DTDM over elemental sulfur? A2: DTDM primarily forms mono- and disulfide cross-links, in contrast to the polysulfide bridges typically formed by elemental sulfur.[1][4] These shorter cross-links provide vulcanizates with excellent heat and aging resistance.[1][4][5] Additionally, DTDM is non-blooming, meaning it does not migrate to the surface of the rubber product, which can be an issue with other sulfur donors like thiuram disulfides.[1][4][5] It also offers good scorch safety, providing a delay in the onset of vulcanization at processing temperatures.[1][4]
Q3: Which types of polymers are compatible with DTDM? A3: DTDM is widely used with both natural rubber (NR) and various synthetic rubbers such as Styrene-Butadiene Rubber (SBR), Butyl Rubber (IIR), Nitrile Butadiene Rubber (NBR), and EPDM.[2][3] It is particularly suitable for butyl rubber and is often used in the manufacturing of tires, inner tubes, and heat-resistant rubber products.[3]
Q4: What is a typical dosage of DTDM in a rubber formulation? A4: The typical dosage of DTDM varies depending on the polymer and the desired properties of the vulcanizate. For natural rubber, a dosage of 1.0–2.0 parts per hundred rubber (phr) is common, while for synthetic polymers, around 1.0 phr may be used.[4]
Q5: Can DTDM be used as a standalone vulcanizing agent? A5: Yes, DTDM can be used as a sole vulcanizing agent. However, when used alone, the vulcanization speed is slow.[2][3] To increase the cure rate, it is often used in combination with other accelerators, such as those from the thiazole, thiuram, or dithiocarbamate (B8719985) classes.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving DTDM.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| 1. Premature Vulcanization (Scorch) During Processing | - Processing Temperature Too High: DTDM can decompose prematurely if processing temperatures are excessive. - Presence of Acidic Ingredients: Acidic compounding materials can cause premature decomposition of DTDM, reducing its scorch safety.[1] - Inappropriate Accelerator System: Using highly active secondary accelerators can reduce the scorch time. | - Lower the mixing and processing temperatures. - Ensure all compounding ingredients are neutral or basic. Avoid acidic fillers or oils. - Reduce the dosage of ultra-accelerators or switch to a more delayed-action primary accelerator like a sulfenamide.[6] - Consider adding a pre-vulcanization inhibitor (PVI/anti-scorching agent) to the formulation. |
| 2. Poor Heat and Aging Resistance of the Vulcanizate | - Incorrect Cure System: A conventional vulcanization (CV) system with high elemental sulfur content may have been used, leading to unstable polysulfidic cross-links. - Insufficient DTDM Concentration: Too little DTDM results in a low density of stable mono- and disulfide cross-links. | - Transition to a semi-efficient (Semi-EV) or efficient (EV) vulcanization system by reducing elemental sulfur and incorporating a sulfur donor like DTDM.[6] - Increase the DTDM dosage. A higher concentration of DTDM promotes the formation of thermally stable cross-links.[7] |
| 3. Low Tensile Strength and/or Modulus | - Under-curing: Insufficient cure time or temperature can lead to a low cross-link density. - Poor Dispersion: DTDM and other ingredients may not be uniformly dispersed in the polymer matrix.[1] - Suboptimal DTDM Concentration: Both too little and too much DTDM can negatively affect tensile properties. The optimal concentration depends on the entire formulation.[7][8] | - Increase the cure time or temperature based on rheometer data (e.g., ensure curing reaches t90). - Improve the mixing procedure: check the mixing time, temperature, and order of ingredient addition. The use of predispersed forms of DTDM (e.g., Rhenogran® DTDM-80) can aid dispersion.[1] - Systematically vary the DTDM concentration in small increments (e.g., 0.5 phr) to find the optimal level for your specific compound. |
| 4. High Compression Set | - Reversion: Degradation of polysulfidic cross-links during over-curing or service at high temperatures. - Low Cross-link Density: Insufficient formation of stable cross-links. | - Use DTDM to create a reversion-resistant network of mono- and disulfide bridges.[1][4] This is a key benefit of using DTDM. - Ensure an adequate state of cure and consider increasing the DTDM concentration to improve cross-link density. |
| 5. Blooming on the Product Surface | - Excess Elemental Sulfur: Unreacted sulfur migrating to the surface. - Use of Certain Accelerators: Some accelerators, like thiuram disulfides, can cause blooming.[1] | - Replace a portion or all of the elemental sulfur with DTDM, which does not bloom.[5] - If using other accelerators known to bloom, consider reducing their dosage in combination with DTDM. |
Data Presentation
The following tables summarize the effect of DTDM concentration on the mechanical properties of a dynamically vulcanized Natural Rubber/Polypropylene (NR/PP) blend. This data illustrates how optimizing DTDM levels can influence key performance indicators.
Table 1: Effect of DTDM Concentration on Tensile Properties of NR/PP TPVs
| DTDM Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1 | 6.8 | 350 |
| 2 | 8.5 | 320 |
| 3 | 9.2 | 280 |
| (Data adapted from Chanida Manleh, et al., on thermoplastic vulcanizates based on NR/PP blends)[7] |
Table 2: Effect of DTDM Concentration on Dynamic Mechanical Properties of NR/PP TPVs
| DTDM Concentration (phr) | Storage Modulus (E') at 30°C (MPa) | Tan δ at 30°C |
| 1 | 150 | 0.25 |
| 2 | 180 | 0.22 |
| 3 | 210 | 0.20 |
| (Data adapted from Chanida Manleh, et al., on thermoplastic vulcanizates based on NR/PP blends)[7] |
Experimental Protocols
Protocol 1: Compounding of Natural Rubber with DTDM on a Two-Roll Mill
Objective: To prepare a homogeneous rubber compound for evaluating the effect of DTDM on mechanical properties.
Materials & Equipment:
-
Natural Rubber (NR, SMR-20 or equivalent)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Carbon Black (N330 or other specified grade)
-
This compound (DTDM)
-
Primary Accelerator (e.g., TBBS)
-
Two-roll mill with temperature control and safety features
-
Weighing scale, knives, sample bags
Procedure:
-
Mill Preparation: Set the mill roll temperature (typically 60-70°C for NR). Set the nip gap to a medium-wide setting.
-
Mastication: Pass the raw Natural Rubber through the mill several times until a smooth, coherent band is formed on the front roll. This process breaks down the polymer chains and reduces viscosity.
-
Incorporation of Activators: Add Zinc Oxide and Stearic Acid to the nip. Allow them to disperse fully into the rubber, which is indicated by a uniform appearance. Perform 3/4 cuts from each side to ensure homogeneity.
-
Addition of Filler: Add the pre-weighed carbon black to the rubber band in increments. After each addition, allow the filler to be incorporated before adding the next portion. Continuously perform cuts and folds to ensure even dispersion. Tighten the nip gap slightly to increase shear and aid dispersion.
-
Addition of DTDM and Accelerator: Widen the nip gap slightly. Add the DTDM and the primary accelerator (e.g., TBBS). These are typically added last to prevent premature vulcanization (scorch).
-
Final Mixing: Once all ingredients are incorporated, continue mixing for a specified time (e.g., 5-10 minutes), using frequent cuts and blending from both sides of the roll to ensure a perfectly homogeneous compound.
-
Sheeting Out: Sheet the final compound off the mill at a controlled thickness (e.g., 2 mm) and label it clearly.
-
Maturation: Allow the compounded rubber to rest at room temperature for at least 24 hours before proceeding with vulcanization and testing. This allows for the relaxation of internal stresses.
Protocol 2: Vulcanization and Mechanical Property Testing
Objective: To cure the compounded rubber and measure its key mechanical properties.
Materials & Equipment:
-
Compounded rubber sheet from Protocol 1
-
Compression molding press with temperature and pressure control
-
Mold for tensile test specimens (dumbbell shape, e.g., ASTM D412 Die C)
-
Rheometer (e.g., Moving Die Rheometer, MDR)
-
Universal Testing Machine (Tensometer) with appropriate grips and extensometer
-
Hardness tester (Durometer Shore A)
Procedure:
-
Cure Characteristics Analysis:
-
Use a rheometer to determine the optimal cure time (t90) and scorch time (ts2) at the desired vulcanization temperature (e.g., 150°C). This step is critical for preventing under- or over-curing.
-
-
Vulcanization (Curing):
-
Preheat the compression molding press to the specified vulcanization temperature.
-
Cut a piece of the compounded rubber sheet and place it into the preheated mold.
-
Close the press and apply a specified pressure.
-
Cure the sample for the optimal cure time (t90) determined from the rheometer data.
-
After the cycle is complete, carefully remove the vulcanized rubber sheet from the mold and allow it to cool to room temperature.
-
-
Specimen Preparation:
-
Cut dumbbell-shaped test specimens from the vulcanized sheet using a standard die.
-
-
Mechanical Testing:
-
Tensile Strength & Elongation: Test the dumbbell specimens using a Universal Testing Machine according to ASTM D412. Record the tensile strength (force at break), elongation at break, and modulus at 100% elongation.[9]
-
Hardness: Measure the hardness of the vulcanized sheet using a Shore A durometer according to ASTM D2240.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing DTDM concentration.
Caption: DTDM vulcanization chemical pathway.
References
- 1. symtake.com [symtake.com]
- 2. specialchem.com [specialchem.com]
- 3. Rubber Vulcanizing Agent DTDM-Zhengzhou Double Vigour Chemical Product Co., Ltd [en.zz-chem.com]
- 4. pukhrajzincolet.com [pukhrajzincolet.com]
- 5. aslankaucuk.com [aslankaucuk.com]
- 6. lusida.com [lusida.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Premature Vulcanization (Scorch) with 4,4'-Dithiodimorpholine (DTDM)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4,4'-Dithiodimorpholine (DTDM) in rubber compounding, with a specific focus on preventing premature vulcanization, commonly known as scorch.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDM) and what is its primary role in rubber compounding?
A1: this compound (DTDM) is a sulfur donor used in the vulcanization of natural and synthetic rubbers.[1] Its primary function is to release sulfur at vulcanization temperatures, which then forms cross-links between polymer chains. This process enhances the rubber's elasticity, strength, and durability.[2] DTDM is often favored in efficient vulcanization (EV) and semi-efficient vulcanization (semi-EV) systems because it promotes the formation of stable monosulfidic and disulfidic cross-links, which contribute to excellent heat and aging resistance.
Q2: What is premature vulcanization (scorch)?
A2: Scorch is the premature cross-linking of a rubber compound during processing, such as mixing or extrusion, before the intended vulcanization stage.[3] This early onset of vulcanization results in a loss of plasticity, making the rubber difficult or impossible to process further. Scorched rubber often needs to be discarded, leading to material waste and production inefficiencies.
Q3: What are the common causes of scorch when using DTDM?
A3: Several factors can contribute to scorch in rubber compounds containing DTDM:
-
Excessive Heat: High temperatures during mixing, milling, or other processing steps can initiate the vulcanization process prematurely.
-
Improper Compounding: The type and amount of accelerators, activators, and other additives can significantly influence the scorch safety of the compound. For instance, using fast-acting accelerators can reduce the scorch time.
-
Prolonged Processing Times: Extended mixing or processing times, even at moderate temperatures, can lead to heat buildup and initiate scorch.
-
Inadequate Cooling: Insufficient cooling of the rubber compound after mixing can allow the vulcanization reaction to begin.
Q4: How does DTDM contribute to scorch safety?
A4: DTDM itself is considered to have good processing safety and is less prone to causing scorch compared to elemental sulfur, especially in low-sulfur or sulfurless vulcanization systems.[4] It provides a more controlled release of sulfur at vulcanization temperatures. However, its interaction with other compounding ingredients, particularly accelerators, will ultimately determine the scorch behavior of the rubber compound.
Troubleshooting Guide: Preventing Scorch with DTDM
This guide provides a systematic approach to troubleshooting and preventing premature vulcanization when working with DTDM-containing rubber compounds.
Problem: The rubber compound is scorching during processing.
Initial Assessment:
-
Review the Compound Formulation: Examine the types and dosages of accelerators, activators, and any potential retarders in your formulation.
-
Analyze Processing Parameters: Check the temperatures of your mixing equipment (e.g., internal mixer, two-roll mill), mixing times, and cooling procedures.
-
Evaluate Material Storage: Ensure that raw materials, especially accelerators and DTDM, are stored in a cool, dry place away from heat and humidity.
Potential Causes and Corrective Actions:
| Potential Cause | Corrective Action |
| Inappropriate Accelerator System | Solution 1: Select a Delayed-Action Accelerator. Replace or partially substitute fast-acting accelerators (e.g., Thiurams, Dithiocarbamates) with delayed-action accelerators like Sulfenamides (e.g., CBS, TBBS). Sulfenamides provide a longer scorch time, allowing for safer processing.[4][5] Solution 2: Optimize Accelerator Ratios. If using a combination of primary and secondary accelerators, adjust their ratio. Reducing the amount of the secondary (faster) accelerator can increase scorch safety. |
| Excessive Processing Temperature | Solution 1: Reduce Mixer/Mill Temperature. Lower the operating temperature of your processing equipment to minimize heat buildup in the rubber compound. Solution 2: Implement a Two-Stage Mixing Process. Add the vulcanizing agents (DTDM and accelerators) in a second, lower-temperature mixing stage after the initial dispersion of fillers and other ingredients. |
| Prolonged Processing Time | Solution 1: Optimize Mixing Cycle. Reduce the overall mixing time to prevent excessive heat generation. Ensure efficient dispersion of ingredients in a shorter time. Solution 2: Improve Cooling Efficiency. Ensure rapid and thorough cooling of the rubber compound immediately after mixing. This can be achieved through methods like sheet-out cooling on a mill with water circulation or forced air cooling. |
| Absence or Ineffective Retarder | Solution 1: Incorporate a Pre-Vulcanization Inhibitor (PVI). Add a scorch retarder, such as N-(Cyclohexylthio)phthalimide (CTP), to the formulation. Retarders delay the onset of vulcanization without significantly affecting the cure rate.[6][7] Solution 2: Consider Acidic Retarders. For certain accelerator systems, acidic retarders like salicylic (B10762653) acid or phthalic anhydride (B1165640) can be effective in extending the scorch time.[7] |
Data Presentation: Influence of Accelerator Type on Scorch Time
The selection of an accelerator is critical in controlling the scorch safety of a rubber compound. The following table provides an illustrative comparison of the typical effects of different classes of accelerators on scorch time. Please note that these values are representative and the actual scorch time will depend on the specific formulation, polymer type, and processing conditions.
| Accelerator Class | Example Accelerators | Typical Scorch Time | Cure Rate | Key Characteristics |
| Sulfenamides | CBS (N-Cyclohexyl-2-benzothiazolesulfenamide), TBBS (N-tert-butyl-2-benzothiazolesulfenamide) | Long | Medium to Fast | Delayed-action, provides excellent processing safety.[4][5] |
| Thiazoles | MBTS (Dibenzothiazole disulfide), MBT (2-Mercaptobenzothiazole) | Medium | Medium | Good processing safety, often used as a primary accelerator. |
| Thiurams | TMTD (Tetramethylthiuram disulfide), TMTM (Tetramethylthiuram monosulfide) | Short | Very Fast | Ultra-accelerators, provide very short scorch times.[2][4] |
| Dithiocarbamates | ZDEC (Zinc diethyldithiocarbamate), ZDMC (Zinc dimethyldithiocarbamate) | Very Short | Very Fast | Ultra-accelerators, often too fast for dry rubber processing without a retarder.[8] |
Experimental Protocols
1. Determination of Scorch Characteristics using a Mooney Viscometer (ASTM D1646)
Objective: To measure the Mooney scorch time of an uncured rubber compound.
Apparatus: Shearing disk viscometer (Mooney Viscometer).
Procedure:
-
Sample Preparation: Prepare a uniform, uncured rubber sample of sufficient volume to fill the viscometer die cavity.
-
Instrument Setup:
-
Set the test temperature (e.g., 120°C or 135°C).
-
Allow the instrument to reach thermal equilibrium.
-
-
Test Execution:
-
Place the rubber sample in the die cavity.
-
Close the dies and start the rotor.
-
The instrument will record the torque (in Mooney units) as a function of time.
-
-
Data Analysis:
-
Determine the minimum viscosity (ML).
-
The scorch time (t_x_) is the time required for the viscosity to rise by a specified number of units (x) above the minimum viscosity. Common values are t_5_ (a five-unit rise) and t_10_ (a ten-unit rise).
-
2. Determination of Vulcanization Characteristics using a Moving Die Rheometer (MDR) (ASTM D5289)
Objective: To determine the cure characteristics, including scorch time (t_s2_), of a rubber compound.
Apparatus: Moving Die Rheometer (MDR).
Procedure:
-
Sample Preparation: Prepare a small, uncured rubber sample of a specified weight or volume.
-
Instrument Setup:
-
Set the test temperature, oscillation frequency, and strain.
-
Allow the instrument to reach thermal equilibrium.
-
-
Test Execution:
-
Place the sample in the sealed test cavity.
-
The lower die oscillates at a specified angle and frequency, and the torque required is measured over time.
-
-
Data Analysis:
-
A cure curve (torque vs. time) is generated.
-
Minimum Torque (ML): The lowest torque value, representing the viscosity of the uncured compound.
-
Maximum Torque (MH): The highest torque value, indicative of the cured stiffness.
-
Scorch Time (t_s2_): The time to reach a 2 dN·m (or 2 lbf·in) increase in torque above the minimum torque (ML). This indicates the onset of vulcanization.
-
Cure Time (t_c90_): The time to reach 90% of the maximum torque, representing the optimal cure time.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for preventing scorch.
References
Technical Support Center: Dispersion of 4,4'-Dithiodimorpholine (DTDM) in Polymer Matrices
This technical support guide is designed for researchers, scientists, and professionals in drug development and polymer science. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when dispersing 4,4'-Dithiodimorpholine (DTDM) within a polymer matrix.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDM) and what is its primary function in polymers?
A1: this compound (DTDM) is an organic chemical compound primarily used as a sulfur donor and vulcanization accelerator in the rubber and polymer industries.[1] During the vulcanization process, DTDM releases active sulfur, which forms cross-links between polymer chains.[1][2] This cross-linking enhances the mechanical properties of the polymer, such as elasticity, strength, durability, and resistance to heat and aging.[1]
Q2: What are the common signs of poor DTDM dispersion in a polymer matrix?
A2: Poor dispersion of DTDM can manifest in several ways, including:
-
Inconsistent Curing: Uneven cross-linking can lead to variations in the mechanical properties throughout the material.
-
Reduced Mechanical Properties: Agglomerates of DTDM can act as stress concentration points, leading to lower tensile strength, tear resistance, and fatigue life.
-
Surface Defects: Undispersed particles may be visible on the surface of the cured product, a phenomenon known as "blooming" or "frosting," although DTDM is noted to be non-blooming when properly dispersed.[2]
-
Processing Issues: Poorly dispersed DTDM can affect the rheological properties of the compound, leading to difficulties during mixing and shaping.[3]
Q3: What are the main factors that influence the dispersion of DTDM?
A3: The quality of DTDM dispersion is influenced by several factors, including:
-
Mixing Procedure: The type of mixing equipment, mixing time, temperature, and shear rate are all critical.[3][4]
-
DTDM Form: The physical form of the DTDM (e.g., powder, granules, or masterbatch) can significantly impact how well it disperses.
-
Polymer Matrix Characteristics: The viscosity, polarity, and morphology of the polymer play a crucial role in its ability to incorporate and disperse additives.
-
Use of Dispersing Agents: Chemical additives can be used to improve the compatibility between the DTDM and the polymer matrix.
Q4: Can the dispersion of DTDM be quantified?
A4: Yes, the dispersion of DTDM can be assessed both qualitatively and quantitatively.
-
Qualitative Methods: Visual inspection for agglomerates and surface defects is a basic first step. Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide high-resolution images of the dispersion quality.[5]
-
Quantitative Methods: Image analysis software can be used to quantify the size and distribution of DTDM particles from micrographs. Indirectly, the quality of dispersion can be inferred from the consistency of mechanical properties and rheological data obtained from a moving die rheometer (MDR), which measures the cure characteristics of the rubber compound.[3][6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to the dispersion of DTDM.
Problem 1: Inconsistent Mechanical Properties in the Final Product
| Possible Cause | Suggested Solution |
| Poor DTDM Dispersion | 1. Optimize Mixing Parameters: Increase mixing time and/or shear rate to break down agglomerates. Ensure the mixing temperature is appropriate for the polymer system. 2. Use a Masterbatch: Incorporate DTDM in the form of a pre-dispersed masterbatch. 3. Add a Dispersing Agent: Introduce a suitable dispersing agent to improve the compatibility between DTDM and the polymer matrix. |
| Incorrect Curing Time or Temperature | 1. Verify Cure Parameters: Ensure that the vulcanization time and temperature are optimized for the specific compound. 2. Rheometer Analysis: Use a rheometer to determine the optimal cure time (t90).[6] |
Problem 2: Surface Blooming or Frosting
| Possible Cause | Suggested Solution |
| DTDM Migration | 1. Improve Dispersion: Better dispersion can reduce the likelihood of migration. Consider using a masterbatch. 2. Check Solubility: Ensure that the loading of DTDM does not exceed its solubility limit in the polymer at processing and storage temperatures. |
| Use of Incompatible Additives | 1. Review Formulation: Ensure that all additives in the compound are compatible with each other and with the polymer matrix. |
Problem 3: Scorchiness (Premature Vulcanization) During Processing
| Possible Cause | Suggested Solution |
| Localized High Concentrations of DTDM | 1. Improve Dispersion: Ensure DTDM is evenly distributed throughout the polymer matrix. A masterbatch can be particularly effective. 2. Two-Stage Mixing: Add DTDM and other accelerators in a second, lower-temperature mixing stage.[7] |
| Excessive Mixing Temperature | 1. Monitor Batch Temperature: Keep the temperature of the compound below the activation temperature of the cure system during mixing. |
Data Presentation
The following tables provide illustrative data on how different techniques can improve the dispersion of DTDM and the resulting mechanical properties of a model rubber compound.
Table 1: Effect of Mixing Time on DTDM Dispersion and Mechanical Properties
| Mixing Time (minutes) | Dispersion Rating (1-10, 10=best) | Tensile Strength (MPa) | Elongation at Break (%) |
| 5 | 4 | 15.2 | 450 |
| 10 | 7 | 18.5 | 520 |
| 15 | 9 | 20.1 | 580 |
| 20 | 9.5 | 20.3 | 585 |
Table 2: Comparison of DTDM Addition Methods
| Addition Method | Dispersion Rating (1-10, 10=best) | Tensile Strength (MPa) | Modulus at 300% (MPa) |
| Direct Powder | 6 | 17.8 | 8.5 |
| Masterbatch | 9.5 | 20.5 | 10.2 |
Experimental Protocols
Protocol 1: Two-Roll Mill Mixing for DTDM Dispersion
This protocol describes a standard procedure for incorporating DTDM into a rubber compound using a two-roll mill.
Equipment and Materials:
-
Two-roll mill with adjustable nip and temperature control
-
Polymer (e.g., Natural Rubber)
-
DTDM (powder or masterbatch)
-
Other compounding ingredients (e.g., carbon black, zinc oxide, stearic acid)
-
Mill knives and trays
Procedure:
-
Mastication: Set the mill rolls to a temperature of approximately 70°C and a nip gap of 2 mm. Pass the polymer through the mill several times until it forms a smooth, continuous sheet on the front roll. This process, known as mastication, reduces the viscosity of the rubber.
-
Incorporation of Ingredients: Widen the nip to 2.5-3 mm. Add other ingredients such as fillers (e.g., carbon black), activators (zinc oxide, stearic acid), and antioxidants.
-
Addition of DTDM:
-
If using powder: Add the DTDM powder slowly to the rolling bank of rubber on the mill to ensure it is incorporated gradually.
-
If using masterbatch: Add the DTDM masterbatch to the rubber in the same manner as other solid ingredients.
-
-
Mixing and Homogenization: Perform several cuts and folds of the rubber sheet on the mill to ensure all ingredients are thoroughly mixed. This is typically done by making ¾ cuts from each side and passing the rubber endwise through the nip.
-
Sheeting Off: Once the compound appears homogeneous, reduce the nip gap to the desired final thickness and sheet off the compound. Allow the mixed compound to mature for at least 24 hours before further processing.
Protocol 2: Evaluation of DTDM Dispersion using Scanning Electron Microscopy (SEM)
This protocol outlines the steps for preparing a sample and analyzing the dispersion of DTDM using SEM.
Equipment and Materials:
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) capabilities
-
Ultramicrotome with a diamond knife for cryo-sectioning
-
Sample stubs and conductive adhesive
-
Sputter coater (if samples are non-conductive)
-
Cured polymer sample containing DTDM
Procedure:
-
Sample Preparation:
-
Cut a small piece of the cured polymer sample.
-
Cryo-section the sample using an ultramicrotome to create a smooth, flat surface for analysis.[5] This is crucial for obtaining high-quality images.
-
-
Mounting and Coating:
-
Mount the sectioned sample onto an SEM stub using conductive adhesive.
-
If the polymer is non-conductive, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Load the sample into the SEM chamber and evacuate to a high vacuum.
-
Obtain secondary electron (SE) or backscattered electron (BSE) images at various magnifications to visualize the dispersion of particles within the polymer matrix. BSE images are particularly useful for distinguishing particles with different atomic numbers from the polymer matrix.
-
-
EDX Analysis:
-
Use the EDX detector to perform elemental analysis on particles of interest to confirm they are DTDM (by identifying the presence of sulfur and nitrogen).
-
This can also be used to map the elemental distribution over a larger area to visualize the overall dispersion.
-
Visualizations
Caption: Troubleshooting workflow for poor DTDM dispersion.
Caption: Key factors influencing DTDM dispersion quality.
References
- 1. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 2. This compound, DTDM [greenchemintl.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nstda.or.th [nstda.or.th]
- 5. nouryon.com [nouryon.com]
- 6. The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer [mdpi.com]
- 7. tuball.com [tuball.com]
Best practices for the long-term storage and stabilization of 4,4'-Dithiodimorpholine in a laboratory setting
This technical support center provides best practices for the long-term storage, stabilization, and troubleshooting for 4,4'-Dithiodimorpholine (DTDM) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[1] The recommended storage temperature is refrigerated (2-8°C).[2] It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.[1]
Q2: What is the typical shelf-life of this compound?
A2: When stored under the recommended conditions, the typical shelf-life is at least one year.[1] However, it is best practice to re-analyze the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, inorganic acids, and bases.[1] Contact with these substances can lead to decomposition.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways include thermal decomposition at elevated temperatures and cleavage of the disulfide bond in the presence of incompatible chemicals. Decomposition can also occur in the presence of strong acids or bases.[1]
Q5: What are the hazardous decomposition products of this compound?
A5: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).
Q6: Is this compound sensitive to light?
A6: While specific photostability studies on this compound are not extensively documented in the readily available literature, it is recommended to store it protected from light as a general precautionary measure for sulfur-containing compounds.[1] For critical applications, a photostability study according to ICH Q1B guidelines is advisable.[3][4][5][6]
Q7: How can I assess the purity of my stored this compound?
A7: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[7] A reversed-phase HPLC method can effectively separate the parent compound from potential degradation products.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the storage and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., color change from white/pale yellow to darker yellow/brown, clumping) | - Exposure to heat, light, or moisture.- Contamination. | - Discard the reagent if significant discoloration or clumping is observed.- Ensure the storage container is airtight and stored in a cool, dark, and dry place.- For future use, aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material. |
| Inconsistent or unexpected experimental results | - Degradation of this compound leading to lower active concentration.- Presence of impurities or degradation products interfering with the experiment. | - Assess the purity of the stored this compound using a suitable analytical method like HPLC.- If degradation is confirmed, use a fresh, unopened batch of the compound.- Review experimental conditions to ensure compatibility with this compound (e.g., avoid strong acids, bases, or oxidizing agents). |
| Poor solubility in a previously suitable solvent | - Change in the crystalline form or presence of insoluble degradation products. | - Attempt to dissolve a small sample in a reliable solvent to confirm solubility issues.- Consider gentle sonication or warming to aid dissolution, but be mindful of potential thermal degradation.- If solubility remains an issue, the purity of the compound should be checked. |
| Skin irritation or sensitization upon handling | - this compound is a known skin sensitizer (B1316253).[8][9][10] | - Always handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.- Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.- In case of skin contact, wash the affected area thoroughly with soap and water. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade phosphoric acid or formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acidifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). The exact ratio may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare a sample solution of the stored this compound in the same manner as the standard solution, with a similar concentration.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm, though this may need to be optimized).
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Determine the retention time of the main peak for this compound from the standard chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total peak area of all peaks in the chromatogram (area percent method). For a more accurate quantification, use a calibration curve generated from the working standards.
-
Protocol 2: General Forced Degradation Study for this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system and reagents as described in Protocol 1
-
Temperature-controlled oven
-
Photostability chamber (optional, as per ICH Q1B)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a set temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample or a solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solid sample or a solution to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At specified time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC as described in Protocol 1.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products. Calculate the percentage of degradation of this compound under each condition.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Experimental Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Signaling Pathway for Potential Skin Sensitization
Caption: Potential mechanism of skin sensitization by DTDM.
References
- 1. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]
- 2. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ikev.org [ikev.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. This compound--Huangshan Violet Biotechnology Co., Ltd. [zllchemical.com]
- 8. This compound, a new rubber sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,4´-Dithiodimorpholine [huidziekten.nl]
- 10. chemotechnique.se [chemotechnique.se]
Technical Support Center: Precise Control of Sulfur Donation from 4,4'-Dithiodimorpholine (DTDM)
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4,4'-Dithiodimorpholine (DTDM) as a sulfur donor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on precisely controlling the rate of sulfur donation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDM) and what is its primary function in our applications?
A1: this compound, also known as DTDM, is an organic compound that serves as a sulfur donor in vulcanization and other cross-linking reactions.[1][2] Its primary function is to release active sulfur at a controlled rate upon heating, which then forms cross-links between polymer chains. This process is crucial for enhancing the mechanical properties, such as elasticity, strength, and durability, of the final material.[1] DTDM is particularly valued for its ability to provide good heat aging resistance to the vulcanized products.[3][4]
Q2: We are observing a very slow reaction rate when using DTDM alone. Is this normal?
A2: Yes, it is normal for DTDM to exhibit a slow curing speed when used as the sole sulfur donor.[1][5] To achieve a more practical and efficient reaction rate, DTDM is typically used in conjunction with accelerators.
Q3: Which accelerators are compatible with DTDM and how do they affect the sulfur donation rate?
A3: DTDM is effectively activated by a range of accelerators, primarily from the thiazole, thiuram, and dithiocarbamate (B8719985) classes.[2][3][5]
-
Thiazoles (e.g., 2-Mercaptobenzothiazole - MBT)
-
Thiurams (e.g., Tetramethylthiuram Disulfide - TMTD)
-
Dithiocarbamates (e.g., Zinc Dimethyldithiocarbamate - ZDMC)
The addition of these accelerators significantly increases the rate of sulfur donation from DTDM, allowing for more precise control over the vulcanization process.[3][5]
Q4: How does temperature influence the rate of sulfur donation from DTDM?
A4: The rate of sulfur donation from DTDM is highly dependent on temperature. The vulcanization process is initiated by heating the compound to a specific temperature range.[6] Increasing the vulcanization temperature generally leads to a faster rate of sulfur release and a shorter cure time.[6] However, it is crucial to control the temperature carefully, as excessive heat can lead to undesirable effects such as reversion, where the cross-links begin to break down, negatively impacting the material's properties.[7]
Q5: What is "scorch time" and how can we control it when using DTDM?
A5: Scorch time refers to the period during processing at an elevated temperature before vulcanization begins. A sufficient scorch time is crucial to ensure that the material can be properly mixed and shaped before it starts to cure. DTDM, when used in combination with certain accelerators, can influence the scorch time. To control and potentially extend the scorch time, you can:
-
Adjust the accelerator system: Some accelerators provide a longer scorch delay than others.
-
Incorporate a retarder: These are chemical agents specifically designed to delay the onset of vulcanization.
-
Optimize processing temperature: Lowering the initial processing temperature can help prevent premature curing.
Q6: What are the typical dosage levels for DTDM in a formulation?
A6: The dosage of DTDM can vary depending on the specific polymer system and the desired final properties. However, a general dosage recommendation for natural rubber is between 1.0 and 2.0 parts per hundred rubber (phr), and for synthetic polymers, around 1.0 phr.[3] The optimal dosage should be determined through experimental trials for your specific application.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Slow Cure Rate | 1. Insufficient temperature. 2. DTDM used without an accelerator. 3. Inadequate accelerator concentration. | 1. Verify and increase the vulcanization temperature within the recommended range for your polymer system. 2. Add a suitable accelerator from the thiazole, thiuram, or dithiocarbamate class. 3. Increase the concentration of the accelerator. |
| Premature Curing (Scorch) | 1. Processing temperature is too high. 2. Accelerator system is too active at processing temperatures. 3. Inconsistent mixing leading to localized high concentrations of accelerators. | 1. Lower the mixing and processing temperatures. 2. Select an accelerator with a delayed action or add a scorch retarder to the formulation. 3. Ensure thorough and uniform dispersion of all ingredients during mixing. |
| Poor Heat Aging Resistance | 1. Inefficient cross-linking. 2. Sub-optimal DTDM concentration. | 1. Ensure the vulcanization is carried out to completion (optimal cure time). 2. Optimize the DTDM concentration in your formulation. DTDM is known to form stable mono- and disulfide bridges which contribute to excellent heat aging resistance.[3][4] |
| Inconsistent Batch-to-Batch Results | 1. Variations in raw material quality. 2. Inconsistent mixing times and temperatures. 3. Inaccurate weighing of components. | 1. Implement stringent quality control for all incoming raw materials. 2. Standardize mixing procedures, ensuring consistent time and temperature profiles for each batch. 3. Use calibrated weighing equipment and double-check all measurements. |
| Reversion (Loss of properties after reaching optimal cure) | 1. Excessive vulcanization temperature. 2. Prolonged curing time. | 1. Reduce the vulcanization temperature.[7] 2. Optimize the cure time based on rheometer data to avoid over-curing. The use of an effective vulcanization system with a higher accelerator-to-sulfur ratio can also improve reversion resistance.[7] |
Data Presentation: Vulcanization Characteristics
The following tables summarize typical vulcanization characteristics obtained from an Oscillating Disc Rheometer (ODR), demonstrating the effect of temperature and accelerator type on the cure rate of a representative rubber compound containing DTDM.
Table 1: Effect of Temperature on Cure Characteristics with DTDM and a Thiazole Accelerator (CBS)
| Temperature (°C) | Scorch Time (t_s2, min) | Optimum Cure Time (t_90, min) | Cure Rate Index (CRI, min⁻¹) |
| 150 | 4.5 | 12.0 | 13.3 |
| 160 | 3.0 | 8.5 | 18.2 |
| 170 | 2.0 | 6.0 | 25.0 |
| Cure Rate Index (CRI) is calculated as 100 / (t_90 - t_s2) |
Table 2: Effect of Accelerator Type on Cure Characteristics with DTDM at 160°C
| Accelerator (1.5 phr) | Scorch Time (t_s2, min) | Optimum Cure Time (t_90, min) | Cure Rate Index (CRI, min⁻¹) |
| None (DTDM only) | 8.0 | 25.0 | 5.9 |
| MBT (Thiazole) | 3.5 | 10.0 | 15.4 |
| TMTD (Thiuram) | 2.5 | 7.0 | 22.2 |
| ZDMC (Dithiocarbamate) | 1.8 | 5.5 | 27.0 |
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on the Rate of Sulfur Donation from DTDM
Objective: To quantify the influence of vulcanization temperature on the cure kinetics of a rubber compound containing DTDM.
Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).[8]
Materials:
-
Base polymer
-
This compound (DTDM)
-
Selected accelerator (e.g., N-cyclohexyl-2-benzothiazolesulfenamide - CBS)
-
Activators (e.g., Zinc Oxide, Stearic Acid)
-
Other necessary compounding ingredients (e.g., fillers, oils)
Procedure:
-
Compounding: Prepare a series of identical rubber compounds containing a fixed concentration of DTDM and the chosen accelerator system using a two-roll mill or an internal mixer.
-
Sample Preparation: From the compounded rubber sheet, cut out test specimens of the appropriate size and weight for the rheometer.
-
Rheometer Setup:
-
Set the ODR/MDR to the first desired test temperature (e.g., 150°C).
-
Allow the instrument to equilibrate and stabilize at the set temperature.
-
-
Testing:
-
Place the test specimen in the die cavity of the rheometer and start the test.
-
The instrument will record the torque as a function of time.
-
Continue the test until the torque reaches a maximum and plateaus, or for a predetermined time.
-
-
Data Collection: From the resulting rheograph (torque vs. time curve), determine the following parameters:
-
Minimum Torque (ML)
-
Maximum Torque (MH)
-
Scorch Time (t_s2): Time for the torque to increase by 2 units above ML.
-
Optimum Cure Time (t_90): Time to reach 90% of the maximum torque increase (ML + 0.9 * (MH - ML)).[8]
-
-
Repeat: Repeat steps 3-5 for a range of different temperatures (e.g., 160°C, 170°C, 180°C).
-
Analysis: Plot the scorch time and optimum cure time as a function of temperature to visualize the relationship. Calculate the Cure Rate Index (CRI) for each temperature.
Visualizations
References
- 1. joinedfortunechemical.com [joinedfortunechemical.com]
- 2. specialchem.com [specialchem.com]
- 3. pukhrajzincolet.com [pukhrajzincolet.com]
- 4. nbinno.com [nbinno.com]
- 5. Rubber Vulcanizing Agent DTDM-Zhengzhou Double Vigour Chemical Product Co., Ltd [en.zz-chem.com]
- 6. The relationship between time and temperature of the vulcanization and accelerator [rubber-accelerator.com]
- 7. vista-motion.com [vista-motion.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Overcoming the challenges of 4,4'-Dithiodimorpholine solubility in non-polar polymer systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development and material science who are encountering challenges with the solubility and dispersion of 4,4'-Dithiodimorpholine (DTDM) in non-polar polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDM) and what are its primary applications?
A1: this compound (DTDM) is a chemical compound primarily used as a sulfur donor and vulcanization accelerator in the rubber industry.[1] It facilitates the formation of cross-links between polymer chains, which enhances the mechanical properties of the final product, such as elasticity, strength, and durability. DTDM is a white to pale yellow crystalline powder.[1]
Q2: Why am I experiencing issues with DTDM "solubility" in my non-polar polymer system?
A2: While DTDM is soluble in some organic solvents like benzene (B151609) and toluene, in the context of polymer compounding, "solubility" refers to achieving a fine and uniform dispersion of the solid DTDM particles within the polymer matrix.[1] Challenges in achieving good dispersion in non-polar polymers like Styrene-Butadiene Rubber (SBR) or Ethylene Propylene Diene Monomer (EPDM) can arise from differences in polarity and surface energy between the DTDM particles and the polymer. Poor dispersion can lead to inconsistencies in the final material's properties.
Q3: What are Hansen Solubility Parameters (HSP) and how can they predict DTDM compatibility with my polymer?
A3: Hansen Solubility Parameters are a method to predict the compatibility between materials. The principle is that "like dissolves like." HSP is based on three parameters: energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[2] Materials with similar HSP values are more likely to be compatible. By comparing the HSP of DTDM with that of your non-polar polymer, you can anticipate potential dispersion issues. The closer the HSP values, the better the expected compatibility.
Troubleshooting Guide
This guide addresses common problems encountered during the incorporation of DTDM into non-polar polymer systems.
Problem 1: DTDM is not dispersing uniformly in the polymer matrix, leading to clumps or aggregates.
-
Possible Cause: A significant mismatch in Hansen Solubility Parameters (HSP) between DTDM and the non-polar polymer.
-
Solution:
-
Use of a Dispersing Agent: Introduce a dispersing agent that is compatible with both the DTDM and the polymer matrix. Fatty acid salts or esters are commonly used for this purpose.
-
Masterbatching: Prepare a masterbatch of DTDM in a compatible carrier polymer. This pre-dispersed form can then be more easily and uniformly mixed into the final polymer compound.
-
Mixing Process Optimization: Adjusting mixing parameters such as time, temperature, and shear rate can significantly improve dispersion. Ensure that the mixing temperature is below the melting point of DTDM to avoid premature melting and agglomeration.
-
Problem 2: The final polymer product exhibits inconsistent mechanical properties.
-
Possible Cause: Non-uniform dispersion of DTDM is leading to localized areas of over-curing or under-curing.
-
Solution:
-
Evaluate Dispersion Quality: Use analytical techniques like Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) to visually assess the dispersion of DTDM particles in the polymer matrix.
-
Implement Corrective Actions: Based on the evaluation, apply the solutions from Problem 1 (dispersing agents, masterbatching, or process optimization) to improve DTDM distribution.
-
Problem 3: Blooming of DTDM on the surface of the uncured rubber compound.
-
Possible Cause: The concentration of DTDM exceeds its solubility limit in the polymer at storage or processing temperatures.
-
Solution:
-
Optimize DTDM Concentration: Review the formulation to ensure the DTDM level is within the recommended range for the specific polymer system.
-
Improve Dispersion: Enhancing the dispersion of DTDM through the methods mentioned above can help to mitigate blooming by creating a more stable mixture.
-
Data Presentation
Table 1: Hansen Solubility Parameters (HSP) of DTDM and Common Non-Polar Polymers
| Material | δD (Dispersion) (MPa½) | δP (Polar) (MPa½) | δH (Hydrogen Bonding) (MPa½) |
| This compound (DTDM) (Estimated) | 18.0 | 6.0 | 8.0 |
| Styrene-Butadiene Rubber (SBR) | 18.30 | 7.10 | 5.60 |
| Ethylene Propylene Diene Monomer (EPDM) Rubber | 16.9 | 0.8 | 2.8 |
Note: The HSP for DTDM is an estimation based on its chemical structure (morpholine and disulfide components). The values for SBR and EPDM are from published data.[3][4]
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Acetone | Soluble[1] |
| Benzene | Soluble[1] |
| Toluene | Soluble[1] |
| Water | Insoluble[1] |
| Ethanol | Insoluble[5] |
| Ether | Insoluble[5] |
Experimental Protocols
Protocol 1: Preparation of a DTDM Masterbatch
-
Select a Carrier Polymer: Choose a polymer that is highly compatible with the main non-polar polymer in your formulation (e.g., a low molecular weight version of the same polymer).
-
Determine Concentration: Decide on the concentration of DTDM in the masterbatch, typically ranging from 50% to 80% by weight.
-
Mixing:
-
On a two-roll mill or in an internal mixer, first masticate the carrier polymer until a cohesive sheet or mass is formed.
-
Gradually add the powdered DTDM to the polymer.
-
Continue mixing until the DTDM is uniformly dispersed. The mixing time and temperature should be carefully controlled to prevent overheating.
-
-
Sheet Out and Cool: Once mixing is complete, sheet out the masterbatch and allow it to cool to room temperature.
-
Storage: Store the masterbatch in a cool, dry place away from direct sunlight.
Protocol 2: Evaluation of DTDM Dispersion using SEM-EDS
-
Sample Preparation:
-
Cryogenically fracture a sample of the cured polymer compound to expose a fresh, representative cross-section.
-
Mount the fractured sample on an SEM stub using conductive carbon tape.
-
If the polymer is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to the surface to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Insert the sample into the SEM chamber and evacuate to high vacuum.
-
Obtain a clear image of the cross-sectional surface using a backscattered electron (BSE) detector. BSE imaging provides contrast based on atomic number, which can help to visualize the distribution of higher atomic number elements in the DTDM (sulfur) within the lower atomic number polymer matrix.
-
-
EDS Analysis:
-
Select representative areas of the SEM image for elemental analysis.
-
Acquire an EDS spectrum to identify the elements present. Look for the characteristic X-ray peaks of sulfur to confirm the presence of DTDM particles.
-
Perform elemental mapping for sulfur to visualize its distribution across the analyzed area. Uniformly distributed color corresponding to sulfur indicates good dispersion, while concentrated spots of color indicate agglomerates.
-
Visualizations
Caption: Troubleshooting workflow for poor DTDM dispersion.
Caption: Workflow for preparing a DTDM masterbatch.
Caption: Logical relationship between HSP and dispersion.
References
Advanced purification techniques for achieving high-purity 4,4'-Dithiodimorpholine for research purposes
Welcome to the technical support center for the advanced purification of 4,4'-Dithiodimorpholine (DTDM). This resource is designed for researchers, scientists, and drug development professionals who require high-purity DTDM for their experimental work. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude DTDM typically arise from the synthesis process and can include unreacted starting materials, byproducts, and degradation products. The primary synthesis route involves the reaction of morpholine (B109124) with sulfur monochloride. Therefore, potential impurities include:
-
Morpholine: Unreacted starting material. It is a colorless, hygroscopic liquid with an ammonia-like odor and is soluble in water and many organic solvents like ethanol (B145695) and acetone.[1][2][3][4]
-
Sulfur Monochloride: Unreacted starting material.
-
Morpholine Hydrochloride: A common byproduct if hydrogen chloride is formed during the reaction and not effectively neutralized.[5]
-
Higher Polysulfides of Morpholine: Byproducts formed from side reactions.
-
Elemental Sulfur: Can be present from the decomposition of sulfur monochloride.
-
Degradation Products: DTDM can degrade when exposed to strong oxidizing agents or excessive heat, releasing sulfur-containing byproducts.[6]
Q2: What is the recommended initial purification method for crude DTDM?
A2: Recrystallization is the most common and effective initial purification method for DTDM.[7] It is a robust technique for removing the bulk of impurities.
Q3: Which solvents are recommended for the recrystallization of DTDM?
A3: Based on literature and solubility data, the following solvents are recommended for recrystallizing DTDM:
-
Ethanol (EtOH): DTDM is moderately soluble in hot ethanol and less soluble at lower temperatures, making it a suitable solvent for recrystallization.[7][8]
-
Aqueous Dimethylformamide (DMF): Hot aqueous DMF is also an effective solvent for DTDM recrystallization.[7][8]
Q4: What level of purity can I expect from a single recrystallization?
A4: A single, well-executed recrystallization can typically yield DTDM with a purity of >98% as determined by HPLC.[9] However, for research purposes requiring higher purity, additional purification steps may be necessary.
Q5: What are the advanced purification techniques for achieving >99.5% purity of DTDM?
A5: For achieving very high purity, the following advanced techniques can be employed after initial recrystallization:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a scalable chromatographic technique that can separate DTDM from closely related impurities with high resolution. A reverse-phase method is typically used.[10]
-
Zone Refining: This is a powerful technique for purifying crystalline solids to a very high degree (often >99.999%). It relies on the differential solubility of impurities in the molten and solid phases of the compound.[11][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of DTDM.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| DTDM does not dissolve completely in hot solvent. | 1. Insufficient solvent. 2. The solvent is not hot enough. 3. Inappropriate solvent choice. | 1. Add small portions of hot solvent until the solid dissolves. 2. Ensure the solvent is at or near its boiling point. 3. Test the solubility of a small sample in different solvents to find a more suitable one. |
| No crystals form upon cooling. | 1. The solution is not sufficiently saturated (too much solvent was used). 2. The cooling process is too rapid. 3. The presence of significant impurities inhibiting crystallization. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure DTDM. If impurities are high, consider a preliminary purification step. |
| Oily precipitate forms instead of crystals. | 1. The solution is supersaturated, and the compound is "crashing out" of the solution. 2. The melting point of the solid is lower than the boiling point of the solvent. 3. Presence of impurities that lower the melting point of the mixture. | 1. Reheat the solution to dissolve the oil, add a small amount of extra solvent, and cool slowly. 2. Choose a solvent with a lower boiling point. 3. Perform a preliminary purification step (e.g., column chromatography) to remove impurities. |
| Low recovery of purified DTDM. | 1. Too much solvent was used, leading to significant loss of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not cold enough. | 1. Use the minimum amount of hot solvent necessary for dissolution. The expected recovery for a well-optimized recrystallization can be in the range of 80-95%, depending on the initial purity.[14] 2. Preheat the filtration apparatus (funnel and filter flask) to prevent cooling and crystallization during filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product purity is not significantly improved. | 1. The chosen solvent does not effectively differentiate between DTDM and the impurities in terms of solubility. 2. The cooling process was too fast, trapping impurities within the crystal lattice. | 1. Perform solubility tests to find a more selective solvent system. 2. Ensure slow cooling to allow for the formation of a pure crystal lattice. |
Preparative HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of DTDM from impurities. | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. Flow rate is too high. | 1. Optimize the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid).[10] 2. A C18 column is a good starting point for reverse-phase separation of DTDM.[10] 3. Reduce the flow rate to improve resolution. |
| Broad or tailing peaks. | 1. Column overloading. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Reduce the sample concentration or injection volume. 2. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase if basic impurities are suspected. 3. Replace the column with a new one. |
| Low recovery of purified DTDM. | 1. Adsorption of the compound onto the stationary phase. 2. Degradation of the compound on the column. 3. Inefficient fraction collection. | 1. Modify the mobile phase to reduce strong interactions. 2. Ensure the mobile phase pH is compatible with the stability of DTDM. 3. Optimize the fraction collection parameters to ensure the entire peak is collected. Typical recovery from preparative HPLC can be high, often exceeding 90% for well-resolved peaks.[15] |
Experimental Protocols
Optimized Recrystallization of this compound
This protocol aims to achieve a purity of >98%.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude DTDM in an Erlenmeyer flask. Add a minimal amount of ethanol and attach a condenser. Heat the mixture to a gentle boil while stirring until all the solid has dissolved. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Assessment: Determine the purity of the recrystallized DTDM by High-Performance Liquid Chromatography (HPLC) and measure its melting point. Pure DTDM has a melting point of approximately 124-125°C.[8]
Preparative HPLC for High-Purity this compound
This protocol is designed to achieve a purity of >99.5%.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 20 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Recrystallized this compound
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the recrystallized DTDM in a suitable solvent (e.g., a mixture of acetonitrile and water) to a high concentration.
-
Method Development (Analytical Scale): Develop an analytical HPLC method on a smaller C18 column to determine the optimal gradient for separating DTDM from its impurities. A typical gradient might be from 30% to 70% Acetonitrile over 20 minutes.
-
Scale-Up to Preparative Scale: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Purification: Inject the concentrated DTDM solution onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the main DTDM peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Assessment: Analyze the final product for purity using analytical HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Zone Refining for Ultra-High Purity this compound
This protocol is for achieving the highest possible purity, potentially exceeding 99.99%.
Instrumentation and Materials:
-
Zone refining apparatus with a movable heater
-
Glass or quartz tube
-
High-purity inert gas (e.g., Argon)
-
Recrystallized this compound
Procedure:
-
Sample Loading: Load the recrystallized DTDM into the tube.
-
Inert Atmosphere: Purge the tube with an inert gas to prevent oxidation.
-
Zone Melting: Create a narrow molten zone at one end of the sample using the heater.
-
Zone Travel: Slowly move the heater along the tube at a controlled rate (typically 1-5 mm/hour for organic compounds). Impurities will preferentially stay in the molten zone and be transported to one end of the tube.
-
Multiple Passes: Repeat the process for multiple passes (e.g., 10-20 passes) to achieve the desired level of purity.
-
Sample Recovery: After the final pass, allow the sample to cool and solidify completely. The purest DTDM will be concentrated at the end opposite to the direction of the final zone movement. The impure end can be physically separated.
-
Purity Assessment: Analyze the purity of different sections of the refined sample using highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Differential Scanning Calorimetry (DSC) to detect trace impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Expected Recovery Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 80-95% | Simple, cost-effective, good for bulk purification. | Limited by solvent selectivity, may not remove closely related impurities. |
| Preparative HPLC | >99.5% | >90% | High resolution, can separate complex mixtures, scalable.[15] | Requires specialized equipment, can be time-consuming and solvent-intensive for large quantities. |
| Zone Refining | >99.99% | 50-80% (for the purest fraction) | Achieves ultra-high purity, no solvent required.[11] | Slow process, requires specialized equipment, not suitable for thermally unstable compounds. |
Visualizations
Experimental Workflow for DTDM Purification
Caption: A typical workflow for purifying this compound.
Logical Relationship for Troubleshooting Recrystallization
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 2. Morpholine [drugfuture.com]
- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. US3644408A - Process for preparing morpholine disulfide - Google Patents [patents.google.com]
- 6. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 103-34-4 [chemicalbook.com]
- 9. This compound , >98.0%(HPLC) , 103-34-4 - CookeChem [cookechem.com]
- 10. Separation of 4,4’-Dithiodimorpholine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Zone Refining: Principle, Process & Uses Explained [vedantu.com]
- 13. Zone Refining | Research Starters | EBSCO Research [ebsco.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Thermal Stability of 4,4'-Dithiodimorpholine (DTDM) in High-Temperature Polymer Processing
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the limitations of 4,4'-Dithiodimorpholine's (DTDM) thermal stability during high-temperature polymer processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDM) and what is its primary function in polymer processing?
A1: this compound (DTDM) is a sulfur-donating vulcanizing agent used in the rubber industry. Its primary function is to facilitate the formation of cross-links between polymer chains, a process known as vulcanization. This enhances the mechanical properties, durability, and heat resistance of the final rubber product. DTDM is known for providing good aging resistance and low compression set in elastomers like natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).
Q2: What are the typical thermal properties of DTDM?
A2: DTDM is a white to pale yellow crystalline powder with a melting point ranging from 122°C to 125°C. It is stable under normal storage conditions but will decompose at elevated temperatures to release active sulfur, which is essential for the vulcanization process.
Q3: At what temperature does DTDM start to become thermally unstable?
Q4: What are the primary concerns when using DTDM at elevated temperatures?
A4: The main concerns are premature vulcanization (scorch) and the generation of undesirable byproducts. If the processing temperature exceeds the thermal stability limit of DTDM, it can decompose too early in the mixing process, leading to a loss of processability and potentially damaging equipment. The decomposition can also release volatile compounds that may affect the final product's properties and pose safety concerns.
Q5: Are there safer alternatives to DTDM for high-temperature applications?
A5: Yes, due to concerns about the formation of N-nitrosamines from morpholine-based compounds like DTDM, safer alternatives have been developed. One common alternative is Dithiodicaprolactam (CLD), which does not form nitrosatable breakdown products and offers a comparable property profile.
Troubleshooting Guide
This guide addresses common issues encountered when using DTDM in high-temperature polymer processing.
| Issue | Potential Cause | Recommended Solution |
| Premature Vulcanization (Scorch) | Processing temperature is too high, causing early decomposition of DTDM. | - Monitor and control the mixing temperature to keep it below the critical decomposition temperature of DTDM (ideally below 130°C).- Reduce the mixing cycle time to minimize the heat history of the compound.- Consider the use of a scorch retarder in the formulation. |
| Porosity or Bubbles in the Final Product | Gas generation from the decomposition of DTDM at excessive temperatures. | - Optimize the vulcanization temperature and pressure to ensure any evolved gases can be properly managed.- Ensure adequate ventilation of the processing equipment.- Evaluate the moisture content of all compounding ingredients, as moisture can exacerbate gas formation. |
| Inconsistent Material Properties | Non-uniform dispersion of DTDM or localized "hot spots" in the mixer causing premature decomposition. | - Improve the mixing procedure to ensure homogeneous dispersion of all ingredients.- Check the mixer for proper temperature control and eliminate any potential for localized overheating.- Use a masterbatch form of DTDM for easier and more uniform dispersion. |
| Poor Physical Properties (e.g., low tensile strength) | Loss of active sulfur due to premature decomposition of DTDM before the main vulcanization stage. | - Re-evaluate the entire temperature profile of the processing line to ensure DTDM remains stable until the curing stage.- Consider a two-stage mixing process where DTDM is added in the final, lower-temperature stage. |
| Discoloration of the Final Product | Although DTDM is generally non-discoloring, interactions of its decomposition products at high temperatures with other formulation components could potentially cause discoloration. | - Review the compatibility of all ingredients in the formulation at the intended processing temperature.- Conduct small-scale trials to identify the source of discoloration. |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Vulcanizing Agents
Objective: To determine the onset and rate of decomposition of a vulcanizing agent like DTDM as a function of temperature.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small, representative sample of the vulcanizing agent (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or ceramic).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well beyond its expected decomposition point (e.g., 400°C).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) shows the rate of weight loss and can be used to determine the temperature of maximum decomposition rate.
2. Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, of a vulcanizing agent.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) with a consistent purge rate.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below any expected transitions.
-
Heat the sample at a controlled linear rate (e.g., 10°C/min) through the temperature range of interest.
-
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak temperature and the area under the peak (enthalpy) provide quantitative information about these transitions.
Comparative Data
While specific TGA/DSC data for DTDM is not publicly available, the following table provides a qualitative comparison with a common safer alternative, Dithiodicaprolactam (CLD).
| Property | This compound (DTDM) | Dithiodicaprolactam (CLD) |
| Function | Sulfur Donor | Sulfur Donor |
| Melting Point | 122-125°C | ~118°C |
| Nitrosamine Formation | Potential to form N-nitrosamines | Does not form nitrosatable breakdown products |
| Processing Safety | Good scorch safety | Generally offers improved scorch safety and reversion resistance |
| Cross-link Type | Primarily forms mono- and disulfide bridges | Primarily forms mono- and disulfide bridges, leading to good heat aging resistance |
| Applications | Natural and synthetic rubbers | Natural and synthetic rubbers, especially where improved heat stability and safety are required |
Visualizations
Caption: Troubleshooting workflow for DTDM-related processing issues.
Caption: Experimental workflow for thermal analysis of vulcanizing agents.
Validation & Comparative
A Comparative Analysis of 4,4'-Dithiodimorpholine (DTDM) Versus Other Sulfur Donors in the Vulcanization of Natural Rubber
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4,4'-Dithiodimorpholine (DTDM) against other common sulfur donors—elemental sulfur, Tetramethylthiuram Disulfide (TMTD), and 2-Mercaptobenzothiazole Disulfide (MBTS)—in the vulcanization of natural rubber (NR). The information presented is supported by a synthesis of available experimental data to assist in the selection of the most appropriate vulcanizing system for specific research and development applications.
Executive Summary
The selection of a sulfur donor system is critical in determining the processing characteristics, cure kinetics, and final performance of vulcanized natural rubber. While elemental sulfur represents a conventional and cost-effective approach, sulfur donors like DTDM, TMTD, and MBTS offer distinct advantages, particularly in achieving specific crosslink structures and enhancing properties such as heat and aging resistance.
This compound (DTDM) is a sulfur donor known for its use in efficient (EV) and semi-efficient (semi-EV) vulcanization systems.[1][2] It decomposes at vulcanization temperatures to release active sulfur, which primarily forms stable monosulfidic and disulfidic crosslinks.[3][4] This network structure imparts excellent heat aging and reversion resistance to the rubber vulcanizate.[1][4] DTDM is also noted for its non-blooming characteristics and good processing safety, providing a longer scorch time compared to some other accelerators.[3][4]
Elemental Sulfur , when used in conventional vulcanization (CV) systems with a high sulfur-to-accelerator ratio, predominantly forms polysulfidic crosslinks.[2] These crosslinks provide good initial mechanical properties, such as tensile and tear strength, but are thermally less stable, leading to poorer heat and aging resistance.[2]
Tetramethylthiuram Disulfide (TMTD) is an ultra-fast accelerator that can also act as a sulfur donor in the absence of elemental sulfur. It is known for producing a high crosslink density and a fast cure rate.[5] However, it can be associated with a shorter scorch time and the potential for blooming.[5]
2-Mercaptobenzothiazole Disulfide (MBTS) is a semi-fast accelerator that provides a good balance of processing safety and cure speed.[6] It is often used in conjunction with other accelerators to modify the vulcanization characteristics.
This guide will delve into a comparative analysis of these sulfur donors across key performance metrics, supported by experimental data and detailed testing protocols.
Data Presentation: A Comparative Overview
The following tables summarize the performance of DTDM in comparison to elemental sulfur, TMTD, and MBTS in the vulcanization of natural rubber. The data is a synthesis from multiple sources and aims to provide a comparative perspective. Direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
Table 1: Cure Characteristics of Natural Rubber with Different Sulfur Donors
| Parameter | DTDM-based System | Elemental Sulfur (CV System) | TMTD-based System | MBTS-based System |
| Scorch Time (t_s2), min | Long | Moderate | Short | Moderate to Long |
| Cure Time (t_90), min | Moderate | Long | Short | Moderate |
| Cure Rate Index (CRI) | Moderate | Low | High | Moderate |
| Maximum Torque (MH), dNm | Moderate to High | High | High | Moderate to High |
| Minimum Torque (ML), dNm | Low | Low | Low | Low |
Data synthesized from qualitative descriptions in multiple sources.[3][5]
Table 2: Mechanical Properties of Natural Rubber Vulcanizates
| Property | DTDM-based System | Elemental Sulfur (CV System) | TMTD-based System | MBTS-based System |
| Tensile Strength, MPa | Good | Excellent | Good to Excellent | Good |
| Modulus at 300% Elongation, MPa | High | Moderate | High | Moderate |
| Elongation at Break, % | Moderate | High | Moderate | High |
| Hardness, Shore A | High | Moderate | High | Moderate |
| Tear Strength, kN/m | Good | Excellent | Good | Good |
Data synthesized from qualitative descriptions in multiple sources.[2][5][6]
Table 3: Aging Resistance of Natural Rubber Vulcanizates
| Property | DTDM-based System | Elemental Sulfur (CV System) | TMTD-based System | MBTS-based System |
| Heat Aging Resistance | Excellent | Poor | Good | Moderate |
| Reversion Resistance | Excellent | Poor | Moderate | Moderate |
| Compression Set | Low (Favorable) | High (Less Favorable) | Moderate | Moderate |
Data synthesized from qualitative descriptions in multiple sources.[1][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of vulcanization performance, based on ASTM standards.
Cure Characteristics
Cure characteristics are determined using a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) according to ASTM D5289 or ASTM D2084 , respectively.
-
Apparatus: Moving Die Rheometer (MDR).
-
Procedure:
-
A sample of the unvulcanized rubber compound is placed in a sealed, temperature-controlled die cavity.
-
The lower die oscillates at a specified frequency and amplitude, imparting a shear strain to the sample.
-
The torque required to oscillate the die is measured as a function of time.
-
-
Key Parameters Measured:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the shear modulus and stiffness of the fully vulcanized compound, which correlates with crosslink density.
-
Scorch Time (t_s2): The time at which the torque rises by 2 units from the minimum torque, indicating the onset of vulcanization.
-
Cure Time (t_90): The time to reach 90% of the maximum torque, representing the optimal cure time.
-
Cure Rate Index (CRI): Calculated as 100 / (t_90 - t_s2), indicating the speed of the vulcanization reaction.
-
Mechanical Properties
Tensile properties are measured according to ASTM D412 .
-
Apparatus: Universal Testing Machine (UTM) with appropriate grips.
-
Specimen: Dumbbell-shaped specimens are die-cut from vulcanized rubber sheets.
-
Procedure:
-
The thickness and width of the narrow section of the specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is stretched at a constant rate of speed (typically 500 mm/min) until it breaks.
-
-
Key Properties Measured:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Hardness is measured using a durometer according to ASTM D2240 .
-
Apparatus: Shore A Durometer.
-
Procedure:
-
The vulcanized rubber sample is placed on a flat, hard surface.
-
The indentor of the durometer is pressed firmly and vertically onto the surface of the sample.
-
The hardness reading is taken immediately or after a specified time.
-
Tear strength is determined according to ASTM D624 .
-
Apparatus: Universal Testing Machine (UTM).
-
Specimen: Specific shapes (e.g., crescent, angle, or trouser) are die-cut from vulcanized rubber sheets.
-
Procedure:
-
The specimen is mounted in the grips of the UTM.
-
A tearing force is applied at a constant rate of speed until the specimen is completely torn.
-
-
Key Property Measured: The force required to propagate a tear through the specimen.
Aging Resistance
Accelerated aging tests are conducted to evaluate the long-term durability of the vulcanizates.
Heat aging is performed according to ASTM D573 .
-
Apparatus: Air-circulating oven.
-
Procedure:
-
Tensile specimens are prepared as per ASTM D412.
-
The initial tensile properties (tensile strength, modulus, and elongation at break) are measured.
-
A set of specimens is placed in the oven at a specified elevated temperature (e.g., 70°C or 100°C) for a specific duration (e.g., 72 hours).
-
After aging, the specimens are conditioned at room temperature, and their tensile properties are re-measured.
-
-
Evaluation: The percentage change in tensile properties is calculated to assess the heat aging resistance.
Compression set is tested according to ASTM D395 (Method B) .
-
Apparatus: Compression device, oven.
-
Specimen: Cylindrical discs of the vulcanized rubber.
-
Procedure:
-
The initial thickness of the specimen is measured.
-
The specimen is placed in the compression device and compressed to a specified percentage of its original thickness.
-
The device with the compressed specimen is placed in an oven at a specified temperature for a set time.
-
After the specified time, the specimen is removed from the device and allowed to cool and recover.
-
The final thickness is measured.
-
-
Evaluation: The compression set is calculated as the percentage of the original deflection that is not recovered. A lower compression set indicates better elastic recovery.
Visualizations
Caption: Comparative Vulcanization Mechanisms.
Caption: Experimental Workflow for Comparison.
Caption: Key Performance Attributes Summary.
Conclusion
This compound (DTDM) serves as a valuable sulfur donor in the vulcanization of natural rubber, particularly for applications demanding superior heat and aging resistance. Its ability to form stable mono- and disulfidic crosslinks provides a distinct advantage over conventional elemental sulfur systems, which are prone to degradation over time due to their polysulfidic network.
While other accelerators like TMTD can offer faster cure rates, DTDM provides a good balance of processing safety and vulcanizate performance. The choice between DTDM and other sulfur donors will ultimately depend on the specific performance requirements of the final product, processing considerations, and cost-effectiveness. For applications where long-term durability and resistance to thermal degradation are paramount, DTDM presents a compelling option for formulators and researchers.
References
- 1. specialchem.com [specialchem.com]
- 2. akrochem.com [akrochem.com]
- 3. symtake.com [symtake.com]
- 4. pukhrajzincolet.com [pukhrajzincolet.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Influence of Sulfur Ratio to Accelerator on the Crosslink Density, Mechanical, Dynamic, and Damping Properties of Unfilled Natural Rubber Vulcanizate [jonuns.com]
Experimental validation of the cross-linking efficiency of 4,4'-Dithiodimorpholine using equilibrium swelling tests
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Cross-Linking Agents in Polymer Networks
This guide provides a comprehensive comparison of the cross-linking efficiency of 4,4'-Dithiodimorpholine (DTDM) against other commonly used sulfur donors, namely Tetramethylthiuram Disulfide (TMTD) and Dipentamethylene Thiuram Tetrasulfide (DPTT). The evaluation is based on experimental data from equilibrium swelling tests, a fundamental technique for characterizing the cross-link density of vulcanized elastomers.
Introduction to Sulfur Donors in Polymer Cross-Linking
In the vulcanization of rubber and other elastomers, sulfur donors play a critical role in forming a robust three-dimensional network structure. This network imparts the desired mechanical properties, such as elasticity, strength, and durability. This compound (DTDM) is a widely utilized sulfur donor known for its ability to form stable monosulfide and disulfide cross-links.[1] This characteristic contributes to excellent heat resistance and aging properties in the final vulcanizate.[2]
Alternative sulfur donors include the thiuram family, such as Tetramethylthiuram Disulfide (TMTD) and Dipentamethylene Thiuram Tetrasulfide (DPTT). TMTD can function as both a primary accelerator and a sulfur donor, capable of donating up to 13% of its own sulfur.[3] DPTT also acts as a sulfur donor and an ultra-fast accelerator, promoting the formation of thermally stable monosulfidic and disulfidic cross-links, which enhances heat and reversion resistance.[4] The choice of sulfur donor significantly influences the cure characteristics, processing safety, and the final performance of the rubber product.[4]
Experimental Validation: The Equilibrium Swelling Test
The equilibrium swelling test is a well-established method for determining the cross-link density of a polymer network. The principle behind this test is that a cross-linked polymer will not dissolve in a suitable solvent but will swell to an equilibrium volume. The extent of this swelling is inversely proportional to the cross-link density; a higher cross-link density results in less swelling. By measuring the amount of solvent absorbed, the cross-link density can be calculated using the Flory-Rehner equation.
Experimental Protocol: Equilibrium Swelling Test (based on ASTM D6814 and ISO 1817)
1. Sample Preparation:
-
Vulcanized rubber samples are cut into small, precisely weighed pieces (typically 0.2 to 0.5 grams).
-
The initial weight of the dry sample (W_d) is recorded.
2. Swelling Procedure:
-
The rubber samples are immersed in a suitable solvent (e.g., toluene (B28343) for natural rubber) in a sealed container to prevent solvent evaporation.
-
The samples are allowed to swell for a sufficient period (typically 24 to 72 hours) at a constant temperature (e.g., 25 °C) to reach equilibrium.
3. Measurement of Swollen Weight:
-
After reaching equilibrium, the swollen samples are removed from the solvent.
-
Excess solvent on the surface is quickly removed by blotting with filter paper.
-
The swollen weight of the sample (W_s) is immediately measured.
4. Measurement of Deswollen Weight:
-
The swollen samples are then dried in a vacuum oven at a specific temperature (e.g., 60-70 °C) until a constant weight is achieved. This removes all the absorbed solvent.
-
The final dry weight of the deswollen sample is recorded.
5. Calculation of Cross-Link Density:
-
The volume fraction of rubber in the swollen gel (V_r) is calculated.
-
The cross-link density (ν) is then determined using the Flory-Rehner equation.
The experimental workflow for the equilibrium swelling test is illustrated in the diagram below.
Comparative Performance Data
The following table summarizes the cross-link density of natural rubber (NR) vulcanized with different sulfur donors, as determined by equilibrium swelling tests and calculated using the Flory-Rehner equation. The data is compiled from a study investigating the effects of various accelerators on the cross-linking of natural rubber.[3]
| Sulfur Donor System | Vulcanization System | Accelerator/Sulfur Ratio | Cross-link Density (x 10⁻⁴ mol/cm³)[3] |
| TMTD | Conventional (CV) | 0.2 | 1.29 ± 0.01 |
| TMTD | Semi-Efficient (SEV) | 1.1 | 1.28 ± 0.01 |
| TMTD | Efficient (EV) | 2.0 | 1.40 ± 0.03 |
Note: Data for DTDM and DPTT from a directly comparable study using the same methodology was not available in the public domain at the time of this guide's compilation. The provided data for TMTD demonstrates the influence of the vulcanization system on cross-link density.
Logical Comparison of Cross-Linking Mechanisms
The vulcanization process with sulfur donors involves a complex series of chemical reactions that lead to the formation of cross-links. While the end result is a cross-linked network, the pathways and the nature of the cross-links can differ significantly between different sulfur donors.
DTDM is known to decompose at vulcanization temperatures to release active sulfur, which then forms predominantly monosulfidic and disulfidic cross-links.[1] These shorter cross-links are more thermally stable than the polysulfidic chains often formed with conventional sulfur vulcanization, leading to improved aging resistance.
TMTD, in the absence of elemental sulfur, can also act as a sulfur donor. Its decomposition leads to the formation of species that can create sulfur cross-links.[5] DPTT is also a sulfur donor that thermally decomposes to release reactive sulfur species, favoring the formation of stable monosulfidic and disulfidic cross-links.[4]
The diagram below illustrates a simplified logical comparison of the general vulcanization pathways.
Conclusion
References
Comparing the tensile and fatigue properties of elastomers cross-linked with 4,4'-Dithiodimorpholine and alternative curatives
A comprehensive evaluation of the tensile and fatigue properties of elastomers reveals distinct performance characteristics imparted by different cross-linking agents. This guide provides a detailed comparison of elastomers cured with 4,4'-Dithiodimorpholine (DTDM), a notable sulfur donor, against those cured with conventional sulfur, semi-efficient/efficient vulcanization (semi-EV/EV), and peroxide systems. The selection of a curative system is a critical determinant of the final mechanical properties and service life of elastomeric components, influencing their suitability for various applications.
The cross-linking, or vulcanization, process transforms raw elastomers into durable, elastic materials. The chemical nature of the cross-links—monosulfidic, disulfidic, polysulfidic, or carbon-carbon bonds—directly impacts the material's strength, elasticity, and resistance to degradation under stress and environmental factors.
Tensile Properties: A Balancing Act of Strength and Flexibility
Tensile testing, a fundamental method for characterizing elastomers, measures key properties such as tensile strength, elongation at break, and modulus. These parameters provide insights into a material's ability to withstand pulling forces and deform without fracturing.
Comparison of Tensile Properties with Different Curing Systems
| Curing System | Curative(s) | Typical Tensile Strength | Typical Elongation at Break (%) | Modulus | Key Characteristics |
| DTDM (as part of a Semi-EV/EV system) | This compound (DTDM) , Sulfur, Accelerators | Moderate to High | Moderate to High | Moderate | Good balance of heat resistance and mechanical properties. DTDM acts as a sulfur donor, providing a controlled release of sulfur for cross-linking.[1][2] |
| Conventional Vulcanization (CV) | High Sulfur, Low Accelerator | High | High | Low to Moderate | Excellent tensile and tear strength, and good dynamic properties due to the prevalence of flexible polysulfidic cross-links. However, it exhibits poor heat and reversion resistance.[1][3][4] |
| Semi-Efficient Vulcanization (Semi-EV) | Moderate Sulfur, Moderate Accelerator | Moderate to High | Moderate to High | Moderate | A compromise between CV and EV systems, offering a balance of good mechanical properties and improved heat resistance. |
| Efficient Vulcanization (EV) | Low Sulfur, High Accelerator/Sulfur Donor | Moderate | Moderate | High | Produces a network dominated by thermally stable monosulfidic and disulfidic cross-links, leading to excellent heat aging and compression set resistance, but often at the expense of tensile and fatigue strength.[1][4][5] |
| Peroxide Curing | Dicumyl Peroxide (DCP) or other organic peroxides | Moderate | Moderate to Low | High | Forms stable carbon-carbon cross-links, resulting in superior heat aging, low compression set, and good chemical resistance. However, tensile and tear strength may be lower compared to sulfur-cured systems.[6][7][8][9] |
Note: The values presented are general trends and can vary significantly based on the specific elastomer, formulation, and processing conditions.
Fatigue Properties: The Measure of Durability
Fatigue life is a critical performance metric for elastomers subjected to cyclic loading. It quantifies the number of cycles a material can endure before failure. The type of cross-link network plays a pivotal role in determining the fatigue resistance of an elastomer.
Comparison of Fatigue Properties with Different Curing Systems
| Curing System | Curative(s) | Typical Fatigue Life | Key Characteristics |
| DTDM (as part of a Semi-EV/EV system) | This compound (DTDM) , Sulfur, Accelerators | Good | The controlled sulfur release can lead to a more homogenous network structure, contributing to good fatigue resistance. The balance of cross-link types offers a compromise between the high fatigue life of CV systems and the superior heat resistance of EV systems.[1] |
| Conventional Vulcanization (CV) | High Sulfur, Low Accelerator | Excellent | The flexible polysulfidic cross-links are effective at dissipating energy during cyclic loading, which imparts excellent fatigue resistance. This makes CV systems suitable for dynamic applications.[1] |
| Semi-Efficient Vulcanization (Semi-EV) | Moderate Sulfur, Moderate Accelerator | Good | Offers a good balance between fatigue life and heat resistance, making it a versatile choice for a range of applications. |
| Efficient Vulcanization (EV) | Low Sulfur, High Accelerator/Sulfur Donor | Fair to Good | The network of shorter, more rigid monosulfidic cross-links is less effective at energy dissipation, which can lead to lower fatigue life compared to CV systems. However, they provide superior resistance to heat degradation.[1] |
| Peroxide Curing | Dicumyl Peroxide (DCP) or other organic peroxides | Fair to Good | The strong C-C bonds provide excellent thermal stability but can be less forgiving under cyclic stress, potentially leading to earlier crack initiation and propagation compared to polysulfidic networks.[6] |
Note: Fatigue life is highly dependent on test conditions such as stress/strain amplitude, temperature, and frequency.
Experimental Protocols
Accurate and reproducible data are paramount in materials science. The following are summarized methodologies for the key experiments cited in this guide.
Tensile Property Testing (based on ASTM D412)
Objective: To determine the tensile strength, elongation at break, and modulus of vulcanized elastomers.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Grips for securing the test specimens.
-
Extensometer for precise strain measurement.
-
Die for cutting dumbbell-shaped specimens (e.g., Die C).
-
Micrometer for measuring specimen thickness.
Procedure:
-
Specimen Preparation: Dumbbell-shaped specimens are cut from a cured elastomer sheet using a die. The thickness of the narrow section is measured at three points, and the median value is used.
-
Test Conditions: The test is typically conducted at a standard laboratory temperature (23 ± 2°C).
-
Testing:
-
The specimen is mounted in the grips of the UTM, ensuring it is aligned and not under tension.
-
The extensometer is attached to the gauge length of the specimen.
-
The UTM pulls the specimen at a constant rate of speed (typically 500 ± 50 mm/min) until it ruptures.
-
Load and extension data are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress applied before the specimen ruptures, calculated by dividing the maximum load by the original cross-sectional area.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%), calculated by dividing the load at that elongation by the original cross-sectional area.
-
Fatigue Life Testing (based on ASTM D4482)
Objective: To determine the fatigue life of rubber compounds undergoing a tensile-strain cycle.
Apparatus:
-
Fatigue testing machine capable of applying cyclic tensile strain.
-
Grips for holding the test specimens.
-
Environmental chamber (optional) for testing at non-ambient temperatures.
-
Die for cutting dumbbell-shaped specimens.
Procedure:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared similarly to tensile testing.
-
Test Conditions: The test is conducted at a specified strain range, frequency, and temperature. The strain is cycled between a minimum and maximum value.
-
Testing:
-
The specimen is mounted in the grips of the fatigue tester.
-
The cyclic loading is initiated and continues until the specimen completely ruptures.
-
The number of cycles to failure is recorded as the fatigue life.
-
-
Data Analysis: The fatigue life data is often presented as an S-N curve (strain vs. number of cycles to failure) by testing multiple specimens at different strain levels.
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: A simplified comparison of cross-linking mechanisms.
Caption: Experimental workflow for comparing curative systems.
References
- 1. akrochem.com [akrochem.com]
- 2. researchgate.net [researchgate.net]
- 3. web.usm.my [web.usm.my]
- 4. iranspco.ir [iranspco.ir]
- 5. lusida.com [lusida.com]
- 6. m.youtube.com [m.youtube.com]
- 7. preprints.org [preprints.org]
- 8. Effects of Peroxide and Sulfur Curing Systems on Physical and Mechanical Properties of Nitrile Rubber Composites: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfur and Peroxide Vulcanization of the Blends Based on Styrene–Butadiene Rubber, Ethylene–Propylene–Diene Monomer Rubber and Their Combinations | MDPI [mdpi.com]
Inter-laboratory cross-validation of analytical methodologies for the accurate detection and quantification of 4,4'-Dithiodimorpholine
A Comparative Guide to Analytical Methodologies for 4,4'-Dithiodimorpholine (DTDM) Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methodologies for the accurate detection and quantification of this compound (DTDM). The selection of a robust and reliable analytical method is critical for quality control, stability testing, and ensuring the safety of products where DTDM is utilized as a vulcanizing agent or chemical intermediate. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data.
Introduction to this compound and its Analytical Importance
This compound (DTDM) is a sulfur donor vulcanizing agent used in the rubber industry to form heat-resistant crosslinks in natural and synthetic rubbers.[1][2] Its accurate quantification is essential to control the vulcanization process and to assess the final product's quality and safety. Residual DTDM or its degradation products can be considered impurities and may need to be monitored. Therefore, sensitive and validated analytical methods are crucial. The two most common and suitable analytical techniques for the analysis of DTDM and related morpholine (B109124) derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of DTDM depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The GC-MS method generally offers higher sensitivity and specificity, particularly due to the mass spectrometric detection, while the HPLC method provides a robust and widely available alternative suitable for routine quality control.[3]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of morpholine derivatives, providing a basis for comparison.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization |
| Linearity Range | Typically in the µg/mL to mg/mL range | 10 - 500 µg/L[4] |
| Correlation Coefficient (R²) | > 0.999[5] | > 0.999[4][6] |
| Limit of Detection (LOD) | Analyte and detector dependent | 1.3 - 7.3 µg/L[4][6] |
| Limit of Quantification (LOQ) | Analyte and detector dependent | 4.1 - 24.4 µg/L[4][6] |
| Recovery | Typically 98-102% | 88.6% - 109.0%[4][6] |
| Intra-day Precision (%RSD) | < 2% | 1.4% - 9.4%[4][6] |
| Inter-day Precision (%RSD) | < 3% | 1.5% - 7.0%[4][6] |
| Sample Preparation | Simple dissolution and filtration | Derivatization and liquid-liquid extraction required[1] |
| Specificity | Good, can be improved with specific detectors | Excellent, based on mass fragmentation patterns[1] |
Experimental Protocols
Detailed methodologies for the two key analytical techniques are provided below.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method describes a general approach for the quantification of this compound using reverse-phase HPLC.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to achieve a concentration within the calibration range.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A simple isocratic mobile phase can be employed, consisting of a mixture of acetonitrile and water. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.[7] A typical mobile phase could be Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detector set at a wavelength where DTDM has maximum absorbance (e.g., determined by UV scan).
3. Calibration:
-
Prepare a series of calibration standards of DTDM in the mobile phase covering the expected concentration range of the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of DTDM in the samples by interpolating their peak areas from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of DTDM by GC-MS can be challenging due to its polarity. A derivatization step is employed to enhance its volatility. As a secondary amine, DTDM can be derivatized to a more volatile and stable compound, such as N-nitrosomorpholine, for sensitive analysis.[1][4]
1. Derivatization:
-
To 2.0 mL of the sample solution (e.g., dissolved in purified water), add 200 µL of 0.05 mol·L⁻¹ hydrochloric acid (HCl).[3]
-
Add 200 µL of saturated sodium nitrite (B80452) (NaNO₂) solution and vortex the mixture thoroughly.[3]
-
Heat the mixture at 40°C for 5 minutes in a heating block to facilitate the formation of the N-nitroso derivative.[3]
2. Liquid-Liquid Extraction:
-
After cooling the reaction mixture, add 0.5 mL of dichloromethane.[4]
-
Vortex for 1 minute to extract the derivative.[4]
-
Allow the layers to separate for 10 minutes.[4]
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Filter the organic extract through a 0.22 µm filter into an autosampler vial.[4]
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is suitable (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 2.0 mL/min).[4]
-
Injection Mode: Splitless or split injection, depending on the required sensitivity.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized DTDM.
Mandatory Visualizations
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates the general workflow for an inter-laboratory cross-validation study, which is essential for ensuring consistency and comparability of results between different laboratories.
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.
Analytical Method Selection Pathway
The choice of an appropriate analytical method for DTDM analysis is guided by several factors. The following diagram presents a logical decision pathway.
Caption: A decision pathway for selecting an appropriate analytical method for DTDM.
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 6. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 4,4’-Dithiodimorpholine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A comparative study on the performance of 4,4'-Dithiodimorpholine in different synthetic rubber formulations (e.g., SBR, NBR)
A Comparative Analysis of 4,4'-Dithiodimorpholine (DTDM) Performance in SBR and NBR Synthetic Rubber Formulations
This guide provides a comprehensive comparison of the performance of this compound (DTDM) in two widely used synthetic rubber formulations: Styrene-Butadiene Rubber (SBR) and Nitrile Rubber (NBR). DTDM is a crucial sulfur-donating vulcanizing agent utilized to enhance the properties of synthetic rubbers by forming stable mono- and di-sulfidic crosslinks, leading to improved heat and aging resistance.[1][2] This analysis is intended for researchers and professionals in the field of polymer science and rubber technology, offering a detailed look at cure characteristics, mechanical properties, and aging resistance, supported by experimental data and protocols.
Executive Summary
This compound (DTDM) is a non-staining, non-blooming sulfur donor that provides controlled vulcanization, resulting in rubber products with excellent durability.[2][3] The primary distinction in its performance between SBR and NBR arises from the inherent polarity differences between the two polymers. NBR, a polar polymer due to its acrylonitrile (B1666552) content, and SBR, a non-polar polymer, exhibit different interactions with vulcanizing agents.[4][5] This guide synthesizes available data to present a comparative overview of DTDM's efficacy in these two rubber systems.
Cure Characteristics
The vulcanization process is monitored using a rheometer to measure the torque changes over time at a specific temperature. Key parameters include the scorch time (ts2), which indicates the onset of vulcanization, and the optimum cure time (t90), the time to reach 90% of the maximum torque.[4] The polarity of NBR generally leads to a more rapid interaction with the curing system, often resulting in a faster cure compared to the non-polar SBR.[4]
Table 1: Comparative Cure Characteristics of DTDM in SBR and NBR
| Parameter | SBR Formulation | NBR Formulation |
| Mooney Viscosity (ML 1+4 at 100°C) | ~45-55 | ~50-60 |
| Scorch Time (ts2, mins at 160°C) | ~3.5 - 4.5 | ~2.5 - 3.5 |
| Optimum Cure Time (t90, mins at 160°C) | ~12 - 15 | ~8 - 11 |
| Maximum Torque (MH, dNm) | ~18 - 22 | ~20 - 25 |
| Minimum Torque (ML, dNm) | ~2.0 - 3.0 | ~2.5 - 3.5 |
Note: The values presented are representative and can vary based on the specific formulation, including filler type and loading, and the presence of other additives.[4]
Mechanical Properties
The final mechanical properties of the vulcanized rubber are critical for its intended application. These are typically evaluated by tensile testing to determine tensile strength, elongation at break, and modulus. Due to its polar nature, NBR generally exhibits higher tensile strength and hardness compared to SBR when formulated with similar recipes.[4] The use of DTDM, particularly in low-sulfur or sulfur-less cure systems, enhances heat resistance, which is beneficial for both elastomers but especially crucial for NBR applications in demanding environments.[3][4]
Table 2: Comparative Mechanical Properties of DTDM-Vulcanized SBR and NBR
| Property | SBR Formulation | NBR Formulation |
| Tensile Strength (MPa) | 15 - 20 | 20 - 28 |
| Elongation at Break (%) | 400 - 550 | 350 - 500 |
| Modulus at 300% (MPa) | 8 - 12 | 10 - 15 |
| Hardness (Shore A) | 60 - 70 | 65 - 75 |
Note: These values are representative and can be influenced by the specific formulation details.[4]
Aging Resistance
A key advantage of using DTDM as a sulfur donor is the excellent heat and aging resistance it imparts to the vulcanizate.[2] This is attributed to the formation of stable mono- and di-sulfidic crosslinks, which are more resistant to thermal degradation than the poly-sulfidic crosslinks formed with conventional sulfur vulcanization.[2] When comparing SBR and NBR, NBR generally demonstrates superior thermal resistance.[6]
Table 3: Comparative Aging Resistance of DTDM-Vulcanized SBR and NBR (Aged at 100°C for 72 hours)
| Property Change after Aging | SBR Formulation | NBR Formulation |
| Change in Tensile Strength (%) | -15 to -25% | -10 to -20% |
| Change in Elongation at Break (%) | -30 to -40% | -25 to -35% |
| Change in Hardness (points) | +5 to +10 | +3 to +8 |
Note: The data represents typical changes observed and can be affected by the specific aging conditions and formulation.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of material performance. Below are outlines for the key experiments cited in this guide.
Rubber Compounding
A standard two-roll mill is used for compounding the rubber formulations. The general procedure is as follows:
-
Masticate the raw rubber (SBR or NBR) for a specified time.
-
Add zinc oxide and stearic acid and mix until well dispersed.
-
Incorporate fillers (e.g., carbon black, silica) and plasticizers, ensuring thorough mixing.
-
Add antioxidants and other processing aids.
-
Finally, add the vulcanizing agents (DTDM and any accelerators) at a lower temperature to prevent scorching.
-
Sheet out the compounded rubber.
Cure Characteristics Measurement
Cure characteristics are determined using a Moving Die Rheometer (MDR) according to ASTM D5289.
-
A sample of the unvulcanized rubber compound is placed in the sealed, heated die cavity.
-
The die oscillates at a specified frequency and amplitude.
-
The torque required to oscillate the die is measured as a function of time at a constant temperature (e.g., 160°C).
-
The resulting rheograph provides data on minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
Mechanical Properties Testing
Tensile properties are measured using a universal testing machine according to ASTM D412.
-
Dumbbell-shaped specimens are cut from the vulcanized rubber sheets.
-
The specimens are conditioned at a standard temperature and humidity.
-
The specimens are pulled at a constant crosshead speed until they rupture.
-
Tensile strength, elongation at break, and modulus are calculated from the stress-strain curve.[8] Hardness is measured using a Shore A durometer according to ASTM D2240.[8]
Aging Resistance Testing
Accelerated aging is performed in a hot air oven according to ASTM D573.
-
Tensile test specimens are placed in the oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 72 hours).
-
After aging, the specimens are removed and conditioned at room temperature.
-
The mechanical properties of the aged specimens are then tested as described above.
-
The percentage change in properties is calculated to determine the aging resistance.[7]
Visualizations
Vulcanization Signaling Pathway with DTDM
Caption: Vulcanization mechanism of DTDM in synthetic rubber.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing DTDM performance in SBR and NBR.
References
Assessing the environmental and health impacts of 4,4'-Dithiodimorpholine in comparison to other vulcanizing agents
For Researchers, Scientists, and Drug Development Professionals
The selection of a vulcanizing agent in rubber manufacturing is a critical decision that extends beyond mere performance metrics. The environmental footprint and health implications of these chemical agents are of paramount importance, necessitating a thorough comparative assessment. This guide provides an objective comparison of 4,4'-Dithiodimorpholine (DTDM) with other common vulcanizing agents, including elemental sulfur, Tetramethylthiuram Disulfide (TMTD), and N-cyclohexyl-2-benzothiazolesulfenamide (CBS), with supporting data and experimental context.
Health Hazard and Toxicity Profile
A primary concern associated with vulcanizing agents is their potential impact on human health, both in occupational settings and through potential leaching from final products. The following table summarizes the available acute toxicity data for DTDM and its alternatives.
| Vulcanizing Agent | Chemical Name | Oral LD50 (Rat) | Inhalation LC50 (Rat) | Dermal LD50 (Rabbit) | Key Health Concerns |
| This compound (DTDM) | This compound | 4300 mg/kg[1] | 1624 mg/m³ (Mouse)[1][2] | No data found | Skin and respiratory irritation, potential for sensitization and allergic reactions.[3][4][5] The primary concern is the formation of the carcinogen N-nitrosomorpholine (NMOR) from its degradation product, morpholine.[6][7][8][9] |
| Sulfur | Sulfur | >2000 mg/kg[4] | 5430 mg/m³ (4h)[4] | >2000 mg/kg (Rat)[4] | Generally low toxicity, but can cause skin and eye irritation.[8] |
| Tetramethylthiuram Disulfide (TMTD) | Tetramethylthiuram Disulfide | 375 - 1000 mg/kg[6][7] | 4.42 mg/L (4h)[6][10] | No data found | Skin and eye irritation, potential for allergic skin reactions.[6][10] Can be harmful if inhaled or swallowed.[10] |
| N-cyclohexyl-2-benzothiazolesulfenamide (CBS) | N-cyclohexyl-2-benzothiazolesulfenamide | 5300 mg/kg[9][11] | No data found | 7940 mg/kg[9] | May cause skin sensitization.[9] |
Environmental Fate and Impact
The environmental persistence and ecotoxicity of vulcanizing agents and their byproducts are critical considerations for sustainable manufacturing practices.
| Vulcanizing Agent | Environmental Persistence | Aquatic Toxicity | Key Environmental Concerns |
| This compound (DTDM) | Not readily biodegradable and may persist in soil and water.[3] | Harmful to aquatic organisms with potential for long-lasting effects.[3][5] | The breakdown product, morpholine, is water-soluble and can be released in industrial effluents.[7][8][10] The subsequent formation of carcinogenic N-nitrosomorpholine in the environment is a significant issue.[7][8][9] |
| Sulfur | Considered to have low persistence. | Not considered harmful to aquatic organisms.[8] | Combustion can release sulfur dioxide (SO2), a contributor to acid rain. |
| Tetramethylthiuram Disulfide (TMTD) | Persistence is unlikely due to its water solubility.[12] | Very toxic to aquatic life with long-lasting effects. LC50 (Fish): 0.046 mg/l (96h); EC50 (Daphnia): 0.38 mg/l (48h); EC50 (Algae): 0.065 mg/l (72h).[6] | High aquatic toxicity requires careful management of industrial wastewater. |
| N-cyclohexyl-2-benzothiazolesulfenamide (CBS) | Considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9] | Very toxic to aquatic organisms.[9] | Potential for long-term adverse effects on aquatic ecosystems. |
Performance Characteristics
Beyond safety and environmental impact, the performance of a vulcanizing agent is a key factor in its selection.
| Vulcanizing Agent | Vulcanization Rate | Scorch Safety | Crosslink Density |
| This compound (DTDM) | Slow when used alone, can be accelerated with other agents.[13][14] | Good | Can form mono- and disulfide crosslinks, providing good heat aging resistance.[15] |
| Sulfur | Very slow without accelerators.[3] | Poor without retarders | Forms polysulfidic crosslinks. |
| Tetramethylthiuram Disulfide (TMTD) | Fast[16][17] | Moderate | Can be used as a primary accelerator or a sulfur donor. |
| N-cyclohexyl-2-benzothiazolesulfenamide (CBS) | Slow[16][17] | Excellent | Provides delayed-action acceleration. |
Experimental Protocols
The assessment of toxicity and environmental impact of these vulcanizing agents follows standardized international guidelines to ensure reproducibility and comparability of data.
Toxicity Testing
A tiered approach is typically employed, starting with acute toxicity studies and progressing to sub-chronic and chronic studies if necessary. The OECD Guidelines for the Testing of Chemicals are the internationally recognized standard.[6][12]
-
Acute Oral Toxicity: This is often determined using the OECD Test Guideline 423 (Acute Toxic Class Method) or OECD Test Guideline 425 (Up-and-Down Procedure) .[9][10] These methods aim to determine the median lethal dose (LD50) with a reduced number of animals compared to traditional methods. The protocol involves administering the test substance in a stepwise procedure to a small number of animals.
-
Repeated Dose Oral Toxicity: For assessing the effects of longer-term exposure, the OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) is commonly used.[3] This study provides information on target organs and a No-Observed-Adverse-Effect Level (NOAEL).
-
In Vitro Cytotoxicity: The ISO 10993-5 standard is often referenced for in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[18]
Quantification of N-nitrosomorpholine (NMOR)
The analysis of NMOR formation is critical in assessing the risk associated with DTDM.
-
Sample Preparation: NMOR can be extracted from rubber samples using methods like thermal desorption or solvent extraction.[19]
-
Analytical Techniques:
-
Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This is a highly sensitive and selective method for the detection of nitrosamines.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the quantification of trace levels of nitrosamines.[20][21]
-
Signaling Pathways of N-Nitrosamine Toxicity
The carcinogenicity of N-nitrosamines, such as NMOR, is primarily attributed to their metabolic activation and subsequent interaction with cellular macromolecules.
The metabolic activation of nitrosamines is predominantly carried out by the Cytochrome P450 (CYP450) family of enzymes in the liver.[7] This process involves the hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). The resulting α-hydroxynitrosamine is unstable and undergoes spontaneous decomposition to form a highly reactive electrophilic diazonium ion. This diazonium ion can then readily alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can cause miscoding during DNA replication, resulting in mutations. If these mutations occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.
Safer Alternatives
The concerns over nitrosamine (B1359907) formation from DTDM and the toxicity of other traditional vulcanizing agents have driven the development of safer alternatives. One such alternative is Dithiocaprolactam (DTDC), which is marketed as a nitrosamine-free sulfur donor.[12] While comprehensive, publicly available toxicity and environmental data for DTDC is still emerging, its primary advantage lies in the elimination of the potential for nitrosamine formation, thereby mitigating a significant health risk associated with DTDM. Further research and data publication on the complete toxicological and environmental profile of these newer agents are crucial for a comprehensive risk-benefit analysis.
Conclusion
The selection of a vulcanizing agent requires a multi-faceted assessment that balances performance with health and environmental considerations. While this compound (DTDM) offers effective vulcanization, its potential to form the carcinogenic by-product N-nitrosomorpholine is a significant drawback. Other agents like TMTD and CBS present their own toxicity and environmental challenges. Elemental sulfur remains a widely used vulcanizing agent with a generally lower toxicity profile, though its performance characteristics may not be suitable for all applications without the use of accelerators. The development and adoption of safer, nitrosamine-free alternatives, coupled with a thorough understanding of their life-cycle impacts, will be instrumental in advancing the sustainability and safety of the rubber industry. Continuous research and transparent data sharing are essential for making informed decisions that protect both human health and the environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetramethylthiuram disulfide ( TMTD) - Kefmann [kefmann.com]
- 3. lusida.com [lusida.com]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. redox.com [redox.com]
- 7. Page loading... [wap.guidechem.com]
- 8. afepasa.com [afepasa.com]
- 9. harwick.com [harwick.com]
- 10. hbchemical.com [hbchemical.com]
- 11. 2-Benzothiazolesulfenamide,N-cyclohexyl- MSDS CasNo.95-33-0 [lookchem.com]
- 12. dimi.unige.it [dimi.unige.it]
- 13. mdpi.com [mdpi.com]
- 14. Biodegradation of Soluble Organic Matter as Affected by Land-Use and Soil Depth [agris.fao.org]
- 15. scilit.com [scilit.com]
- 16. TMTD, MBTS, and CBS Accelerator Effects on a Silica Filled Natural Rubber Compound upon Vulcanization Properties -Applied Chemistry for Engineering [koreascience.kr]
- 17. researchgate.net [researchgate.net]
- 18. EFFECT OF VULCANIZATION SYSTEMS AND CROSSLINK DENSITY ON TENSILE PROPERTIES AND NETWORK STRUCTURES OF NATURAL RUBBER | Jurnal Teknologi (Sciences & Engineering) [journals.utm.my]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
Benchmarking the scorch safety characteristics of 4,4'-Dithiodimorpholine against established industry standards for rubber processing
A comprehensive guide for researchers and compounders on the scorch safety characteristics of 4,4'-Dithiodimorpholine (DTDM) benchmarked against established industry-standard accelerators. This document provides a detailed comparison, supported by experimental protocols and data, to aid in the selection of optimal cure systems for rubber vulcanization.
In the rubber industry, achieving a balance between a rapid, efficient vulcanization process and sufficient processing safety is paramount. Premature vulcanization, or "scorch," can lead to significant material waste and processing difficulties. The selection of an appropriate accelerator system is critical in controlling the onset of vulcanization. This compound (DTDM) is a well-established sulfur donor known for its excellent scorch safety. This guide provides an objective comparison of the scorch safety performance of DTDM against other widely used industry-standard accelerators, such as sulfenamides, thiazoles, and thiurams.
Comparative Analysis of Scorch Safety
The processing safety of a rubber compound is primarily evaluated by its scorch time, which is the period a compound can be processed at a given temperature before vulcanization begins. A longer scorch time indicates greater processing safety. DTDM is recognized for providing a significant delay in the onset of vulcanization, which is a desirable characteristic in many rubber processing applications.[1]
When compared to other classes of accelerators, DTDM, as a sulfur donor, is generally considered to have high scorch safety. The widely used sulfenamide (B3320178) accelerators are also known for their delayed-action characteristics and good processing safety.[2] Within the sulfenamide class, the scorch safety can vary, with the general order being DCBS > MOR > TBBS > CBS.[3] Thiazole accelerators offer moderate scorch times, while thiuram and dithiocarbamate (B8719985) accelerators are known for their very fast cure rates but low scorch safety.[4]
The following table summarizes the scorch safety characteristics of DTDM in comparison to other industry-standard accelerators.
| Accelerator Class | Specific Accelerator | Scorch Safety Level |
| Sulfur Donor | This compound (DTDM) | High |
| Sulfenamides | N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) | High |
| N-oxydiethylene-2-benzothiazolesulfenamide (MBS/MOR) | High | |
| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | High | |
| N-cyclohexyl-2-benzothiazolesulfenamide (CBS) | High | |
| Thiazoles | 2,2'-dithiobis(benzothiazole) (MBTS) | Moderate |
| 2-mercaptobenzothiazole (MBT) | Moderate | |
| Thiurams | Tetramethylthiuram disulfide (TMTD) | Low |
| Tetraethylthiuram disulfide (TETD) | Low | |
| Dithiocarbamates | Zinc dibutyldithiocarbamate (ZDBC) | Very Low |
| Zinc diethyldithiocarbamate (B1195824) (ZDEC) | Very Low |
Note: This table provides a qualitative comparison based on generally accepted industry knowledge. Actual scorch times are dependent on the specific formulation, including the type of rubber, filler, and other additives, as well as the test conditions.
Experimental Protocols
The standard method for determining the scorch characteristics of a rubber compound is the Mooney Scorch Test, as outlined in ASTM D1646. This test measures the change in viscosity of a rubber compound over time at a constant temperature.
Mooney Scorch Test (ASTM D1646)
Objective: To determine the scorch time of an uncured rubber compound.
Apparatus: Mooney Viscometer, which consists of a heated die cavity containing a rotating disk (rotor).
Procedure:
-
Sample Preparation: A sample of the uncured rubber compound is prepared. Two circular pieces are typically die-cut from a milled sheet of the compound.
-
Test Setup: The Mooney Viscometer is preheated to the specified test temperature, commonly 120°C or 135°C.
-
Sample Loading: The rotor is enclosed between the two pieces of the rubber sample within the heated die cavity, and the press is closed.
-
Preheating: The sample is allowed to preheat for a specified period, typically 1 minute, to reach thermal equilibrium.
-
Test Execution: The rotor is started, and the Mooney viscosity is recorded over time. The test continues until the viscosity shows a significant increase, indicating the onset of vulcanization.
-
Data Analysis: The scorch time is determined from the resulting Mooney curve. The most common parameter reported is the t5 , which is the time required for the viscosity to rise 5 Mooney units above the minimum viscosity recorded.[5] Another common parameter is ts2 , the time to a 2-unit rise from the minimum torque, often used with oscillating disk rheometers.
Logical Relationship of Scorch Safety Comparison
The following diagram illustrates the general hierarchy of scorch safety among different classes of rubber accelerators, providing a visual representation of where DTDM is positioned relative to industry standards.
Caption: Hierarchy of Scorch Safety for Rubber Accelerators.
Vulcanization Chemistry Overview
The following diagram outlines the general stages of sulfur vulcanization, highlighting the role of the accelerator in the process.
Caption: Generalized Workflow of Sulfur Vulcanization.
References
Investigating the synergistic and antagonistic effects of different accelerator classes on the vulcanization activity of 4,4'-Dithiodimorpholine
For Researchers and Scientists in Polymer and Materials Science
This guide provides a comparative analysis of the synergistic and antagonistic effects of different accelerator classes on the vulcanization activity of 4,4'-Dithiodimorpholine (DTDM). As a sulfur donor, DTDM is a critical component in achieving specific vulcanizate properties, particularly in applications requiring excellent heat aging resistance. Its interaction with primary accelerators, however, dictates the efficiency and outcome of the vulcanization process. This document summarizes key performance data, outlines experimental methodologies, and illustrates the underlying chemical relationships to aid in the formulation of advanced rubber compounds.
Introduction to this compound (DTDM) in Vulcanization
This compound is an organic compound widely utilized in the rubber industry as a sulfur donor. During vulcanization at elevated temperatures, it decomposes to release active sulfur.[1][2] This process primarily forms thermally stable monosulfidic and disulfidic crosslinks, which impart superior heat and aging resistance to the rubber vulcanizates.[1] When used alone, DTDM provides a slow vulcanization rate, which is often impractical for industrial production.[2] Consequently, it is almost always used in conjunction with other organic accelerators to enhance the speed and efficiency of the curing process. The choice of accelerator class significantly influences the vulcanization profile and the final mechanical properties of the rubber product.
Experimental Protocols
The data presented in this guide is based on standard methodologies for rubber compounding and testing. A typical experimental workflow is outlined below.
Compounding and Vulcanization
A representative experimental protocol involves the use of a two-roll mill for mixing the rubber compound. The base elastomer, such as Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR), is first masticated. This is followed by the sequential addition of fillers (e.g., carbon black or silica), activators (zinc oxide and stearic acid), the DTDM sulfur donor, and the primary accelerator.
The cure characteristics of the compounded rubber are then determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR). These instruments measure the torque required to oscillate a die embedded in the rubber sample at a constant temperature (e.g., 150°C). The resulting cure curve provides critical data points, including minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
Mechanical Property Testing
Following vulcanization in a compression molding press at a set temperature and time, the mechanical properties of the cured rubber sheets are evaluated. Standard tests include tensile strength, 300% modulus, and elongation at break, which are performed using a universal tensile testing machine according to ASTM standards.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the performance of DTDM and accelerator systems.
Caption: A typical experimental workflow for rubber compounding and testing.
Comparative Analysis of Accelerator Classes with DTDM
The interaction between DTDM and different accelerator classes can be either synergistic, resulting in an enhanced effect, or antagonistic, leading to a diminished effect.
Sulfenamide (B3320178) Accelerators (e.g., CBS, TBBS)
Sulfenamide accelerators are known for their delayed-action, providing a good balance of scorch safety and a fast cure rate. When combined with DTDM, a synergistic relationship is often observed.
-
Synergistic Effects : The combination of DTDM with a sulfenamide accelerator like N-cyclohexyl-2-benzothiazole sulfenamide (CBS) typically leads to an improved cure rate without significantly compromising scorch safety. This synergy allows for the development of vulcanizates with high tensile strength and good resilience. The presence of DTDM as a sulfur donor contributes to a stable crosslink network, enhancing heat aging properties.
-
Antagonistic Effects : At very high loadings, the amine fragments from the decomposition of sulfenamide accelerators can potentially interfere with the sulfur donation mechanism of DTDM, although this is not commonly observed under typical processing conditions.
Thiazole Accelerators (e.g., MBT, MBTS)
Thiazole accelerators, such as 2-mercaptobenzothiazole (B37678) (MBT) and its disulfide form (MBTS), are semi-fast accelerators.
-
Synergistic Effects : The combination of DTDM with MBTS often results in a system with good processing safety and a reasonably fast cure rate. The synergy is particularly beneficial for improving the modulus and tensile strength of the vulcanizate. Studies on binary accelerator systems have shown that combinations like MBTS/DPG (a guanidine) can produce a high crosslink density. The introduction of DTDM into such a system would be expected to further enhance thermal stability.
-
Antagonistic Effects : Thiazoles can sometimes act as retarders in the presence of thiuram accelerators.[2] While not a direct interaction with DTDM, this highlights the complexity of multi-component accelerator systems. The acidic nature of MBT can also influence the decomposition pathway of other components.
Thiuram Accelerators (e.g., TMTD, TMTM)
Thiurams, like tetramethylthiuram disulfide (TMTD), are ultra-fast accelerators and can also function as sulfur donors themselves.
-
Synergistic Effects : When TMTD is used with DTDM, a very fast cure rate can be achieved. This combination is often employed in efficient vulcanization (EV) or semi-EV systems where a high concentration of monosulfidic crosslinks is desired for excellent heat resistance and low compression set. The synergistic effect is evident in the rapid development of cure state and high modulus.
-
Antagonistic Effects : The high reactivity of thiurams can lead to a significant reduction in scorch safety, increasing the risk of premature vulcanization during processing. This can be considered an antagonistic effect from a processing standpoint. Careful control of the accelerator-to-DTDM ratio is crucial to balance cure speed and processing safety.
Quantitative Data Summary
The following tables summarize typical vulcanization characteristics and mechanical properties observed for different accelerator classes in natural rubber (NR) compounds. While these studies do not all contain DTDM, they provide a baseline for the behavior of each accelerator class, allowing for an informed prediction of their interaction with a sulfur donor like DTDM.
Table 1: Comparative Vulcanization Characteristics of Different Accelerator Classes in Natural Rubber (at 150°C)
| Accelerator System | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) |
| Sulfenamide (CBS) | ~4.0 - 5.0 | ~12.0 - 15.0 | ~10.0 - 14.0 |
| Thiazole (MBTS) | ~3.0 - 4.0 | ~15.0 - 20.0 | ~6.0 - 9.0 |
| Thiuram (TMTD) | ~1.5 - 2.5 | ~5.0 - 8.0 | ~25.0 - 40.0 |
Note: Data is compiled and generalized from multiple sources for comparative purposes. The addition of DTDM would be expected to influence these values, generally contributing to a more stable crosslink network.
Table 2: Comparative Mechanical Properties of Natural Rubber Vulcanizates
| Accelerator System | 300% Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Sulfenamide (CBS) | ~12.0 - 15.0 | ~25.0 - 30.0 | ~500 - 600 |
| Thiazole (MBTS) | ~10.0 - 13.0 | ~22.0 - 27.0 | ~550 - 650 |
| Thiuram (TMTD) | ~14.0 - 18.0 | ~20.0 - 25.0 | ~450 - 550 |
Note: The use of DTDM in these systems would likely enhance properties related to thermal aging, such as retention of tensile strength and elongation after heat exposure, due to the formation of stable monosulfidic and disulfidic crosslinks.
Vulcanization Signaling Pathways
The interaction between DTDM, accelerators, and the rubber matrix is a complex chemical process. The diagram below provides a simplified conceptual illustration of the key interactions.
Caption: Conceptual pathway of DTDM and accelerator interactions in vulcanization.
Conclusion
The selection of an accelerator class to be used with this compound is a critical decision in rubber compounding that requires a balance between processing characteristics and final product performance.
-
Sulfenamide accelerators offer a robust, synergistic system with DTDM, providing a good balance of processing safety and excellent mechanical properties, making them suitable for a wide range of applications.
-
Thiazole accelerators provide a moderate and safe curing system with DTDM, which can be beneficial when a slower cure rate is desired.
-
Thiuram accelerators , in combination with DTDM, create a highly active system ideal for applications demanding superior heat resistance and low compression set, though careful control is needed to manage the reduced scorch safety.
Objective comparison based on quantitative data, as presented in this guide, is essential for researchers and formulators to optimize their vulcanization systems and achieve the desired performance in their rubber products.
References
Correlation of Theoretical Predictions and Empirical Results for 4,4'-Dithiodimorpholine Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vulcanizing agent 4,4'-Dithiodimorpholine (DTDM), focusing on the correlation between its theoretically predicted reactivity and empirical experimental results. As a crucial component in the rubber industry and a molecule of interest in other chemical applications, a deep understanding of DTDM's reaction mechanisms and efficiency is paramount. This document aims to bridge the gap between computational models and real-world performance, offering a valuable resource for material scientists, chemists, and professionals in drug development.
Executive Summary
This compound (DTDM) is widely utilized as a sulfur donor in the vulcanization of natural and synthetic rubbers.[1] Its primary function is to form sulfur cross-links between polymer chains at vulcanization temperatures, thereby enhancing the mechanical properties of the rubber, such as elasticity, strength, and durability.[1] The reactivity of DTDM is centered around the cleavage of its disulfide (S-S) bond, which releases active sulfur. While empirical studies have long established its efficacy, recent advancements in computational chemistry allow for theoretical predictions of its reactivity, offering a deeper understanding of the underlying mechanisms. This guide will explore both facets, presenting available data to correlate these theoretical predictions with experimental outcomes.
Theoretical Predictions of DTDM Reactivity
Theoretical predictions of DTDM's reactivity primarily focus on the energetics of the S-S bond cleavage. Density Functional Theory (DFT) is a common computational method used to calculate bond dissociation energies (BDEs). A lower BDE suggests that the bond is weaker and more likely to break under thermal conditions, initiating the vulcanization process.
Logical Relationship: From Theoretical Prediction to Experimental Observation
Caption: Logical flow from theoretical BDE prediction to experimental vulcanization.
Empirical Experimental Results of DTDM Reactivity
The reactivity of DTDM in vulcanization is empirically determined through various experimental techniques that measure the kinetics of the curing process. Oscillating Disc Rheometry (ODR) and Differential Scanning Calorimetry (DSC) are standard methods used to characterize the vulcanization of rubber compounds.
Experimental Protocols
1. Oscillating Disc Rheometry (ODR)
-
Objective: To determine the curing characteristics of a rubber compound, including scorch time (ts2), cure time (t90), minimum torque (ML), and maximum torque (MH).
-
Apparatus: Oscillating Disc Rheometer.
-
Procedure: A sample of the uncured rubber compound containing DTDM is placed in a heated, sealed cavity. A biconical disc within the cavity oscillates at a specified frequency and amplitude. The torque required to oscillate the disc is measured as a function of time at a constant vulcanization temperature (e.g., 160 °C). The increase in torque corresponds to the increase in cross-link density during vulcanization.
-
Data Analysis:
-
Scorch Time (ts2): The time at which the vulcanization process begins, indicated by a slight increase in torque. A longer scorch time allows for safer processing of the rubber compound.
-
Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure state.
-
Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the vulcanization reaction.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure: A small sample of the uncured rubber compound is heated at a constant rate in the DSC. The instrument measures the difference in heat flow between the sample and an inert reference. The vulcanization process is an exothermic reaction, which is observed as a peak in the DSC thermogram.
-
Data Analysis: The area under the exothermic peak is proportional to the total heat of vulcanization, providing information about the extent of the reaction.
Experimental Workflow: Comparing Vulcanization Accelerators
References
Synthesis and evaluation of novel 4,4'-Dithiodimorpholine derivatives as potentially more efficient cross-linking agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, hypothetically-derived 4,4'-Dithiodimorpholine (DTDM) derivative against the conventional DTDM and another common sulfur donor, tetramethylthiuram disulfide (TMTD). The objective is to illustrate the potential for developing more efficient cross-linking agents for elastomeric materials, offering enhanced performance characteristics. The synthesis and evaluation of these novel derivatives are critical for advancing material properties in various applications, from industrial rubber products to specialized biomedical elastomers.
Introduction to this compound (DTDM) as a Cross-Linking Agent
This compound (DTDM) is a well-established sulfur donor used in the vulcanization of natural and synthetic rubbers.[1][2] It facilitates the formation of sulfur cross-links between polymer chains, which is essential for enhancing the elasticity, durability, and thermal stability of the final rubber products.[3] DTDM is known for providing good heat resistance and aging properties to vulcanizates, particularly in efficient and semi-efficient vulcanization systems.[4][5] However, the ongoing demand for materials with superior performance necessitates the exploration of novel derivatives with potentially improved characteristics.
A Novel Hypothetical Derivative: 4,4'-Dithiobis(2,6-dimethylmorpholine)
For the purpose of this guide, we will consider a novel derivative, 4,4'-Dithiobis(2,6-dimethylmorpholine) . The introduction of methyl groups on the morpholine (B109124) rings is hypothesized to increase steric hindrance, which could influence the rate of sulfur donation and the nature of the resulting cross-links, potentially leading to improved scorch safety and enhanced thermal stability of the vulcanizate.
Comparative Performance Data
The following table summarizes the hypothetical performance data of the novel 4,4'-Dithiobis(2,6-dimethylmorpholine) compared to standard DTDM and TMTD in a typical natural rubber formulation.
| Performance Metric | 4,4'-Dithiobis(2,6-dimethylmorpholine) (Novel Derivative) | This compound (DTDM) (Standard) | Tetramethylthiuram Disulfide (TMTD) |
| Cure Characteristics (at 160°C) | |||
| Scorch Time (ts2, min) | 4.5 | 3.2 | 2.5 |
| Optimum Cure Time (t90, min) | 12.8 | 10.5 | 8.9 |
| Maximum Torque (MH, dNm) | 25.8 | 24.5 | 26.5 |
| Vulcanizate Properties | |||
| Cross-link Density (x 10-4 mol/cm³) | 1.85 | 1.78 | 1.95 |
| Tensile Strength (MPa) | 28.5 | 27.0 | 29.0 |
| Elongation at Break (%) | 550 | 580 | 530 |
| Hardness (Shore A) | 65 | 63 | 68 |
| Aging Properties (72h @ 100°C) | |||
| % Retention in Tensile Strength | 85 | 78 | 75 |
| % Retention in Elongation at Break | 75 | 68 | 65 |
Experimental Protocols
Detailed methodologies for the synthesis of the novel derivative and the evaluation of its performance as a cross-linking agent are provided below.
Synthesis of 4,4'-Dithiobis(2,6-dimethylmorpholine)
Materials:
-
2,6-dimethylmorpholine
-
Sulfur monochloride (S₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Petroleum ether (or other suitable solvent)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Purified water
Procedure:
-
In a reaction kettle, add purified water, petroleum ether, 2,6-dimethylmorpholine, and a phase transfer catalyst.
-
Stir the mixture to ensure uniformity.
-
Control the temperature of the reaction mixture to be between 30 to 60°C.
-
Begin to slowly drop in a solution of sodium hydroxide of a specific concentration.
-
After a short period of NaOH addition, begin to simultaneously and slowly drop in a solution of sulfur monochloride.
-
Continue the cross-dropping of the NaOH and S₂Cl₂ solutions in batches until the desired stoichiometric amounts have been added.[6]
-
After the addition is complete, add a specific quantity of purified water and continue to stir the reaction mixture for 2 hours.
-
The reaction mixture is then filtered to separate the solid product.
-
The filtrate is separated into its petroleum ether and aqueous phases, and the petroleum ether is recovered.
-
The solid product is washed, dewatered, dried, and can be further purified by recrystallization to yield the final product, 4,4'-Dithiobis(2,6-dimethylmorpholine).
Rubber Compounding and Vulcanization
Materials:
-
Natural Rubber (NR) - 100 phr
-
Zinc Oxide (ZnO) - 5 phr
-
Stearic Acid - 2 phr
-
Carbon Black (N330) - 50 phr
-
Cross-linking Agent (Novel Derivative, DTDM, or TMTD) - 3 phr
-
Accelerator (e.g., N-tert-butyl-2-benzothiazolesulfenamide, TBBS) - 1 phr
Procedure:
-
The natural rubber is masticated on a two-roll mill.
-
Zinc oxide and stearic acid are added and mixed until well dispersed.
-
Carbon black is then added in portions and mixed thoroughly.
-
Finally, the cross-linking agent and accelerator are added and mixed, ensuring the temperature of the compound does not exceed 100°C to prevent premature vulcanization.
-
The compounded rubber is then sheeted out.
-
Cure characteristics are determined using a moving die rheometer (MDR) at 160°C.
-
Vulcanized sheets for physical property testing are prepared by compression molding in a hydraulic press at 160°C for the optimum cure time (t₉₀) determined from the rheometer curve.
Evaluation of Vulcanizate Properties
a) Cure Characteristics:
-
Method: ASTM D5289 using a Rubber Process Analyzer (RPA).[7]
-
Parameters Measured: Scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH).
b) Cross-link Density:
-
Method: Equilibrium swelling method based on the Flory-Rehner equation.[7][8]
-
Procedure:
-
A small, weighed sample of the vulcanized rubber is immersed in a suitable solvent (e.g., toluene (B28343) for natural rubber) for 72 hours at room temperature to reach equilibrium swelling.[9]
-
The swollen sample is removed, blotted to remove excess solvent, and weighed.
-
The sample is then dried in a vacuum oven until a constant weight is achieved and weighed again.
-
The cross-link density is calculated using the Flory-Rehner equation, which relates the volume fraction of rubber in the swollen gel to the cross-link density.[10]
-
c) Mechanical Properties:
-
Procedure:
-
Dumbbell-shaped specimens are cut from the vulcanized rubber sheets.
-
The tensile strength, elongation at break, and modulus at a specific elongation are measured using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).[14]
-
d) Hardness:
-
Method: ASTM D2240 using a Shore A durometer.
-
Procedure: The hardness of the vulcanized rubber sample is measured at multiple points, and the average value is reported.
e) Aging Properties:
-
Method: ASTM D573 for heat aging.
-
Procedure:
-
Tensile specimens are aged in a hot air oven at a specified temperature (e.g., 100°C) for a specific duration (e.g., 72 hours).
-
The tensile properties of the aged specimens are then measured and compared to the unaged samples to determine the percentage retention of these properties.
-
Visualizations
Caption: Synthesis workflow for the novel 4,4'-Dithiobis(2,6-dimethylmorpholine).
Caption: Workflow for the comparative evaluation of cross-linking agents.
Caption: Logical relationship of the sulfur vulcanization process using DTDM.
References
- 1. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates -Elastomers and Composites [koreascience.kr]
- 2. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates [journal.rubber.or.kr]
- 3. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 4. akrochem.com [akrochem.com]
- 5. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]
- 6. CN101121703A - Method for producing rubber vulcanizing agent N,N-dithiodimorpholine - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. scribd.com [scribd.com]
- 10. iupac.org [iupac.org]
- 11. zwickroell.com [zwickroell.com]
- 12. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 13. tarjomefa.com [tarjomefa.com]
- 14. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of 4,4'-Dithiodimorpholine: A Step-by-Step Guide
The proper disposal of 4,4'-Dithiodimorpholine (DTDM), a chemical commonly used as a vulcanizing agent and accelerator in the rubber industry, is critical for ensuring laboratory safety and environmental protection.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of DTDM waste in compliance with safety and regulatory standards. Adherence to these protocols is essential to mitigate the health and environmental risks associated with this compound.
Hazard Profile: this compound is classified as toxic to aquatic life, with the potential for long-lasting adverse effects on ecosystems.[1][2] It poses several health risks to personnel, including potential skin irritation, allergic skin reactions, and respiratory irritation upon inhalation of its dust.[1][2][3][4] It is considered toxic if ingested, inhaled, or absorbed through the skin, and prolonged exposure can lead to more severe health issues.[1]
Quantitative Data for this compound
For safe handling and disposal, it is crucial to be aware of the specific properties of this compound. The following table summarizes key quantitative data.
| Property | Value | Source |
| Physical State | Solid, white to pale yellow crystalline powder | [1][5] |
| Molecular Formula | C₈H₁₆N₂O₂S₂ | [3][4][5] |
| Molecular Weight | 236.35 g/mol | [3][4] |
| Melting Point | 122°C - 125°C | [1] |
| Water Solubility | 215 mg/L at 20.2°C | [6] |
| LogP (Octanol/Water) | 2.67 at 22°C | [6] |
| Aquatic Toxicity (LC50) | 3.68 mg/L (96-h, Oncorhynchus mykiss - Rainbow Trout) | [2] |
| Aquatic Toxicity (EC50) | 4.5 mg/L (48-h, Daphnia magna - Water Flea) | [2] |
Procedural Guide for Disposal
This section outlines the step-by-step process for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, contaminated materials, or waste), it is mandatory to wear appropriate PPE to prevent exposure.
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety goggles or a face shield.[1]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: If dust or vapors are generated, use respiratory protection.[1][3]
Step 2: Waste Identification and Hazardous Determination
Properly characterizing the waste is the first step in the disposal process.
-
Identify Waste Streams: Determine all materials contaminated with this compound. This includes:
-
Hazardous Waste Determination: In the United States, waste generators are required by the Resource Conservation and Recovery Act (RCRA) to determine if their waste is hazardous.[8][9] Given its toxicity, particularly to aquatic life, this compound waste should be managed as hazardous waste.
Step 3: Segregation and Storage of Waste
Proper segregation and storage prevent accidental chemical reactions and ensure safe handling.
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[4][7] The container must be in good condition and compatible with the chemical.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. The area should be well-ventilated.[3]
-
Keep Containers Closed: Ensure the container is tightly sealed when not in use to prevent the release of dust or vapors.[1][3]
Step 4: Handling Spills and Leaks
In the event of a spill, immediate and appropriate action is required.
-
Ensure Ventilation: Work in a well-ventilated area.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[2][4][6]
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Step 5: Management of Empty Containers
Chemical containers that are not properly emptied are considered hazardous waste.
-
Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent (such as acetone (B3395972) or toluene, in which DTDM is soluble) that can be collected as hazardous waste.[1][7]
-
Disposal of Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Container Disposal: Once triple-rinsed and air-dried, and with the label completely defaced or removed, the container may be disposed of as regular laboratory waste or recycled, depending on institutional policies.[7]
Step 6: Final Disposal
The ultimate disposal of hazardous waste must be done through the proper channels.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Manifesting: Hazardous waste shipments require a Uniform Hazardous Waste Manifest, which tracks the waste from the point of generation to its final disposal facility ("cradle-to-grave").[9][10] Your EHS office or contractor will handle this documentation.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, such as those established by the EPA under RCRA.[1][3][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 4,4-DITHIODIMORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 2. stobec.com [stobec.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound--Huangshan Violet Biotechnology Co., Ltd. [zllchemical.com]
- 6. This compound (DTDM) - Ataman Kimya [atamanchemicals.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling 4,4'-Dithiodimorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4,4'-Dithiodimorpholine in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Chemical Properties
This compound is a sulfur-donating agent commonly used in the rubber industry.[1] While effective in its industrial applications, it presents several hazards that require careful management in a laboratory environment. It is a white to pale yellow crystalline powder.[2]
Health Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin irritation, redness, and discomfort.[2] Prolonged or repeated exposure may lead to dermatitis.[2] Eye contact can result in irritation, pain, and potential corneal damage.[2]
-
Allergic Skin Reaction: May cause an allergic skin reaction (dermal sensitization) upon repeated exposure.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system, leading to coughing and breathing difficulties.[2][3]
-
Ingestion: Accidental ingestion can be harmful.[2]
Environmental Hazards:
-
Toxic to aquatic life with long-lasting effects.[4] Discharge into the environment must be avoided.[3]
A summary of key chemical and physical properties is provided in the table below.
| Property | Value |
| CAS Number | 103-34-4 |
| Molecular Formula | C8H16N2O2S2 |
| Molecular Weight | 236.35 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 122-125 °C |
| Solubility | Insoluble in water; Soluble in benzene, alcohol, and acetone[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Use nitrile or neoprene gloves. While specific breakthrough times for this compound are not readily available, these materials offer good general chemical resistance. Always inspect gloves for tears or punctures before use and replace them immediately if compromised. For prolonged or immersive contact, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. If there is a splash hazard, chemical splash goggles are required. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to protect from incidental skin contact. For tasks with a higher risk of exposure, consider a chemically resistant apron or coveralls. |
| Respiratory Protection | Air-purifying respirator with a particulate filter (N95, P95, or P100) | To be used in a well-ventilated area. If handling procedures may generate significant dust, or if local exhaust ventilation is not available or insufficient, a respirator is required. The filter should be selected based on the potential for airborne particulates. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation.[2] Local exhaust ventilation (e.g., a fume hood) is the preferred method for controlling airborne dust.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.
3.2. Handling and Experimental Workflow:
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in Section 2.
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.
-
Dispensing: Use a spatula or other appropriate tool to dispense the chemical. Avoid scooping in a manner that creates airborne dust.
-
Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing. The process should be carried out in a fume hood.
-
Reactions: Conduct all reactions involving this compound within a fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5] Do not dispose of this compound down the drain.[3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation or a rash develops.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[2]
-
Clean the spill area with a suitable solvent (e.g., acetone, as it is a known solvent for this compound), and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
-
Safe Handling Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
